Product packaging for VX-166(Cat. No.:)

VX-166

Cat. No.: B612065
M. Wt: 531.4 g/mol
InChI Key: WQNDPVUOABHOHK-KBPBESRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VX-166 is a broad caspase inhibitor, which can be used as a novel potential treatment for sepsis. This compound reduces fibrosis in an animal model of nonalcoholic steatohepatitis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H21F4N3O8 B612065 VX-166

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H21F4N3O8

Molecular Weight

531.4 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[3-(methoxycarbonylamino)-2-oxopyridin-1-yl]butanoyl]amino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid

InChI

InChI=1S/C22H21F4N3O8/c1-3-14(29-6-4-5-12(21(29)34)28-22(35)36-2)20(33)27-13(8-16(31)32)15(30)9-37-19-17(25)10(23)7-11(24)18(19)26/h4-7,13-14H,3,8-9H2,1-2H3,(H,27,33)(H,28,35)(H,31,32)/t13-,14-/m0/s1

InChI Key

WQNDPVUOABHOHK-KBPBESRZSA-N

SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Isomeric SMILES

CC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Canonical SMILES

CCC(C(=O)NC(CC(=O)O)C(=O)COC1=C(C(=CC(=C1F)F)F)F)N2C=CC=C(C2=O)NC(=O)OC

Appearance

White solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VX166, VX 166, VX-166

Origin of Product

United States

Foundational & Exploratory

VX-166: A Pan-Caspase Inhibitor for Sepsis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

VX-166 is a potent, small-molecule, broad-spectrum caspase inhibitor that has demonstrated significant therapeutic potential in preclinical models of sepsis.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its molecular target engagement, cellular effects, and in vivo efficacy. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action: Pan-Caspase Inhibition

This compound functions as an irreversible inhibitor of multiple caspases, key proteases involved in the regulation of apoptosis (programmed cell death) and inflammation.[1] By blocking the activity of these enzymes, this compound can prevent the downstream cellular events that contribute to the pathophysiology of sepsis, a life-threatening condition characterized by a dysregulated host response to infection.

The primary mechanism of this compound involves the covalent modification of the catalytic cysteine residue within the active site of caspases. This irreversible binding leads to a time-dependent inactivation of the enzymes.[1]

Signaling Pathway of Caspase-Mediated Apoptosis and Inflammation

The following diagram illustrates the central role of caspases in both the intrinsic and extrinsic apoptotic pathways, as well as in the inflammatory response, and highlights the points of intervention by this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_inflammation Inflammatory Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Executioner Caspase Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Inflammasome Inflammasome Procaspase-1 Procaspase-1 Inflammasome->Procaspase-1 Caspase-1 Caspase-1 Procaspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β Cleavage Pro-IL-18 Pro-IL-18 Caspase-1->Pro-IL-18 Cleavage IL-1β IL-1β Pro-IL-1β->IL-1β IL-18 IL-18 Pro-IL-18->IL-18 Inflammation Inflammation IL-1β->Inflammation IL-18->Inflammation Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-8 Inhibits This compound->Caspase-9 Inhibits This compound->Caspase-1 Inhibits This compound->Caspase-3 Inhibits

Caption: this compound inhibits key caspases in apoptotic and inflammatory pathways.

Quantitative Analysis of Caspase Inhibition

This compound demonstrates potent inhibitory activity against a range of recombinant human caspases. The second-order inactivation rate constants (k) quantify the efficiency of this inhibition.

Caspase TargetInactivation Rate Constant (k, M⁻¹s⁻¹)
Caspase-1> 1 x 10⁶
Caspase-26 x 10³
Caspase-3> 1 x 10⁶
Caspase-41.1 x 10⁵
Caspase-52.5 x 10⁵
Caspase-63.6 x 10⁵
Caspase-74.1 x 10⁵
Caspase-82.5 x 10⁵
Caspase-91.8 x 10⁵
Data sourced from Weber et al., Critical Care, 2009.[1]

Cellular Activity: Potent Anti-Apoptotic Effects

In cellular assays, this compound effectively protected cells from apoptosis induced by various stimuli, confirming its mechanism of action translates to a cellular context.

Cell LineApoptotic StimulusAssayEndpointPotency (IC₅₀)
JurkatAnti-Fas AbAnnexin-V StainingApoptosis InhibitionPotent
JurkatTNF-α/Actinomycin DDNA FragmentationApoptosis InhibitionPotent
JurkatStaurosporineAnnexin-V StainingApoptosis InhibitionPotent
Qualitative data from Weber et al., Critical Care, 2009, indicates potent inhibition without specific IC₅₀ values reported in the primary text.[1]

In Vivo Efficacy in Sepsis Models

The therapeutic potential of this compound has been evaluated in two key animal models of sepsis: a murine model of endotoxic shock and a rat model of polymicrobial sepsis induced by caecal ligation and puncture (CLP).

Murine Endotoxic Shock Model

In a mouse model of endotoxic shock induced by lipopolysaccharide (LPS), administration of this compound significantly improved survival in a dose-dependent manner.[1][3]

Treatment GroupDosing Regimen (mg/kg, IV)Survival Rate (%)P-value
Vehicle-0-
This compound1Not specified< 0.0028
This compound3Not specified< 0.0028
This compound10Not specified< 0.0028
This compound3075< 0.0001
Data compiled from two studies reported in Weber et al., Critical Care, 2009 and a related conference abstract.[1][3]
Rat Caecal Ligation and Puncture (CLP) Model

This compound demonstrated a significant survival benefit in the more clinically relevant CLP model of sepsis in rats, even when administered post-insult.[1][2][3]

Treatment GroupTime of Dosing Post-CLPSurvival Rate (%)P-value
Vehicle-40-
This compound3 hours920.009
Vehicle-40-
This compound8 hours660.19
Data sourced from Weber et al., Critical Care, 2009.[1][2]

Experimental Protocols

Recombinant Caspase Enzyme Assays

Objective: To determine the second-order inactivation rate constants of this compound against a panel of purified human caspases.

Methodology:

  • Recombinant human caspases were incubated with varying concentrations of this compound for different time intervals.

  • The remaining caspase activity was measured by monitoring the cleavage of a fluorogenic substrate.

  • The apparent first-order rate constant (k_obs) was determined at each inhibitor concentration.

  • The second-order rate constant (k) was calculated from the slope of the plot of k_obs versus the inhibitor concentration.

Cellular Apoptosis Assays

Objective: To assess the anti-apoptotic activity of this compound in a cellular context.

Methodology (Fas-induced apoptosis in Jurkat cells):

  • Jurkat T-cells were pre-incubated with various concentrations of this compound.

  • Apoptosis was induced by the addition of an anti-Fas antibody.

  • After a defined incubation period, cells were stained with Annexin-V and propidium iodide (PI).

  • The percentage of apoptotic cells (Annexin-V positive, PI negative) was quantified by flow cytometry.

Murine Endotoxic Shock Model

Objective: To evaluate the in vivo efficacy of this compound in a model of acute systemic inflammation.

Workflow:

G CD-1 Mice CD-1 Mice LPS Injection (20 mg/kg, IV) LPS Injection (20 mg/kg, IV) CD-1 Mice->LPS Injection (20 mg/kg, IV) Induction This compound or Vehicle (IV) This compound or Vehicle (IV) LPS Injection (20 mg/kg, IV)->this compound or Vehicle (IV) Treatment at 0, 4, 8, 12h Monitor Survival (96h) Monitor Survival (96h) This compound or Vehicle (IV)->Monitor Survival (96h) Outcome

Caption: Experimental workflow for the murine endotoxic shock model.

Rat Caecal Ligation and Puncture (CLP) Model

Objective: To assess the therapeutic efficacy of this compound in a clinically relevant model of polymicrobial sepsis.

Workflow:

G Sprague-Dawley Rats Sprague-Dawley Rats CLP Surgery CLP Surgery Sprague-Dawley Rats->CLP Surgery Induction This compound or Vehicle (Continuous Infusion) This compound or Vehicle (Continuous Infusion) CLP Surgery->this compound or Vehicle (Continuous Infusion) Treatment (Post-insult) Monitor Survival (7-10 days) Monitor Survival (7-10 days) This compound or Vehicle (Continuous Infusion)->Monitor Survival (7-10 days) Outcome

Caption: Experimental workflow for the rat CLP sepsis model.

Conclusion

This compound is a potent pan-caspase inhibitor with a well-defined mechanism of action. Its ability to block key mediators of apoptosis and inflammation translates into significant survival benefits in preclinical models of sepsis. The data presented in this guide underscore the therapeutic potential of this compound and provide a solid foundation for its further development as a novel treatment for septic patients. The detailed experimental protocols offer a framework for the continued investigation of this and other caspase inhibitors.

References

VX-166: A Technical Guide to a Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VX-166, a potent, broad-spectrum caspase inhibitor. The information presented herein is collated from preclinical studies to serve as a comprehensive resource for professionals in the fields of pharmacology, cell biology, and drug development.

Core Function and Mechanism of Action

This compound functions as a pan-caspase inhibitor, meaning it broadly blocks the activity of caspases, a family of cysteine proteases that are critical executioners of apoptosis (programmed cell death) and are involved in inflammation.[1][2] By inhibiting these enzymes, this compound can prevent the downstream events of the apoptotic cascade, thereby protecting cells from various death stimuli.[2] This mechanism of action has been primarily investigated for its therapeutic potential in conditions characterized by excessive apoptosis and inflammation, such as sepsis.[2]

The primary mechanism of this compound is the inhibition of both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. It also inhibits the release of pro-inflammatory cytokines, such as IL-1β and IL-18, which are processed and activated by inflammatory caspases.[2]

Quantitative Data Summary

While specific enzymatic IC50 values for this compound against individual caspases are not publicly available, its potent anti-apoptotic and anti-inflammatory effects have been quantified in cellular assays.

Assay TypeCell Type/StimulusEndpoint MeasuredIC50 Value (nM)Reference
Anti-Apoptotic Activity
Jurkat T-cellsFas-inducedApoptosis InhibitionPotent[2]
Jurkat T-cellsTNFR-inducedApoptosis InhibitionPotent[2]
Jurkat T-cellsStaurosporine-inducedApoptosis InhibitionPotent[2]
Human Aortic Endothelial CellsNot specifiedEndothelial Cell Death Inhibition310[2]
Anti-Inflammatory Activity
Human PBMCsEndotoxin-stimulatedIL-1β Release Inhibition< 500[2]
Human PBMCsEndotoxin-stimulatedIL-18 Release Inhibition< 500[2]

Note: Pharmacokinetic parameters for this compound, such as half-life, bioavailability, and clearance, are not publicly available at this time.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound.

Extrinsic_Apoptosis_Pathway DeathLigand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) DeathLigand->DeathReceptor DISC DISC Formation (FADD, TRADD) DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis VX166 This compound VX166->Caspase8 VX166->Caspase3

Extrinsic Apoptosis Pathway Inhibition by this compound

Intrinsic_Apoptosis_Pathway CellularStress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion CellularStress->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Activation Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis VX166 This compound VX166->Caspase9 VX166->Caspase3

Intrinsic Apoptosis Pathway Inhibition by this compound

Experimental Protocols

The following are detailed methodologies for key preclinical experiments used to characterize the efficacy of this compound.

Murine LPS-Induced Endotoxic Shock Model

This model is used to evaluate the efficacy of a compound in a systemic inflammatory response syndrome (SIRS) that mimics certain aspects of sepsis.

Experimental Workflow:

LPS_Workflow Acclimatization Animal Acclimatization (e.g., CD-1 mice) LPS_Prep LPS Preparation (e.g., E. coli O111:B4 in PBS) Acclimatization->LPS_Prep Injection Intraperitoneal Injection of LPS (e.g., 20 mg/kg) LPS_Prep->Injection Treatment This compound Administration (e.g., i.v. bolus at 0, 4, 8, 12h post-LPS) Injection->Treatment Monitoring Survival Monitoring (e.g., for 96 hours) Treatment->Monitoring Data_Analysis Data Analysis (e.g., Kaplan-Meier survival curves) Monitoring->Data_Analysis

LPS-Induced Endotoxic Shock Experimental Workflow

Detailed Methodology:

  • Animals: Male CD-1 mice are typically used. Animals are acclimatized for a minimum of 7 days before the experiment.

  • LPS Preparation: Lipopolysaccharide (LPS) from Escherichia coli (serotype O111:B4) is reconstituted in sterile, pyrogen-free phosphate-buffered saline (PBS) to the desired concentration.

  • Induction of Endotoxemia: A lethal dose of LPS (e.g., 20 mg/kg) is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.

  • This compound Administration: this compound is administered at specified time points post-LPS challenge. A common regimen is repeated intravenous bolus injections (e.g., at 0, 4, 8, and 12 hours post-LPS).

  • Monitoring: Animals are monitored for survival over a defined period (e.g., 96 hours). Clinical signs of distress are also recorded.

  • Data Analysis: Survival data is typically analyzed using Kaplan-Meier survival curves and log-rank tests to determine statistical significance between treatment and vehicle control groups.

Rat Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered a gold standard for preclinical sepsis research as it mimics the polymicrobial infection and subsequent systemic inflammation seen in human sepsis resulting from a perforated bowel.

Experimental Workflow:

CLP_Workflow Anesthesia Anesthesia (e.g., Isoflurane) Laparotomy Midline Laparotomy Anesthesia->Laparotomy Cecum_Isolation Cecum Isolation Laparotomy->Cecum_Isolation Ligation Cecum Ligation (e.g., below ileocecal valve) Cecum_Isolation->Ligation Puncture Cecum Puncture (e.g., 18-gauge needle) Ligation->Puncture Reposition Cecum Repositioning & Abdominal Closure Puncture->Reposition Resuscitation Fluid Resuscitation (e.g., subcutaneous saline) Reposition->Resuscitation Treatment This compound Administration (e.g., continuous infusion via mini-osmotic pump) Resuscitation->Treatment Monitoring Survival & Endpoint Monitoring (e.g., for 10 days) Treatment->Monitoring

References

VX-166 as a pan-caspase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to VX-166: A Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death) and inflammation.[1][2] Due to its ability to block these fundamental cellular processes, this compound has been investigated as a potential therapeutic agent for a range of diseases where excessive apoptosis or inflammation are key pathological features, including sepsis and fibrotic liver diseases like nonalcoholic steatohepatitis (NASH).[3][4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols.

Chemical Properties of this compound:

  • IUPAC Name: (S)-3-((S)-2-(3-((methoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid[6][]

  • Chemical Formula: C₂₂H₂₁F₄N₃O₈[6][]

  • Molecular Weight: 531.41 g/mol [6][]

Mechanism of Action: Inhibition of Caspase Signaling Pathways

Caspases are synthesized as inactive zymogens (pro-caspases) and become activated through a proteolytic cascade.[8][9] This cascade is central to apoptosis and can be initiated through two primary routes: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[10][11]

  • The Extrinsic Pathway is triggered by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane receptors.[9][12] This leads to the recruitment of adaptor proteins and initiator pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC), where caspase-8 is activated.[9][10]

  • The Intrinsic Pathway is initiated by intracellular stress signals, resulting in the release of cytochrome c from the mitochondria.[8][12] In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates initiator pro-caspase-9 in a complex known as the apoptosome.[11][13]

Both pathways converge on the activation of effector caspases, primarily caspase-3 and caspase-7.[9][12] These executioner caspases are responsible for cleaving hundreds of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[8][11]

As a pan-caspase inhibitor, this compound acts by irreversibly binding to the catalytic site of multiple caspases, thereby blocking the signaling cascade and preventing the execution of apoptosis.[1][14] Studies have confirmed that this compound potently inhibits apoptosis induced by both receptor-driven (Fas, TNFR) and stress-driven (staurosporine) stimuli.[1]

Caspase_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptors->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Effector_Caspases Effector Caspases (Caspase-3, -6, -7) Caspase8->Effector_Caspases Cellular_Stress Intracellular Stress (e.g., DNA Damage) Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Effector_Caspases Substrate_Cleavage Cleavage of Cellular Substrates Effector_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis VX166 This compound VX166->Caspase8 VX166->Caspase9 VX166->Effector_Caspases Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis p1 Prepare serial dilutions of this compound r1 Incubate caspase with this compound for various time points p1->r1 p2 Prepare recombinant caspase solution p2->r1 p3 Prepare fluorogenic substrate solution r2 Add substrate to initiate reaction p3->r2 r1->r2 r3 Measure fluorescence kinetics on plate reader r2->r3 a1 Calculate reaction rates r3->a1 a2 Plot k_obs vs. [Inhibitor] a1->a2 a3 Determine second-order inactivation rate (k) a2->a3 CLP_Workflow cluster_surgery CLP Surgery cluster_treatment Treatment cluster_monitoring Monitoring & Analysis s1 Anesthetize Rat s2 Laparotomy s1->s2 s3 Ligate Cecum s2->s3 s4 Puncture Cecum s3->s4 s5 Close Incision s4->s5 t1 Post-insult wait (e.g., 3h or 8h) s5->t1 t2 Implant Mini-Pump (this compound or Vehicle) t1->t2 m1 Monitor Survival (up to 10 days) t2->m1 t3 Supportive Care m2 Collect Samples (Blood, Tissues) m1->m2 At Endpoint m3 Analyze Endpoints (Endotoxin, Cytokines, Apoptosis) m2->m3

References

VX-166: A Pan-Caspase Inhibitor for the Modulation of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

VX-166 is a potent, broad-spectrum caspase inhibitor that has demonstrated significant anti-apoptotic activity in a range of preclinical studies. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound's role in the regulation of apoptosis.

Core Data Presentation

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: In Vitro Efficacy of this compound in Jurkat T-cells

Apoptotic StimulusAssayEndpointIC50 (nM)
FasLAnnexin-V StainingInhibition of Apoptosis< 500
TNF-αAnnexin-V StainingInhibition of Apoptosis< 500
StaurosporineAnnexin-V StainingInhibition of Apoptosis< 500
FasLDNA FragmentationInhibition of Apoptosis< 500

Data extracted from Weber et al., 2009.[1]

Table 2: In Vivo Efficacy of this compound in a Rat Cecal Ligation and Puncture (CLP) Model of Sepsis

Treatment GroupDosing Time Post-CLPSurvival Rate (%)P-value
Vehicle-40-
This compound3 hours920.009
This compound8 hours660.19

Data extracted from Weber et al., 2009.[1][2]

Table 3: Effect of this compound on Apoptotic Markers in a Mouse Model of Nonalcoholic Steatohepatitis (NASH)

Treatment GroupParameterResultP-value
MCD Diet + VehicleActive Caspase-3Increased-
MCD Diet + this compoundActive Caspase-3Decreased< 0.05
MCD Diet + VehicleTUNEL-positive cellsIncreased-
MCD Diet + this compoundTUNEL-positive cellsDecreased< 0.05

MCD: Methionine/Choline-Deficient. Data extracted from Witek et al., 2009.[3]

Signaling Pathways

This compound functions as a pan-caspase inhibitor, targeting multiple caspases involved in both the intrinsic and extrinsic apoptotic pathways.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 DISC formation Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Mitochondrion Mitochondrion Mitochondrial Stress->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome with Apaf-1, Procaspase-9 Apaf-1 Apaf-1 Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Execution This compound This compound This compound->Caspase-8 Inhibits This compound->Caspase-9 Inhibits This compound->Caspase-3 Inhibits

Caption: this compound inhibits key caspases in apoptotic signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Apoptosis Induction and Inhibition in Jurkat T-cells

1. Cell Culture and Treatment:

  • Jurkat T-cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.

  • This compound is dissolved in DMSO and added to the cell cultures at various concentrations one hour prior to the induction of apoptosis.

2. Apoptosis Induction:

  • Fas-mediated apoptosis: Cells are treated with 100 ng/mL of soluble Fas Ligand (FasL).

  • TNF-α-mediated apoptosis: Cells are treated with 100 ng/mL of Tumor Necrosis Factor-alpha (TNF-α) in the presence of 1 µg/mL of cycloheximide.

  • Staurosporine-induced apoptosis: Cells are treated with 1 µM staurosporine.

3. Apoptosis Detection by Annexin-V Staining and Flow Cytometry:

  • After a 4-hour incubation period with the apoptotic stimulus, cells are harvested and washed with cold PBS.

  • Cells are resuspended in 1X Annexin-V binding buffer.

  • FITC-conjugated Annexin-V and propidium iodide (PI) are added to the cell suspension.

  • The mixture is incubated for 15 minutes at room temperature in the dark.

  • The percentage of apoptotic cells (Annexin-V positive, PI negative) is determined by flow cytometry.

G Jurkat Cells Jurkat Cells Pre-incubation with this compound Pre-incubation with this compound Jurkat Cells->Pre-incubation with this compound Apoptosis Induction Apoptosis Induction Pre-incubation with this compound->Apoptosis Induction Annexin-V/PI Staining Annexin-V/PI Staining Apoptosis Induction->Annexin-V/PI Staining FasL FasL Apoptosis Induction->FasL TNF-α TNF-α Apoptosis Induction->TNF-α Staurosporine Staurosporine Apoptosis Induction->Staurosporine Flow Cytometry Flow Cytometry Annexin-V/PI Staining->Flow Cytometry

Caption: Workflow for in vitro apoptosis inhibition assay.

In Vivo Cecal Ligation and Puncture (CLP) Sepsis Model

1. Animal Model:

  • Male Sprague-Dawley rats (250-300g) are used.

  • Animals are anesthetized with isoflurane.

2. CLP Procedure:

  • A midline laparotomy is performed to expose the cecum.

  • The cecum is ligated below the ileocecal valve and punctured twice with an 18-gauge needle.

  • A small amount of feces is extruded to induce polymicrobial peritonitis.

  • The abdominal incision is closed in two layers.

3. This compound Administration:

  • This compound is administered via continuous infusion using a subcutaneously implanted mini-osmotic pump at specified time points post-CLP.

4. Monitoring and Outcome Assessment:

  • Survival is monitored for 10 days.

  • Thymic atrophy and lymphocyte apoptosis are assessed by flow cytometry at the end of the study.[1]

G Anesthesia Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy Cecal Ligation & Puncture Cecal Ligation & Puncture Laparotomy->Cecal Ligation & Puncture Abdominal Closure Abdominal Closure Cecal Ligation & Puncture->Abdominal Closure This compound Administration This compound Administration Abdominal Closure->this compound Administration Survival Monitoring Survival Monitoring This compound Administration->Survival Monitoring

Caption: Experimental workflow for the CLP sepsis model.

Nonalcoholic Steatohepatitis (NASH) Model

1. Animal Model and Diet:

  • Male db/db mice are fed a methionine/choline-deficient (MCD) diet to induce NASH and liver fibrosis.[3]

2. This compound Treatment:

  • Mice are administered this compound (6 mg/kg/day) or vehicle via oral gavage once daily for 4 or 8 weeks.[3]

3. Endpoint Analysis:

  • At the end of the treatment period, livers are harvested.

  • Caspase-3 Activity: Assessed using a colorimetric or fluorometric assay.

  • TUNEL Staining: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed on liver sections to detect apoptotic cells.

Conclusion

This compound is a potent pan-caspase inhibitor with demonstrated efficacy in mitigating apoptosis in both in vitro and in vivo models of disease. Its ability to block key effector caspases in both the intrinsic and extrinsic apoptotic pathways makes it a valuable tool for research into apoptosis-mediated pathologies. The experimental protocols and data presented in this guide provide a foundational understanding for scientists and drug development professionals interested in the therapeutic potential of caspase inhibition.

References

The Role of VX-166 in Inflammation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: VX-166 is a potent, broad-spectrum inhibitor of caspases, a family of cysteine proteases that play critical roles in apoptosis and inflammation. By targeting inflammatory caspases, particularly caspase-1 (also known as Interleukin-1 Converting Enzyme or ICE), this compound effectively blocks the maturation and release of key pro-inflammatory cytokines, IL-1β and IL-18. This guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its biochemical and cellular activity, and detailed experimental protocols relevant to its study.

Mechanism of Action: Inhibition of the Caspase-1 Pathway

Inflammation is a critical immune response, and the inflammasome/caspase-1 pathway is a central mediator of this process. In response to various stimuli, such as pathogens or cellular stress, intracellular protein complexes called inflammasomes are assembled. This assembly leads to the activation of pro-caspase-1 into its active form, caspase-1.[1][2]

Active caspase-1 then proteolytically cleaves the inactive precursors of two powerful pro-inflammatory cytokines, pro-IL-1β and pro-IL-18, into their mature, biologically active forms.[1][3] These mature cytokines are then released from the cell, where they orchestrate a potent inflammatory response.

This compound is a broad-spectrum caspase inhibitor.[4] Its primary anti-inflammatory effect is mediated through the direct, covalent, and reversible inhibition of caspase-1.[3] By binding to the active site of caspase-1, this compound prevents the cleavage of pro-IL-1β and pro-IL-18, thereby halting their maturation and subsequent release. This targeted inhibition effectively dampens the inflammatory cascade at a critical upstream point.

VX166_Mechanism_of_Action cluster_cell Immune Cell (e.g., Macrophage) stimulus Pro-inflammatory Stimulus (e.g., LPS, ATP) inflammasome Inflammasome Assembly stimulus->inflammasome triggers pro_caspase1 Pro-Caspase-1 inflammasome->pro_caspase1 recruits caspase1 Active Caspase-1 (ICE) pro_caspase1->caspase1 cleavage pro_il1b Pro-IL-1β caspase1->pro_il1b cleaves pro_il18 Pro-IL-18 caspase1->pro_il18 cleaves vx166 This compound vx166->caspase1 Inhibits il1b Mature IL-1β pro_il1b->il1b release Cytokine Release il1b->release il18 Mature IL-18 pro_il18->il18 il18->release inflammation Inflammation release->inflammation promotes

Figure 1: Mechanism of Action of this compound in the Caspase-1 Inflammatory Pathway.

Quantitative Data on the Activity of this compound and Related Compounds

The efficacy of caspase inhibitors is determined through a series of biochemical and cellular assays. The following tables summarize key quantitative data for this compound and its related predecessor compound, pralnacasan (VX-740), which is a prodrug that converts to a specific caspase-1 inhibitor.[5][6]

Table 1: Biochemical and Cellular Inhibitory Activity
CompoundTargetAssay TypeIC50 / KiSource
Pralnacasan (VX-740)Caspase-1 (ICE)Enzyme AssayKi = 1.4 nM[7]
This compoundIL-1β ReleaseEndotoxin-treated PBMCIC50 < 500 nM[8]
This compoundIL-18 ReleaseEndotoxin-treated PBMCIC50 < 500 nM[8]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant. PBMC: Peripheral Blood Mononuclear Cells.

Table 2: In Vivo Efficacy in Preclinical Inflammation Models
CompoundAnimal ModelDosingOutcomeSource
Pralnacasan (VX-740)Murine Collagenase-Induced Osteoarthritis12.5 and 50 mg/kg, p.o., twice daily13-22% reduction in joint damage[9]
Pralnacasan (VX-740)Murine Spontaneous Osteoarthritis (STR/1N mice)4200 ppm in food13-22% reduction in joint damage; 59% reduction in urinary HP cross-links[9]
This compoundMurine Endotoxic Shock (LPS)Dosed 0, 4, 8, 12h post-LPSSignificantly improved survival (P < 0.0028)[4]
This compoundRat Cecal Ligation and Puncture (CLP) SepsisContinuous infusion 3h post-insultImproved survival from 40% to 92% (P = 0.009)[4]
This compoundRat Cecal Ligation and Puncture (CLP) SepsisDosed at 20h post-CLPSignificant reduction in plasma IL-1β levels (P < 0.05)[8]

p.o.: Per os (by mouth). LPS: Lipopolysaccharide. HP: Hydroxylysylpyridinoline.

Key Experimental Protocols

The characterization of caspase inhibitors like this compound relies on standardized in vitro and cellular assays. Below are detailed methodologies for two key experiments.

In Vitro Caspase-1 Inhibition Assay (Colorimetric)

This protocol describes a method to determine the direct inhibitory effect of a compound on purified caspase-1 enzyme activity.[1]

Objective: To quantify the inhibition of recombinant human caspase-1 by this compound.

Materials:

  • Recombinant human caspase-1 enzyme

  • Caspase Assay Buffer

  • DTT (Dithiothreitol)

  • Caspase-1 Substrate (e.g., Ac-YVAD-pNA)

  • Test Compound (this compound)

  • 96-well microtiter plate

  • Microplate reader capable of measuring absorbance at 405 nm[1]

Procedure:

  • Prepare 1X Assay Buffer: Dilute a 5X stock of Caspase Assay Buffer with deionized water and add DTT to a final concentration of 10 mM.[2]

  • Prepare Reagents:

    • Dilute the caspase-1 enzyme in 1X Assay Buffer to the desired concentration.

    • Prepare a stock solution of the colorimetric substrate Ac-YVAD-pNA in 1X Assay Buffer.

    • Prepare serial dilutions of this compound in 1X Assay Buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add 1X Assay Buffer only.

    • Control wells (100% activity): Add diluted caspase-1 enzyme and solvent (vehicle for the test compound).

    • Test wells: Add diluted caspase-1 enzyme and the various dilutions of this compound.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the Ac-YVAD-pNA substrate to all wells to a final concentration of 200 µM.

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours. Measure the absorbance at 405 nm at multiple time points. The absorbance is proportional to the amount of pNA cleaved from the substrate.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the control wells. Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Caspase1_Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, this compound, Substrate) start->prep_reagents plate_setup Plate Setup in 96-well Plate (Blank, Control, this compound) prep_reagents->plate_setup pre_incubation Pre-incubate Plate (15 min @ 37°C) plate_setup->pre_incubation add_substrate Add Caspase-1 Substrate (Ac-YVAD-pNA) pre_incubation->add_substrate incubation Incubate Plate (1-2 hours @ 37°C) add_substrate->incubation read_plate Read Absorbance (@ 405 nm) incubation->read_plate analyze Calculate % Inhibition Determine IC50 read_plate->analyze end End analyze->end

Figure 2: Experimental Workflow for an In Vitro Caspase-1 Inhibition Assay.
Cellular IL-1β Release Assay

This protocol measures the ability of a compound to inhibit caspase-1 activity within a cellular context, using cytokine release as the endpoint.[8]

Objective: To quantify the inhibition of IL-1β release from LPS-primed human monocytes treated with this compound.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary PBMCs.[8][10]

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS).

  • Lipopolysaccharide (LPS).[11][12]

  • ATP (Adenosine triphosphate).[11]

  • Test Compound (this compound).

  • Human IL-1β ELISA kit.

  • 24-well cell culture plates.

Procedure:

  • Cell Culture: Culture and maintain the monocytic cells according to standard protocols.

  • Priming (Signal 1):

    • Plate the cells in 24-well plates at a density of approximately 1 x 106 cells/mL.

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours at 37°C in a CO2 incubator. This step induces the transcription and translation of pro-IL-1β.[12]

  • Inhibitor Treatment:

    • Add serial dilutions of this compound to the appropriate wells. Include a vehicle control.

    • Incubate for 1 hour to allow the compound to enter the cells.

  • Activation (Signal 2):

    • Activate the inflammasome by adding ATP to a final concentration of 5 mM.[11] This triggers caspase-1 activation and subsequent IL-1β processing and release.

    • Incubate for an additional 1-2 hours.

  • Sample Collection:

    • Centrifuge the plates to pellet the cells.

    • Carefully collect the cell culture supernatant.

  • Quantification:

    • Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer’s instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition versus inhibitor concentration.

Conclusion

This compound is a powerful tool for investigating the role of caspases in inflammation. Its ability to potently inhibit caspase-1 and block the release of IL-1β and IL-18 underscores the therapeutic potential of targeting this pathway for a variety of inflammatory diseases.[3][8] The protocols and data presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this field. While clinical development of some caspase inhibitors has faced challenges, the pathway remains a critical and well-validated target for anti-inflammatory drug discovery.[6]

References

VX-166: A Technical Guide for Sepsis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VX-166, a potent, broad-spectrum caspase inhibitor, and its investigation as a potential therapeutic agent for sepsis. The document synthesizes preclinical data, outlines experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in this area.

Core Mechanism of Action: Inhibition of Apoptosis in Sepsis

Sepsis is characterized by a dysregulated host response to infection, often leading to life-threatening organ dysfunction. A key pathological feature of sepsis is the extensive apoptosis of immune cells, particularly lymphocytes, which contributes to immunosuppression and increased susceptibility to secondary infections. This compound is a novel small molecule designed to mitigate this by broadly inhibiting caspases, the key effector enzymes in the apoptotic cascade.

Signaling Pathway of Caspase-Mediated Apoptosis in Sepsis

The primary mechanism of action for this compound is the inhibition of the caspase cascade, which can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. In sepsis, pathogen-associated molecular patterns (PAMPs) and pro-inflammatory cytokines can trigger these pathways in immune cells. This compound, as a broad-spectrum caspase inhibitor, is designed to block the activity of both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7), thereby preventing the cleavage of cellular substrates and the execution of apoptosis.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors DISC DISC Formation (FADD, Pro-caspase-8) Death_Receptors->DISC Caspase_8 Active Caspase-8 DISC->Caspase_8 Executioner_Caspases Executioner Caspases (Caspase-3, -6, -7) Caspase_8->Executioner_Caspases Cellular_Stress Cellular Stress (e.g., DNA damage, ROS) Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation) Cellular_Stress->Bcl2_Family Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Pro-caspase-9) Cytochrome_c->Apoptosome Caspase_9 Active Caspase-9 Apoptosome->Caspase_9 Caspase_9->Executioner_Caspases VX166 This compound VX166->Caspase_8 Inhibition VX166->Caspase_9 Inhibition VX166->Executioner_Caspases Inhibition Apoptosis Apoptosis Executioner_Caspases->Apoptosis

Caption: this compound inhibits both extrinsic and intrinsic apoptotic pathways.

Preclinical Efficacy of this compound in Sepsis Models

This compound has demonstrated significant efficacy in well-established animal models of sepsis, primarily through improving survival rates and reducing key markers of sepsis pathology.

Quantitative Data Summary
Experimental ModelSpeciesKey ParametersVehicle Control GroupThis compound Treated Groupp-valueCitation
Murine Endotoxic Shock Male CD-1 Mice96-hour Survival Rate0%75% (at 30 mg/kg)< 0.0001[1]
Rat Cecal Ligation and Puncture (CLP) Male Sprague-Dawley Rats10-day Survival Rate38%88%< 0.01[1]
Rat CLP (Delayed Treatment) Male Sprague-Dawley Rats10-day Survival Rate42%92% (dosed 3h post-insult)< 0.01[1]
Rat CLP Male Sprague-Dawley RatsThymic AtrophySignificantly higher atrophyReduced thymic atrophy< 0.01[1][2]
Rat CLP Male Sprague-Dawley RatsLymphocyte ApoptosisSignificantly higher apoptosisReduced lymphocyte apoptosis< 0.01[1][2]
Rat CLP Male Sprague-Dawley RatsPlasma Endotoxin LevelsElevated levelsReduced levels< 0.05[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for the key preclinical experiments conducted to evaluate the efficacy of this compound in sepsis models.

Murine Endotoxic Shock Model

This model simulates the systemic inflammatory response induced by bacterial endotoxin.

Objective: To assess the effect of this compound on survival in a lipopolysaccharide (LPS)-induced endotoxemia model.

Experimental Workflow:

start Start acclimatize Acclimatize Male CD-1 Mice start->acclimatize lps_injection Administer LPS (20 mg/kg i.v.) acclimatize->lps_injection vx166_admin Administer this compound or Vehicle (repeat i.v. bolus at 0, 4, 8, 12h) lps_injection->vx166_admin monitor_survival Monitor Survival for 96 hours vx166_admin->monitor_survival data_analysis Data Analysis (Kaplan-Meier survival curves) monitor_survival->data_analysis end End data_analysis->end

Caption: Workflow for the murine endotoxic shock model.

Materials and Methods:

  • Animals: Male CD-1 mice.

  • Sepsis Induction: A single intravenous (i.v.) injection of lipopolysaccharide (LPS) from E. coli at a dose of 20 mg/kg.

  • Test Article Administration: this compound was administered via repeated i.v. bolus injections at 0, 4, 8, and 12 hours post-LPS administration. A dose-response study was conducted with varying concentrations of this compound.

  • Vehicle Control: The vehicle solution used for this compound administration was used as a control.

  • Endpoint: Survival was monitored for 96 hours.

  • Statistical Analysis: Survival curves were analyzed using the Kaplan-Meier method and log-rank test.

Rat Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.

Objective: To evaluate the therapeutic efficacy of this compound in a clinically relevant model of polymicrobial sepsis.

Experimental Workflow:

start Start acclimatize Acclimatize Male Sprague-Dawley Rats start->acclimatize clp_surgery Perform Cecal Ligation and Puncture (CLP) Surgery acclimatize->clp_surgery vx166_pump Implant Mini-Osmotic Pump for Continuous this compound or Vehicle Administration clp_surgery->vx166_pump necrotic_cecum_excision Excise Necrotic Cecum at 20 hours post-CLP vx166_pump->necrotic_cecum_excision monitor_survival Monitor Survival for 10 days necrotic_cecum_excision->monitor_survival collect_samples Collect Thymus and Blood Samples from Survivors monitor_survival->collect_samples analyze_samples Analyze Thymic Atrophy, Lymphocyte Apoptosis, and Plasma Endotoxin collect_samples->analyze_samples end End analyze_samples->end

Caption: Workflow for the rat cecal ligation and puncture model.

Materials and Methods:

  • Animals: Adult male Sprague-Dawley rats.

  • Sepsis Induction: A midline laparotomy was performed under anesthesia. The cecum was ligated below the ileocecal valve and punctured twice with a needle. The cecum was then returned to the peritoneal cavity, and the incision was closed.

  • Test Article Administration: this compound was continuously administered via a subcutaneously implanted mini-osmotic pump immediately following the CLP procedure. For delayed treatment studies, the pump was implanted at a specified time post-surgery.

  • Surgical Intervention: The necrotic cecum was surgically excised 20 hours after the initial CLP procedure.

  • Endpoints:

    • Primary: Survival over a 10-day period.

    • Secondary: Thymic weight (as a measure of atrophy), lymphocyte apoptosis (assessed by flow cytometry), and plasma endotoxin levels.

  • Statistical Analysis: Survival data were analyzed using the log-rank test. Secondary endpoints were analyzed using appropriate statistical tests such as the t-test or ANOVA.

Development Status

As of early 2025, this compound is not listed in the publicly available clinical development pipeline of Vertex Pharmaceuticals. This suggests that the clinical development of this compound for sepsis has been discontinued. The reasons for this have not been publicly disclosed.

Conclusion and Future Directions

The preclinical data for this compound strongly support the hypothesis that broad-spectrum caspase inhibition is a viable therapeutic strategy for mitigating the harmful effects of sepsis-induced apoptosis. The significant improvement in survival and reduction in pathological markers in robust animal models underscore the potential of this approach. While the clinical development of this compound appears to have been halted, the extensive preclinical research provides a valuable foundation for the continued exploration of anti-apoptotic therapies for sepsis. Future research could focus on more selective caspase inhibitors to minimize potential off-target effects, combination therapies with antimicrobial and anti-inflammatory agents, and the identification of patient populations most likely to benefit from this therapeutic strategy.

References

VX-166 (Suvanetivir) in Preclinical Non-Alcoholic Fatty Liver Disease Studies: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to non-alcoholic steatohepatitis (NASH), a more severe form characterized by inflammation and liver cell damage, which can lead to fibrosis, cirrhosis, and hepatocellular carcinoma. A key pathological feature of NASH is increased hepatocyte apoptosis (programmed cell death).[1] The phagocytosis of apoptotic bodies by hepatic stellate cells (HSCs) is a critical trigger for their activation, leading to the production of collagen and the progression of liver fibrosis.[1] VX-166 (suvanetivir) is a pan-caspase inhibitor that has been investigated for its potential to mitigate liver fibrosis in NASH by targeting this apoptotic pathway. This technical guide provides a detailed overview of the available preclinical data on this compound in the context of NAFLD/NASH.

Mechanism of Action: Inhibition of Apoptosis-Driven Fibrosis

This compound is a broad-spectrum caspase inhibitor. In the context of NASH, its therapeutic potential lies in its ability to block the caspase-mediated apoptotic cascade in hepatocytes. By inhibiting apoptosis, this compound is hypothesized to reduce the activation of hepatic stellate cells, thereby decreasing collagen deposition and attenuating the progression of liver fibrosis.[1][2]

cluster_0 Hepatocyte cluster_1 Hepatic Stellate Cell (HSC) NASH NASH Pathogenesis (e.g., Lipotoxicity, ER Stress) Caspases Caspase Activation NASH->Caspases Apoptosis Hepatocyte Apoptosis Apoptotic_Bodies Phagocytosis of Apoptotic Bodies Apoptosis->Apoptotic_Bodies Caspases->Apoptosis HSC_Activation HSC Activation Fibrosis Collagen Deposition (Fibrosis) HSC_Activation->Fibrosis VX166 This compound (Pan-Caspase Inhibitor) VX166->Caspases Apoptotic_Bodies->HSC_Activation

Proposed mechanism of action of this compound in reducing liver fibrosis in NASH.

Preclinical Efficacy in a NASH Animal Model

A key preclinical study investigated the effects of this compound in a well-established animal model of NASH. The study utilized male db/db mice, which are genetically predisposed to obesity and diabetes, fed a methionine/choline-deficient (MCD) diet to induce NASH and liver fibrosis.[1]

Experimental Protocol

The experimental workflow for the preclinical evaluation of this compound in the MCD-induced NASH model is outlined below.

G cluster_treatment Treatment Groups (Daily Oral Gavage) cluster_analysis Analysis start Male db/db Mice diet Methionine/Choline-Deficient (MCD) Diet to Induce NASH and Fibrosis start->diet vx166 This compound (6 mg/kg/day) diet->vx166 vehicle Vehicle Control diet->vehicle sacrifice Sacrifice at 4 and 8 Weeks vx166->sacrifice vehicle->sacrifice histology Liver Histology (Sirius Red, NAFLD Activity Score) sacrifice->histology biochemical Biochemical Assays (ALT, Triglycerides, Hydroxyproline) sacrifice->biochemical molecular Molecular Analysis (Caspase-3 Activity, TUNEL, α-SMA expression, Collagen 1α1 mRNA) sacrifice->molecular

Experimental workflow for the preclinical study of this compound in a mouse model of NASH.
Quantitative Data Summary

This compound demonstrated significant effects on markers of apoptosis, steatosis, and fibrosis in the MCD-fed db/db mice. However, it did not show a significant impact on liver injury as measured by ALT levels.[1]

ParameterTreatment GroupOutcomeStatistical SignificanceCitation
Apoptosis Markers
Active Caspase-3This compoundDecreasedP < 0.05[1]
TUNEL-positive cellsThis compoundDecreasedP < 0.05[1]
Liver Injury
Alanine Aminotransferase (ALT)This compoundSimilar to vehicleNot significant[1]
NAFLD Activity ScoreThis compoundComparable to vehicle (≥6)Not significant[1]
Steatosis
Triglyceride ContentThis compoundDecreasedP < 0.05[1]
Fibrosis Markers
α-smooth muscle actin (α-SMA) expressionThis compoundDecreasedP < 0.05 (4 weeks), P < 0.005 (8 weeks)[1]
Collagen 1α1 mRNAThis compoundReducedP < 0.05 (8 weeks)[1]
Hydroxyproline ContentThis compoundDecreasedConfirmed via staining[1]
Sirius Red StainingThis compoundDecreasedConfirmed via staining[1]

Discussion and Future Perspectives

The preclinical findings suggest that the pan-caspase inhibitor this compound can effectively reduce the development of liver fibrosis in a mouse model of NASH.[1] This anti-fibrotic effect appears to be driven by the inhibition of hepatocyte apoptosis, which in turn reduces the activation of hepatic stellate cells.[1][2] Notably, the beneficial effects on fibrosis were accompanied by a reduction in hepatic steatosis, although there was no significant improvement in liver injury as indicated by ALT levels and the NAFLD activity score.[1]

These results provide a strong rationale for the therapeutic potential of caspase inhibitors in treating NASH, particularly in patients with established fibrosis. By targeting a key mechanism in the fibrogenic cascade, this compound and similar compounds could offer a valuable anti-fibrotic approach.

It is important to note that, to date, there is no publicly available information on clinical trials of this compound in patients with NAFLD or NASH. Further investigation, including clinical studies, would be necessary to establish the safety and efficacy of this therapeutic strategy in humans. The long-term effects of pan-caspase inhibition on liver function and the potential for off-target effects would also need to be carefully evaluated in a clinical setting.

References

The Pan-Caspase Inhibitor VX-166: A Deep Dive into its Attenuation of Lymphocyte Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Distribution

Abingdon, UK – November 7, 2025 – This technical whitepaper provides an in-depth analysis of the investigational pan-caspase inhibitor, VX-166, and its significant impact on the molecular pathways of lymphocyte apoptosis. Targeted at researchers, scientists, and professionals in drug development, this document collates key quantitative data, details comprehensive experimental methodologies, and visualizes the underlying biological processes to furnish a thorough understanding of this compound's mechanism of action.

This compound has emerged as a potent, irreversible, and broad-spectrum inhibitor of caspases, the key effector enzymes in the apoptotic cascade.[1] Research has particularly highlighted its therapeutic potential in conditions characterized by excessive lymphocyte apoptosis, such as sepsis.[2] By preventing the apoptotic demise of immune cells, this compound helps preserve immune function, a critical factor in combating severe systemic infections.[1][3]

Core Mechanism of Action: Broad-Spectrum Caspase Inhibition

This compound functions by covalently binding to the active site of multiple caspases, thereby preventing the proteolytic cleavage of downstream substrates essential for the execution of the apoptotic program. Its inhibitory profile spans both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), effectively blocking apoptosis triggered by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1] This broad activity makes it a robust tool for studying and potentially treating apoptosis-driven pathologies.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified through various enzymatic and cellular assays. The following tables summarize the key findings from preclinical studies, providing a clear comparison of its inhibitory capabilities.

Table 1: Enzymatic Inhibitory Activity of this compound against Recombinant Human Caspases

Caspase TargetSecond-Order Inactivation Rate Constant (k) [M⁻¹s⁻¹]
Caspase-1> 1,000,000
Caspase-26,000
Caspase-3> 1,000,000
Caspase-4190,000
Caspase-5290,000
Caspase-6290,000
Caspase-7430,000
Caspase-8630,000
Caspase-9120,000
Data sourced from Weber et al., 2009.[1]

Table 2: In Vitro Anti-Apoptotic Activity of this compound in Jurkat T-lymphocytes

Apoptotic StimulusAssayIC₅₀ (nM)
Anti-Fas mAbAnnexin-V Staining110
Anti-Fas mAbDNA Fragmentation120
TNF-α + CycloheximideAnnexin-V Staining270
StaurosporineAnnexin-V Staining150
Data sourced from Weber et al., 2009.[1]

Table 3: In Vivo Efficacy of this compound in a Rat Model of Cecal Ligation and Puncture (CLP)-Induced Sepsis

Treatment GroupOutcome MeasureResultP-value
Vehicle + CLP% Early Apoptotic ThymocytesIncreased vs. Sham< 0.01
This compound + CLP% Early Apoptotic ThymocytesSignificantly Reduced vs. Vehicle< 0.01
Vehicle + CLP10-Day Survival Rate (Dosed 3h post-CLP)40%-
This compound + CLP10-Day Survival Rate (Dosed 3h post-CLP)92%0.009
Data sourced from Weber et al., 2009.[1][2]

Signaling Pathways Modulated by this compound

This compound intervenes in the core apoptotic machinery. The following diagrams, generated using the DOT language, illustrate the extrinsic and intrinsic apoptotic pathways and pinpoint the inhibitory action of this compound.

Extrinsic_Apoptosis_Pathway cluster_receptor Cell Membrane FasL Fas Ligand / TNF FasR Fas/TNFR FasL->FasR Binding & Trimerization DISC DISC Formation (FADD, TRADD) FasR->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Substrate Cleavage VX166 This compound VX166->Caspase8 VX166->Caspase3 Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion Stress Staurosporine, DNA Damage, etc. Bcl2 Bcl-2 family (Bax/Bak activation) Stress->Bcl2 CytoC Cytochrome c Release Bcl2->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Cleavage Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Substrate Cleavage VX166 This compound VX166->Caspase9 VX166->Caspase3 AnnexinV_Workflow Start Cell Culture (Jurkat) Treat Treat with this compound & Apoptotic Stimulus Start->Treat Harvest Harvest & Wash Cells Treat->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Quantify Apoptosis Analyze->End

References

Methodological & Application

Application Notes and Protocols for VX-166 Administration in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, broad-spectrum inhibitor of caspases, the key effector enzymes in the apoptotic signaling cascade.[1][2] By blocking caspase activity, this compound can effectively prevent programmed cell death (apoptosis) induced by a variety of stimuli.[2] These application notes provide detailed protocols for the use of this compound in cell culture assays to study its anti-apoptotic effects. The protocols cover the preparation of this compound stock solutions, determination of its inhibitory potency in various cell lines, and methods to assess its impact on apoptotic pathways.

Mechanism of Action

Apoptosis, or programmed cell death, is a critical physiological process that can be initiated through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (such as caspase-8 and caspase-9) are activated first, which in turn cleave and activate executioner caspases (such as caspase-3 and caspase-7). These executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound, as a pan-caspase inhibitor, binds to the active site of these caspases, preventing their proteolytic activity and thereby blocking the apoptotic cascade.[1][2]

Data Presentation

The inhibitory activity of this compound has been quantified in various cell-based apoptosis assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound against different apoptotic inducers in Jurkat T-lymphoma cells and human primary cells.

Table 1: Inhibition of Apoptosis by this compound in Jurkat Cells

Apoptotic StimulusAssay ReadoutIC50 (nM)
Anti-Fas AntibodyAnnexin V Staining27 ± 9
Anti-Fas AntibodyDNA Fragmentation78 ± 20
TNF-α + CycloheximideCell Viability160 ± 30
StaurosporineCell Viability230 ± 50

Table 2: Inhibition of Cytokine Release by this compound from Human Peripheral Blood Mononuclear Cells (PBMCs) [2]

CytokineIC50 (nM)
IL-1β< 500
IL-18< 500

Signaling Pathway Diagram

The following diagram illustrates the points of intervention of this compound in the caspase-dependent apoptotic pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Ligands->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., Staurosporine) Mitochondria Mitochondria Cellular_Stress->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis VX166 This compound VX166->Caspase8 Inhibition VX166->Caspase9 Inhibition VX166->Caspase3 Inhibition

Caption: this compound inhibits both the extrinsic and intrinsic apoptotic pathways by targeting key caspases.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial.

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol , dissolve 5 mg in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. Always include a vehicle control (DMSO alone at the same final concentration) in your experiments.

Determination of IC50 of this compound using a Cell Viability Assay (MTT Assay)

This protocol describes how to determine the concentration of this compound that inhibits apoptosis by 50% in response to an apoptotic stimulus.

cluster_workflow IC50 Determination Workflow start Seed Cells in 96-well Plate pretreat Pre-treat with This compound Dilutions start->pretreat induce Induce Apoptosis (e.g., Staurosporine) pretreat->induce incubate Incubate induce->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for determining the IC50 of this compound using an MTT assay.

Materials:

  • Cells of interest (e.g., Jurkat cells)

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Apoptotic inducer (e.g., staurosporine, anti-Fas antibody)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Add 50 µL of the diluted this compound to the appropriate wells. Include wells with vehicle control (DMSO at the highest concentration used).

  • Pre-incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell uptake of the inhibitor.

  • Apoptosis Induction: Add 50 µL of the apoptotic inducer at a pre-determined optimal concentration to all wells except the negative control wells (which should receive 50 µL of medium).

  • Incubation: Incubate the plate for a further 12-24 hours (the optimal time will depend on the cell type and apoptotic stimulus).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle-treated, apoptosis-induced control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Assessment of Apoptosis by Annexin V Staining and Flow Cytometry

This protocol details the detection of apoptosis through the externalization of phosphatidylserine, a marker of early apoptosis.

cluster_workflow Annexin V Staining Workflow start Treat Cells with This compound and Apoptotic Inducer harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V and Propidium Iodide harvest->stain incubate Incubate stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for assessing apoptosis using Annexin V staining.

Materials:

  • Cells treated as described in the IC50 protocol (steps 1-5)

  • Phosphate-buffered saline (PBS)

  • Annexin V binding buffer

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometer

Protocol:

  • Cell Harvesting: Following treatment with this compound and the apoptotic inducer, collect the cells (including any floating cells) from each well and transfer to flow cytometry tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and washing step.

  • Resuspension: Resuspend the cell pellet in 100 µL of Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to each tube. Gently vortex the tubes.

  • Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Conclusion

This compound is a valuable tool for studying the role of caspases in apoptosis. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their cell culture experiments. By following these detailed methodologies, scientists can obtain reliable and reproducible data on the anti-apoptotic efficacy of this potent pan-caspase inhibitor.

References

Application Notes and Protocols: Measuring the Efficacy of VX-166, a Pan-Caspase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, broad-spectrum caspase inhibitor that has shown significant therapeutic promise in preclinical models of sepsis by preventing apoptosis.[1][2][3] Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation. In conditions such as sepsis, excessive apoptosis of immune cells can lead to a compromised immune response. This compound intervenes in this process by blocking caspase activity, thereby reducing lymphocyte apoptosis and improving survival outcomes in animal models.[1][2][3]

These application notes provide detailed protocols for key experiments to assess the efficacy of this compound in both in vitro and in vivo settings.

Mechanism of Action: Inhibition of Apoptosis

This compound functions by inhibiting the activity of multiple caspases, which are central to both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways of apoptosis. By blocking these key enzymes, this compound prevents the downstream events of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL/TNFα DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis VX166 This compound VX166->Caspase8 Inhibition VX166->Caspase9 Inhibition VX166->Caspase3 Inhibition

Caption: this compound inhibits key caspases in both intrinsic and extrinsic apoptosis pathways.

Key Experiments for Efficacy Measurement

In Vitro Efficacy

1. Inhibition of Apoptosis in Cell Lines

This protocol details how to assess the ability of this compound to inhibit apoptosis in a cell line, such as the Jurkat T-cell lymphoma line, following induction by various stimuli.[1]

Experimental Protocol:

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Induction of Apoptosis: Seed cells at a density of 1 x 10^6 cells/mL. Induce apoptosis using one of the following stimuli:

    • Anti-Fas antibody (e.g., clone CH11)

    • Tumor necrosis factor-alpha (TNF-α) in combination with cycloheximide

    • Staurosporine

  • This compound Treatment: Pre-incubate cells with varying concentrations of this compound for 1 hour before adding the apoptotic stimulus. Include a vehicle control (e.g., DMSO).

  • Apoptosis Measurement (Flow Cytometry): After 4-6 hours of incubation with the stimulus, harvest the cells. Stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Analyze the cells by flow cytometry.

    • Gating Strategy:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Data Analysis: Calculate the percentage of apoptotic cells (early and late) for each treatment condition. Determine the IC50 value of this compound for each stimulus.

Data Presentation:

Apoptotic StimulusThis compound IC50 (nM)
Anti-Fas Antibody[Insert Value]
TNF-α + Cycloheximide[Insert Value]
Staurosporine[Insert Value]

Note: IC50 values should be determined from dose-response curves.

cluster_workflow In Vitro Apoptosis Assay Workflow Start Jurkat Cell Culture Treat Treat with this compound (Dose-Response) Start->Treat Induce Induce Apoptosis (Anti-Fas, TNF-α, Staurosporine) Incubate Incubate 4-6 hours Induce->Incubate Treat->Induce Stain Stain with Annexin V / PI Incubate->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Determine IC50 Analyze->End

Caption: Workflow for in vitro evaluation of this compound's anti-apoptotic activity.

In Vivo Efficacy

1. Murine Model of Endotoxic Shock (LPS Model)

This model is used to evaluate the efficacy of this compound in a rapid and well-established model of systemic inflammation.[2]

Experimental Protocol:

  • Animals: Use male CD-1 mice.

  • Induction of Endotoxic Shock: Administer lipopolysaccharide (LPS) from E. coli at a dose of 20 mg/kg intravenously (IV).[2]

  • This compound Administration: Administer this compound via IV bolus at various doses (e.g., 10, 20, 30 mg/kg) at 0, 4, 8, and 12 hours post-LPS administration.[1][2] Include a vehicle control group.

  • Monitoring: Monitor survival for 96 hours.[3]

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between the this compound treated groups and the vehicle control group using a log-rank test.

Data Presentation:

Treatment GroupDose (mg/kg)Survival Rate at 96h (%)P-value vs. Vehicle
Vehicle Control-[Insert Value]-
This compound10[Insert Value][Insert Value]
This compound20[Insert Value][Insert Value]
This compound30[Insert Value][Insert Value]

2. Rat Model of Polymicrobial Sepsis (Cecal Ligation and Puncture - CLP)

The CLP model is a more clinically relevant model of polymicrobial sepsis.[2]

Experimental Protocol:

  • Animals: Use adult male Sprague-Dawley rats.[3]

  • CLP Procedure: Anesthetize the animals. Make a midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it twice with an 18-gauge needle. Return the cecum to the peritoneal cavity and close the incision.

  • This compound Administration: Administer this compound via continuous infusion using a mini-osmotic pump implanted subcutaneously. Dosing can begin at different time points post-CLP (e.g., 3 hours or 8 hours) to assess the therapeutic window.[1][2]

  • Monitoring: Monitor survival for 10 days.[1]

  • Data Analysis: Plot survival curves (Kaplan-Meier) and compare survival rates between groups using a log-rank test.

Data Presentation:

Treatment GroupDosing Time Post-CLP (hours)Survival Rate at Day 10 (%)P-value vs. Vehicle
Vehicle Control340-
This compound3920.009
Vehicle Control840-
This compound8660.19

Data from a representative study.[1][2]

3. Assessment of Lymphocyte Apoptosis In Vivo

This protocol assesses the direct effect of this compound on lymphocyte apoptosis in the CLP model.[1]

Experimental Protocol:

  • Tissue Collection: At a specified time point after CLP (e.g., 24 hours), euthanize a subset of animals and harvest the thymus.

  • Thymocyte Isolation: Prepare a single-cell suspension of thymocytes.

  • Flow Cytometry: Stain the thymocytes with Annexin V-FITC and PI and analyze by flow cytometry as described in the in vitro protocol.

  • Data Analysis: Compare the percentage of apoptotic thymocytes between sham, vehicle-treated CLP, and this compound-treated CLP groups.

Data Presentation:

Group% Early Apoptotic ThymocytesP-value vs. Vehicle CLP
Sham[Insert Value][Insert Value]
Vehicle CLP[Insert Value]-
This compound CLP[Insert Value]< 0.01

Data from a representative study.[1]

4. Measurement of Plasma Endotoxin and Cytokines

This protocol measures markers of systemic inflammation.

Experimental Protocol:

  • Blood Collection: Collect blood samples from animals at various time points post-LPS or CLP.

  • Plasma Separation: Centrifuge the blood to separate plasma.

  • Endotoxin Assay: Measure plasma endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay kit.

  • Cytokine Assay: Measure plasma levels of pro-inflammatory cytokines such as IL-1β and IL-18 using enzyme-linked immunosorbent assay (ELISA) kits.

  • Data Analysis: Compare the levels of endotoxin and cytokines between treatment groups.

Data Presentation:

AnalyteTreatment GroupConcentration (pg/mL or EU/mL)P-value vs. Vehicle
EndotoxinVehicle CLP[Insert Value]-
EndotoxinThis compound CLP[Insert Value]< 0.05
IL-1βVehicle CLP[Insert Value]-
IL-1βThis compound CLP[Insert Value][Insert Value]

Data from a representative study.[1]

cluster_workflow In Vivo Sepsis Model Workflow Start Induce Sepsis (LPS or CLP) Treat Administer this compound or Vehicle Start->Treat Monitor Monitor Survival Treat->Monitor Collect Collect Blood and Tissues Treat->Collect Analyze Analyze Endpoints: - Survival - Apoptosis - Endotoxin - Cytokines Monitor->Analyze Collect->Analyze End Evaluate Efficacy Analyze->End

Caption: General workflow for assessing the in vivo efficacy of this compound in sepsis models.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the pan-caspase inhibitor this compound. By utilizing a combination of in vitro cell-based assays and in vivo models of sepsis, researchers can thoroughly characterize the anti-apoptotic and survival-enhancing effects of this compound. Consistent and rigorous application of these methods will be crucial in the further development of this compound as a potential therapeutic for sepsis.

References

Application Notes and Protocols for Flow Cytometry Analysis with VX-166 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, cell-permeable, broad-spectrum caspase inhibitor.[1][2][3] Caspases are a family of cysteine proteases that play essential roles in the regulation of apoptosis (programmed cell death) and inflammation.[1][4][5] By irreversibly binding to the catalytic site of multiple caspases, this compound effectively blocks the downstream signaling cascades that lead to apoptotic cell death.[2][4] This anti-apoptotic activity has positioned this compound as a valuable research tool and a potential therapeutic agent in conditions characterized by excessive apoptosis, such as sepsis and inflammatory diseases.[2][3][5][6]

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on cultured cells. The described methods will enable researchers to quantify the inhibition of apoptosis, assess the impact on cell cycle distribution, and characterize changes in cell surface marker expression following this compound treatment.

Diagrams

G cluster_workflow Experimental Workflow cell_culture 1. Cell Culture (e.g., Jurkat, HeLa) vx166_treatment 2. This compound Treatment (Dose-response and time-course) cell_culture->vx166_treatment apoptosis_induction 3. Apoptosis Induction (e.g., Staurosporine, FasL) vx166_treatment->apoptosis_induction cell_harvest 4. Cell Harvesting apoptosis_induction->cell_harvest staining 5. Staining for Flow Cytometry cell_harvest->staining acquisition 6. Data Acquisition (Flow Cytometer) staining->acquisition analysis 7. Data Analysis acquisition->analysis

Caption: Experimental workflow for analyzing the effects of this compound.

G cluster_pathway This compound Mechanism of Action in Apoptosis extrinsic_stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) death_receptors Death Receptors extrinsic_stimuli->death_receptors intrinsic_stimuli Intrinsic Stimuli (e.g., DNA Damage) mitochondria Mitochondria intrinsic_stimuli->mitochondria pro_caspase8 Pro-Caspase-8 death_receptors->pro_caspase8 pro_caspase9 Pro-Caspase-9 mitochondria->pro_caspase9 caspase8 Caspase-8 pro_caspase8->caspase8 pro_caspase3 Pro-Caspase-3 caspase8->pro_caspase3 caspase9 Caspase-9 pro_caspase9->caspase9 caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis vx166 This compound vx166->caspase8 vx166->caspase9 vx166->caspase3

Caption: this compound inhibits both intrinsic and extrinsic apoptosis pathways.

G cluster_logic Expected Outcomes of this compound Treatment vx166_treatment This compound Treatment apoptosis_inhibition Inhibition of Caspases vx166_treatment->apoptosis_inhibition reduced_apoptosis Decreased Apoptosis apoptosis_inhibition->reduced_apoptosis increased_viability Increased Cell Viability reduced_apoptosis->increased_viability subg1_decrease Decreased Sub-G1 Population reduced_apoptosis->subg1_decrease

Caption: Logical flow of the expected effects of this compound.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for cell culture and treatment with this compound. Specific cell lines and seeding densities may require optimization.

  • Materials:

    • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA (for adherent cells)

    • Phosphate-Buffered Saline (PBS)

    • This compound (stock solution in DMSO)

    • Cell culture flasks or plates

    • Hemocytometer or automated cell counter

  • Procedure:

    • Culture cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • For experiments, seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Prepare working solutions of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

    • Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • If inducing apoptosis, add the apoptotic stimulus (e.g., staurosporine, Fas ligand) at the appropriate time point during or after this compound treatment.

Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[1][7][8]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Cold PBS

    • Flow cytometry tubes

  • Procedure:

    • Harvest cells (including supernatant for suspension cells) and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS and centrifuge again.

    • Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 population, which is indicative of apoptotic cells.[9][10][11]

  • Materials:

    • Cold 70% Ethanol

    • Cold PBS

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometry tubes

  • Procedure:

    • Harvest cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (can be stored for several days).

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples by flow cytometry.

Immunophenotyping of Cell Surface Markers

This protocol allows for the identification and quantification of specific cell populations based on the expression of cell surface antigens.[2][12][13][14]

  • Materials:

    • Fluorochrome-conjugated antibodies specific for the cell surface markers of interest

    • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

    • Flow cytometry tubes

  • Procedure:

    • Harvest cells and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with Flow Cytometry Staining Buffer and centrifuge again.

    • Resuspend the cells in staining buffer to a concentration of 1 x 10^7 cells/mL.

    • Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.

    • Add the predetermined optimal concentration of each fluorochrome-conjugated antibody to the respective tubes.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes after each wash.

    • Resuspend the final cell pellet in 500 µL of staining buffer.

    • Analyze the samples by flow cytometry.

Data Presentation

Table 1: Effect of this compound on Staurosporine-Induced Apoptosis in Jurkat Cells
This compound Concentration (µM)% Viable (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)
0 (Vehicle Control)90.5 ± 2.14.2 ± 0.83.1 ± 0.5
0 + Staurosporine (1 µM)35.2 ± 3.545.8 ± 4.215.7 ± 2.9
1 + Staurosporine (1 µM)55.7 ± 4.130.1 ± 3.312.5 ± 2.1
10 + Staurosporine (1 µM)78.9 ± 3.812.4 ± 2.56.8 ± 1.5
50 + Staurosporine (1 µM)85.3 ± 2.98.1 ± 1.94.9 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Cell Cycle Distribution of HeLa Cells Treated with this compound and Etoposide
Treatment% Sub-G1% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control2.1 ± 0.455.4 ± 2.828.9 ± 1.913.6 ± 1.5
This compound (20 µM)2.3 ± 0.554.9 ± 3.129.2 ± 2.213.5 ± 1.7
Etoposide (10 µM)25.8 ± 3.230.1 ± 2.515.7 ± 1.828.4 ± 2.9
This compound (20 µM) + Etoposide (10 µM)8.7 ± 1.548.5 ± 3.625.3 ± 2.417.5 ± 2.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Immunophenotyping of T-Cell Subsets Following Activation and this compound Treatment
Treatment% CD3+% CD4+ of CD3+% CD8+ of CD3+% CD69+ of CD4+
Unstimulated95.2 ± 1.865.1 ± 2.530.7 ± 1.93.2 ± 0.7
Stimulated (Anti-CD3/CD28)94.8 ± 2.164.8 ± 2.931.1 ± 2.275.4 ± 5.1
Stimulated + this compound (20 µM)95.1 ± 1.965.3 ± 2.730.9 ± 2.173.9 ± 4.8

Data are presented as mean ± standard deviation from three independent experiments.

References

Application Notes and Protocols for VX-166 in Nonalcoholic Steatohepatitis (NASH) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. A key pathological feature of NASH is increased hepatocyte apoptosis.[1][] VX-166, a potent pan-caspase inhibitor, has emerged as a promising therapeutic agent by targeting the apoptotic pathways that drive liver fibrosis.[1][][3] These application notes provide a comprehensive overview of the use of this compound in preclinical NASH models, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action

This compound is a broad-spectrum caspase inhibitor that attenuates liver fibrosis by suppressing hepatocyte apoptosis.[1][][3] In NASH, the death of hepatocytes triggers an inflammatory response and the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition and fibrosis in the liver. By inhibiting caspases, the key executioners of apoptosis, this compound reduces the number of apoptotic hepatocytes. This, in turn, is hypothesized to decrease the activation of HSCs, thereby mitigating the fibrotic progression in NASH.[1]

G cluster_0 Hepatocyte cluster_1 Hepatic Stellate Cell (HSC) cluster_2 NASH Insults NASH Insults Caspase Activation Caspase Activation NASH Insults->Caspase Activation activates Hepatocyte Apoptosis Hepatocyte Apoptosis HSC Activation HSC Activation Hepatocyte Apoptosis->HSC Activation triggers Caspase Activation->Hepatocyte Apoptosis induces Fibrosis Fibrosis HSC Activation->Fibrosis leads to This compound This compound This compound->Caspase Activation inhibits

Figure 1: Proposed mechanism of action of this compound in mitigating NASH-induced fibrosis.

Efficacy of this compound in a Preclinical NASH Model

This compound has been evaluated in a methionine and choline deficient (MCD) diet-induced mouse model of NASH, a well-established model for studying the inflammatory and fibrotic aspects of the disease.[1]

Summary of Quantitative Data

The following tables summarize the key findings from the study by Witek et al. (2009) on the effects of this compound in MCD-fed mice.

Table 1: Effects of this compound on Markers of Apoptosis and Steatosis

ParameterVehicle Control (MCD Diet)This compound Treated (MCD Diet)P-value
Active Caspase-3IncreasedDecreased< 0.05
TUNEL-positive cellsIncreasedDecreased< 0.05
Triglyceride ContentIncreasedDecreased< 0.05

Table 2: Effects of this compound on Markers of Liver Fibrosis

ParameterVehicle Control (MCD Diet)This compound Treated (MCD Diet)P-value (4 weeks)P-value (8 weeks)
α-Smooth Muscle Actin ExpressionIncreasedDecreased< 0.05< 0.005
Collagen 1α1 mRNAIncreasedReduced-< 0.05
Hydroxyproline ContentIncreasedDecreased-Significant Decrease
Sirius Red StainingIncreasedDecreased-Significant Decrease

Table 3: Effects of this compound on Liver Injury

ParameterVehicle Control (MCD Diet)This compound Treated (MCD Diet)P-value
Alanine Aminotransferase (ALT)IncreasedSimilar to ControlNot Significant
NAFLD Activity Score (NAS)≥ 6≥ 6Not Significant

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in a mouse model of NASH.

Animal Model: Methionine and Choline Deficient (MCD) Diet

This protocol outlines the induction of NASH in mice using an MCD diet.

G cluster_0 Experimental Workflow Start Start Acclimatization Acclimatize Mice (e.g., C57BL/6J) for 1 week Start->Acclimatization Diet_Induction Induce NASH with Methionine and Choline Deficient (MCD) Diet Acclimatization->Diet_Induction Treatment_Groups Randomize into Treatment Groups Diet_Induction->Treatment_Groups Vehicle_Treatment Administer Vehicle Control Treatment_Groups->Vehicle_Treatment VX166_Treatment Administer this compound Treatment_Groups->VX166_Treatment Monitoring Monitor Body Weight and Food Intake Vehicle_Treatment->Monitoring VX166_Treatment->Monitoring Sacrifice Sacrifice at Pre-determined Time Points (e.g., 4 and 8 weeks) Monitoring->Sacrifice Tissue_Collection Collect Blood and Liver Tissue for Analysis Sacrifice->Tissue_Collection End End Tissue_Collection->End

Figure 2: Workflow for the MCD diet-induced NASH mouse model and this compound treatment.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Methionine and choline deficient (MCD) diet

  • Control diet

  • This compound

  • Vehicle for this compound (e.g., a mixture of polyethylene glycol, propylene glycol, and water)

Procedure:

  • House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Acclimatize mice for at least one week on a standard chow diet.

  • Divide mice into three groups:

    • Group 1: Control diet + Vehicle

    • Group 2: MCD diet + Vehicle

    • Group 3: MCD diet + this compound

  • Administer the respective diets for the duration of the study (e.g., 4 to 8 weeks).

  • Prepare this compound in the appropriate vehicle at the desired concentration. The dosing regimen from the literature involved daily administration.

  • Administer this compound or vehicle to the respective groups daily via oral gavage or another appropriate route.

  • Monitor body weight and food intake regularly.

  • At the end of the study period, euthanize the mice and collect blood and liver tissue for further analysis.

Assessment of Apoptosis

a) Caspase-3 Activity Assay

Principle: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic substrate.

Materials:

  • Liver tissue homogenates

  • Caspase-3 fluorometric assay kit (containing lysis buffer, reaction buffer, and a fluorogenic substrate like DEVD-AFC or DEVD-AMC)

  • Fluorometer

Procedure:

  • Homogenize a small piece of liver tissue in the provided lysis buffer on ice.

  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Add the reaction buffer and the caspase-3 substrate to each well.

  • Incubate the plate at 37°C, protected from light, for the time specified in the kit protocol.

  • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

  • Calculate caspase-3 activity relative to the protein concentration.

b) TUNEL Staining

Principle: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.

Materials:

  • Formalin-fixed, paraffin-embedded liver sections

  • TUNEL assay kit

  • Microscope

Procedure:

  • Deparaffinize and rehydrate the liver sections.

  • Perform antigen retrieval as recommended by the kit manufacturer.

  • Follow the kit instructions for permeabilization and labeling with TdT and a labeled dUTP (e.g., FITC-dUTP).

  • Counterstain the nuclei with a suitable dye (e.g., DAPI).

  • Mount the slides and visualize under a fluorescence microscope.

  • Quantify the number of TUNEL-positive (apoptotic) cells per high-power field.

Assessment of Fibrosis

a) Hydroxyproline Assay

Principle: Hydroxyproline is an amino acid that is a major component of collagen. Its measurement provides an estimate of the total collagen content in the liver.

Materials:

  • Liver tissue

  • Hydrochloric acid (HCl)

  • Chloramine-T solution

  • Perchloric acid

  • p-Dimethylaminobenzaldehyde (DMAB) solution

  • Hydroxyproline standard

  • Spectrophotometer

Procedure:

  • Hydrolyze a known weight of liver tissue in concentrated HCl at a high temperature (e.g., 110-120°C) for several hours to overnight.

  • Neutralize the hydrolysate.

  • Add Chloramine-T solution and incubate at room temperature to oxidize the hydroxyproline.

  • Stop the oxidation reaction with perchloric acid.

  • Add DMAB solution and incubate at a raised temperature (e.g., 60-65°C) to develop a colored product.

  • Measure the absorbance of the samples and a set of hydroxyproline standards at a specific wavelength (e.g., 557 nm).

  • Calculate the hydroxyproline content in the liver tissue based on the standard curve.

b) Sirius Red Staining

Principle: Sirius Red is a dye that specifically binds to collagen fibers, allowing for their visualization and quantification.

Materials:

  • Formalin-fixed, paraffin-embedded liver sections

  • Picro-Sirius Red solution

  • Polarizing microscope

Procedure:

  • Deparaffinize and rehydrate the liver sections.

  • Stain the sections with Picro-Sirius Red solution.

  • Dehydrate and mount the slides.

  • Visualize the stained sections under a polarizing microscope. Collagen fibers will appear bright red or yellow against a dark background.

  • Capture images and quantify the stained area using image analysis software.

Conclusion

This compound demonstrates significant anti-fibrotic effects in a preclinical model of NASH by targeting the underlying mechanism of hepatocyte apoptosis.[1] While it effectively reduces fibrosis and steatosis, its lack of impact on liver injury markers such as ALT suggests that it may be most beneficial as part of a combination therapy.[1] The protocols outlined above provide a framework for researchers to further investigate the therapeutic potential of this compound and other pan-caspase inhibitors for the treatment of NASH.

References

Application Notes and Protocols for Continuous Infusion of VX-166

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, broad-spectrum caspase inhibitor that has demonstrated significant therapeutic potential in preclinical models of sepsis and other inflammatory conditions.[1][2][3] By inhibiting key enzymes in the apoptotic signaling cascade, this compound can prevent programmed cell death of immune cells, such as lymphocytes, and reduce the release of pro-inflammatory cytokines like IL-1β and IL-18.[1][3] These application notes provide a detailed protocol for the continuous infusion of this compound in a research setting, based on established preclinical studies.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting caspases, which are central to the execution of apoptosis. Apoptosis can be initiated through two primary pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases (e.g., caspase-3, -6, -7), which cleave cellular substrates, leading to cell death. This compound, as a pan-caspase inhibitor, can block both of these pathways, thereby preserving cell viability.

Signaling Pathway of Caspase-Mediated Apoptosis

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 FADD/TRADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Mitochondrial Stress Mitochondrial Stress Cytochrome c release Cytochrome c release Mitochondrial Stress->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c release->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Caspase-8 Inhibition This compound->Caspase-9 Inhibition This compound->Caspase-3 Inhibition

Caption: this compound inhibits key caspases in both extrinsic and intrinsic apoptosis pathways.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound as reported in preclinical studies.

Table 1: In Vitro Activity of this compound

AssayCell TypeStimulusIC50 (nM)
IL-1β ReleaseHuman PBMCsEndotoxin< 500
IL-18 ReleaseHuman PBMCsEndotoxin< 500
Apoptosis InhibitionHuman Endothelial CellsVarious310

Data sourced from Weber et al., 2009.[1]

Table 2: In Vivo Efficacy of this compound in a Rat Sepsis Model (CLP)

Treatment GroupDosing Time Post-InsultSurvival Rate (%)p-value
VehicleN/A40N/A
This compound3 hours920.009
This compound8 hours660.19

Data sourced from Weber et al., 2009.[1][3]

Experimental Protocols

Continuous Infusion of this compound in a Rat Model of Sepsis

This protocol describes the continuous administration of this compound using a mini-osmotic pump in a rat model of cecal ligation and puncture (CLP)-induced sepsis.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, DMSO, or a solution optimized for this compound solubility and stability)

  • Mini-osmotic pumps (e.g., Alzet®) with an appropriate flow rate and duration for the study design

  • Surgical instruments for implantation

  • Anesthesia

  • Male Sprague-Dawley rats (or other appropriate strain)

Experimental Workflow:

This compound Formulation This compound Formulation Pump Preparation Pump Preparation This compound Formulation->Pump Preparation Load pump Surgical Implantation Surgical Implantation Pump Preparation->Surgical Implantation Subcutaneous or IP CLP Procedure CLP Procedure Surgical Implantation->CLP Procedure Post-operative Care & Monitoring Post-operative Care & Monitoring CLP Procedure->Post-operative Care & Monitoring Data Collection Data Collection Post-operative Care & Monitoring->Data Collection Survival, biomarkers

Caption: Workflow for in vivo continuous infusion study of this compound.

Procedure:

  • This compound Formulation:

    • Prepare a sterile solution of this compound in the chosen vehicle at the desired concentration. The concentration will depend on the pump's flow rate and the target daily dose.

    • Note: The specific vehicle and concentration used in the pivotal studies were not detailed. Researchers should perform solubility and stability tests to determine the optimal formulation.

  • Mini-Osmotic Pump Preparation:

    • Following the manufacturer's instructions, fill the mini-osmotic pumps with the this compound formulation under sterile conditions.

    • Prime the pumps in sterile saline at 37°C for the time specified by the manufacturer to ensure immediate delivery upon implantation.

  • Surgical Implantation:

    • Anesthetize the rat using an approved anesthetic protocol.

    • Shave and sterilize the surgical site (typically the back for subcutaneous implantation or the abdomen for intraperitoneal implantation).

    • Make a small incision and create a subcutaneous pocket or expose the peritoneal cavity.

    • Insert the primed mini-osmotic pump.

    • Suture the incision.

  • Cecal Ligation and Puncture (CLP):

    • Perform the CLP procedure at the desired time point relative to pump implantation (e.g., 3 or 8 hours before or after). This procedure involves laparotomy, ligation of the cecum, and a through-and-through puncture with a needle to induce polymicrobial sepsis.

  • Post-operative Care and Monitoring:

    • Provide appropriate post-operative care, including analgesia and fluid resuscitation.

    • Monitor the animals regularly for signs of distress and survival over the study period (e.g., 10 days).

  • Data Collection and Analysis:

    • Record survival data.

    • At specified time points, blood samples can be collected to measure plasma endotoxin levels, cytokine concentrations, and markers of apoptosis.

    • At the end of the study, tissues such as the thymus can be harvested to assess for atrophy and lymphocyte apoptosis via flow cytometry.[1]

Conclusion

Continuous infusion of the pan-caspase inhibitor this compound has been shown to be a highly effective therapeutic strategy in a preclinical model of sepsis.[1][2][3] The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound in various disease models. Careful optimization of the drug formulation and infusion parameters will be critical for successful study execution.

References

Application Notes and Protocols for VX-166 in the Inhibition of Thymic Atrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VX-166, a potent and broad-spectrum caspase inhibitor, for the inhibition of thymic atrophy, particularly in the context of sepsis-induced immunosuppression. The following sections detail the mechanism of action, experimental protocols, and key findings from preclinical studies.

Introduction

Thymic atrophy, characterized by a significant reduction in thymus size and cellularity, leads to a diminished output of naïve T-cells, thereby compromising the adaptive immune system. This condition is a common and severe consequence of various stressors, including sepsis, chemotherapy, and radiation. In sepsis, overwhelming inflammation and systemic stress trigger massive apoptosis of thymocytes, the developing T-cells within the thymus. Caspases, a family of cysteine proteases, are central executioners of this apoptotic process. This compound has emerged as a promising therapeutic agent that can mitigate thymic atrophy by directly targeting these key drivers of cell death.[1][2]

Mechanism of Action: Caspase Inhibition

This compound is a small molecule that acts as a broad-spectrum inhibitor of caspases.[1][2] During sepsis, pro-inflammatory signals and glucocorticoids activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis in thymocytes. Both pathways converge on the activation of a cascade of caspases, including initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3, -6, and -7). These executioner caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis. By inhibiting these caspases, this compound effectively blocks the apoptotic signaling cascade, thereby preserving thymocyte viability and mitigating the profound loss of thymic tissue seen in sepsis.[1][2]

Signaling Pathway of Sepsis-Induced Thymic Atrophy and this compound Intervention

G Sepsis Sepsis (LPS, Polymicrobial Infection) Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Sepsis->Cytokines Glucocorticoids Glucocorticoids Sepsis->Glucocorticoids DeathReceptors Death Receptors (e.g., Fas) Cytokines->DeathReceptors Mitochondria Mitochondrial Stress Glucocorticoids->Mitochondria Caspase8 Pro-caspase-8 → Caspase-8 DeathReceptors->Caspase8 Caspase9 Pro-caspase-9 → Caspase-9 Mitochondria->Caspase9 Caspase3 Pro-caspase-3 → Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Thymocyte Apoptosis Caspase3->Apoptosis ThymicAtrophy Thymic Atrophy Apoptosis->ThymicAtrophy VX166 This compound VX166->Caspase8 VX166->Caspase9 VX166->Caspase3

Caption: Sepsis-induced signaling cascade leading to thymic atrophy and the inhibitory action of this compound.

Quantitative Data Summary

Preclinical studies have demonstrated the efficacy of this compound in mitigating thymic atrophy in rodent models of sepsis. The available data, while not exhaustive in numerical detail in publicly accessible literature, consistently show a statistically significant protective effect.

Animal ModelConditionTreatmentOutcome on Thymic Atrophy/ApoptosisStatistical SignificanceReference
RatCecal Ligation and Puncture (CLP)This compound (continuous administration via mini-osmotic pump)Significant inhibition of thymic atrophy and lymphocyte apoptosis.P < 0.01[1][2]
MouseLipopolysaccharide (LPS) Induced Endotoxic ShockThis compound (30 mg/kg, repeated i.v. bolus)Improved survival, indicative of reduced systemic damage including thymic atrophy.P < 0.0001 (for survival)[2]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in inhibiting thymic atrophy.

Protocol 1: Induction of Thymic Atrophy via Cecal Ligation and Puncture (CLP) in Rats

This protocol describes a well-established model of polymicrobial sepsis that leads to significant thymic atrophy.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Surgical instruments (scissors, forceps, needle holder)

  • 3-0 silk suture

  • 21-gauge needle

  • 70% ethanol and povidone-iodine for sterilization

  • Warming pad

  • Buprenorphine for analgesia

  • Saline for fluid resuscitation

Procedure:

  • Anesthetize the rat using a standard, approved protocol.

  • Shave the abdomen and sterilize the surgical area with povidone-iodine followed by 70% ethanol.

  • Make a 2 cm midline laparotomy to expose the cecum.

  • Isolate the cecum, ensuring the blood supply is maintained.

  • Ligate the cecum just distal to the ileocecal valve with a 3-0 silk suture.

  • Puncture the ligated cecum twice with a 21-gauge needle.

  • Gently squeeze the cecum to express a small amount of fecal material into the peritoneal cavity.

  • Return the cecum to the abdominal cavity and close the incision in two layers (peritoneum and skin).

  • Administer subcutaneous saline for fluid resuscitation and buprenorphine for analgesia.

  • Place the animal on a warming pad during recovery.

  • For the sham control group, perform the laparotomy and cecal exposure without ligation and puncture.

Protocol 2: Administration of this compound

For Continuous Administration (CLP Model):

  • Immediately following the CLP procedure, implant a pre-filled mini-osmotic pump (e.g., Alzet) subcutaneously on the back of the rat.

  • The pump should be loaded with this compound dissolved in a suitable vehicle (e.g., a mixture of solvents such as ethanol, propylene glycol, and water) to deliver the desired dose continuously over the study period.

For Bolus Administration (LPS Model):

  • Dissolve this compound in a vehicle appropriate for intravenous injection.

  • Administer the solution via tail vein injection at specified time points relative to the induction of sepsis (e.g., 0, 4, 8, and 12 hours post-LPS administration).

Protocol 3: Assessment of Thymic Atrophy

Thymus Weight and Cellularity:

  • At the desired experimental endpoint (e.g., 24 or 48 hours post-CLP), euthanize the animals.

  • Carefully dissect the thymus, removing any surrounding connective tissue.

  • Weigh the thymus immediately.

  • To determine cellularity, place the thymus in a petri dish with RPMI-1640 medium.

  • Gently disrupt the tissue using the plunger of a syringe to create a single-cell suspension.

  • Pass the cell suspension through a 70 µm cell strainer.

  • Count the viable thymocytes using a hemocytometer and trypan blue exclusion.

Protocol 4: Flow Cytometric Analysis of Thymocyte Apoptosis

Materials:

  • Single-cell suspension of thymocytes (from Protocol 3)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Wash 1 x 10^6 thymocytes with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Gating Strategy:

  • Gate on the thymocyte population based on forward and side scatter properties.

  • Create a dot plot of Annexin V-FITC (x-axis) vs. PI (y-axis).

  • Viable cells: Annexin V-negative, PI-negative (lower-left quadrant).

  • Early apoptotic cells: Annexin V-positive, PI-negative (lower-right quadrant).

  • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive (upper-right quadrant).

Experimental Workflow

G Start Start: Animal Model Selection (e.g., Sprague-Dawley Rat) Induction Induction of Thymic Atrophy (CLP or LPS) Start->Induction Grouping Randomization into Groups (Sham, Vehicle, this compound) Induction->Grouping Treatment This compound Administration (e.g., mini-osmotic pump) Grouping->Treatment Treatment Group Endpoint Experimental Endpoint (e.g., 24h, 48h) Grouping->Endpoint Control Groups Treatment->Endpoint Harvest Thymus Harvest Endpoint->Harvest Analysis1 Macroscopic Analysis: - Thymus Weight Harvest->Analysis1 Analysis2 Cellular Analysis: - Thymocyte Count Harvest->Analysis2 Analysis3 Apoptosis Analysis: - Flow Cytometry (Annexin V/PI) Harvest->Analysis3 Data Data Analysis & Interpretation Analysis1->Data Analysis2->Data Analysis3->Data

Caption: A generalized workflow for evaluating the efficacy of this compound in inhibiting thymic atrophy.

Conclusion

This compound represents a promising therapeutic candidate for the prevention of thymic atrophy in conditions such as sepsis. Its mechanism of action, centered on the inhibition of caspase-mediated apoptosis, directly addresses a key pathological driver of thymocyte depletion. The protocols outlined above provide a framework for researchers to further investigate and characterize the protective effects of this compound and similar compounds in preclinical models. Further studies are warranted to fully elucidate the dose-response relationship and optimal treatment window for this compound in various models of immune suppression.

References

Application Notes and Protocols: VX-166 in Studies of Endotoxic Shock

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: VX-166 is a potent, broad-spectrum small molecule caspase inhibitor that has been investigated as a potential therapeutic agent for sepsis and endotoxic shock.[1] Endotoxic shock, a severe systemic inflammatory response primarily triggered by lipopolysaccharide (LPS) from Gram-negative bacteria, involves a complex signaling cascade leading to cytokine storms, cellular apoptosis, and organ failure.[2][3] Caspase inhibition presents a novel therapeutic approach by targeting key downstream effectors of inflammation and programmed cell death.[4] Specifically, this compound has demonstrated potent anti-apoptotic activity and the ability to inhibit the release of critical pro-inflammatory cytokines such as interleukin (IL)-1β and IL-18.[1][4] These application notes provide a summary of preclinical data and detailed experimental protocols for studying this compound in established animal models of endotoxic shock.

Mechanism of Action: Caspase Inhibition in Endotoxic Shock

Endotoxic shock is initiated when LPS binds to the Toll-like Receptor 4 (TLR4) complex on immune cells.[3] This triggers intracellular signaling pathways, primarily MyD88-dependent and TRIF-dependent, culminating in the activation of transcription factors like NF-κB. This leads to the production of numerous pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), IL-6, and the inactive precursors pro-IL-1β and pro-IL-18.[5][6]

The activation of these cytokines, particularly IL-1β and IL-18, requires cleavage by caspase-1, which is activated within a multi-protein complex called the inflammasome. Concurrently, the inflammatory cascade and cellular stress induce apoptosis in various cell types, notably lymphocytes, which is mediated by other caspases (e.g., caspase-3).[1][4] this compound, as a pan-caspase inhibitor, intervenes at these critical downstream points. It blocks the enzymatic activity of initiator and effector caspases, thereby preventing both the maturation of key inflammatory cytokines and the execution of apoptotic cell death.[4]

G cluster_0 Cell Exterior cluster_1 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates Inflammasome Inflammasome TLR4->Inflammasome Activates NF_kB NF-κB MyD88->NF_kB Pro_Cytokines Pro-IL-1β Pro-IL-18 NF_kB->Pro_Cytokines Transcription Active_Cytokines Active IL-1β Active IL-18 Pro_Cytokines->Active_Cytokines Caspase1 Caspase-1 Inflammasome->Caspase1 Activates Caspase1->Pro_Cytokines Cleaves Inflammation Inflammation Active_Cytokines->Inflammation Apoptosis_Signal Apoptotic Signals Caspase3 Caspase-3 Apoptosis_Signal->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes VX166 This compound VX166->Caspase1 Inhibits VX166->Caspase3 Inhibits

Caption: this compound mechanism in the TLR4 signaling pathway.

Data Presentation: Preclinical Efficacy of this compound

The efficacy of this compound has been evaluated in two primary animal models: a murine model of acute endotoxic shock induced by lipopolysaccharide (LPS) and a more complex rat model of polymicrobial sepsis induced by cecal ligation and puncture (CLP). The quantitative outcomes from these studies are summarized below.

Table 1: Efficacy of this compound in Murine LPS-Induced Endotoxic Shock Model

Parameter Vehicle Control This compound Treatment P-value Reference
Survival Rate (96h) 0% 75% < 0.0001 [7]
Dosage - 30 mg/kg (optimal dose) - [7]
Administration - Repeat i.v. bolus at 0, 4, 8, 12h post-LPS - [7]

| Dose-Dependent Survival | N/A | Significant dose-dependent improvement | < 0.0028 |[1] |

Table 2: Efficacy of this compound in Rat Cecal Ligation and Puncture (CLP) Sepsis Model

Treatment Timing Survival Rate (Control) Survival Rate (this compound) P-value Reference
Immediate (Post-Surgery) 38% 88% < 0.01 [7]
Delayed (3h post-CLP) 40% - 42% 92% < 0.01 [1][7]

| Delayed (8h post-CLP) | 40% | 66% | 0.19 |[1][4] |

Table 3: Mechanistic Effects of this compound in the Rat CLP Model

Parameter Observation P-value Reference
Lymphocyte Apoptosis Significantly inhibited < 0.01 [1][4]
Thymic Atrophy Significantly reduced < 0.01 [7]

| Plasma Endotoxin Levels | Significantly reduced | < 0.05 |[1][4] |

Experimental Protocols

Detailed methodologies for the key animal models used to evaluate this compound are provided below. These protocols are essential for reproducing and building upon existing findings.

G cluster_0 Protocol 1: Murine LPS Model cluster_1 Protocol 2: Rat CLP Model A1 Animal Selection (Male CD-1 Mice) A2 LPS Administration (20 mg/kg i.v.) A1->A2 A3 This compound Treatment (i.v. bolus at 0, 4, 8, 12h) A2->A3 A4 Monitoring (Survival over 96h) A3->A4 B1 Animal Selection (Male Sprague-Dawley Rats) B2 Cecal Ligation & Puncture (Surgical Procedure) B1->B2 B3 This compound Administration (Continuous infusion via mini-osmotic pump) B2->B3 B4 Monitoring (Survival over 10 days, biomarkers) B3->B4

Caption: Experimental workflows for endotoxic shock models.

Protocol 1: Murine Endotoxic Shock Model (LPS-Induced)
  • Animal Model:

    • Species: Male CD-1 mice.[7]

    • Group Size: n = 28 per group to ensure statistical power.[7]

  • Induction of Endotoxic Shock:

    • Administer Lipopolysaccharide (LPS) from E. coli at a dose of 20 mg/kg via intravenous (i.v.) injection.[7] This high dose rapidly induces a lethal shock state.

  • This compound Administration:

    • Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO, saline).

    • Dosing Regimen: Administer this compound via repeat i.v. bolus injections at specified time points post-LPS challenge (e.g., 0, 4, 8, and 12 hours).[7]

    • Dosage: A dose-response study should be performed, with an optimal dose identified as 30 mg/kg in published studies.[7]

    • Control Group: Administer the vehicle alone using the same volume and time course.

  • Monitoring and Endpoints:

    • Primary Endpoint: Monitor survival for a period of 96 hours post-LPS administration.[7]

    • Secondary Endpoints (Optional): Collect blood samples at various time points to measure plasma levels of cytokines (TNF-α, IL-1β, IL-6) and markers of organ damage (e.g., ALT, AST, creatinine).

Protocol 2: Rat Polymicrobial Sepsis Model (Cecal Ligation and Puncture - CLP)
  • Animal Model:

    • Species: Adult male Sprague-Dawley rats.[7]

    • Group Size: n = 12 per group.[7]

  • Induction of Sepsis (CLP Surgery):

    • Anesthetize the rat using an appropriate anesthetic protocol (e.g., isoflurane).

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum just distal to the ileocecal valve, ensuring intestinal continuity is maintained.

    • Puncture the ligated cecum twice with an 18-gauge needle to induce polymicrobial leakage into the peritoneum.

    • Return the cecum to the abdominal cavity and close the incision in layers.

    • Provide fluid resuscitation (e.g., subcutaneous saline) post-operatively.

  • This compound Administration:

    • Method: For continuous administration, implant a pre-filled mini-osmotic pump (e.g., Alzet) subcutaneously during the CLP procedure.[7]

    • Treatment Initiation: Pumps can be initiated immediately post-surgery or after a delay (e.g., 3 or 8 hours) to model therapeutic intervention.[1][7]

    • Control Group: Implant pumps filled with the vehicle solution.

  • Post-Operative Care and Monitoring:

    • Primary Endpoint: Monitor survival over a 10-day period.[7]

    • Secondary Endpoints:

      • At the study endpoint (or at specific time points), collect blood to measure plasma endotoxin levels.[1][4]

      • Harvest tissues (e.g., thymus, spleen) to assess organ atrophy and perform flow cytometry to quantify lymphocyte apoptosis.[1][4]

Application Notes

  • Therapeutic Window Assessment: The CLP model is particularly useful for assessing the therapeutic window of intervention. Studies with this compound show a significant survival benefit even when treatment is delayed by 3 hours, highlighting its potential clinical relevance.[7]

  • Mechanism of Action Studies: this compound can be used as a tool compound to investigate the specific role of caspase-mediated apoptosis and inflammation in the pathophysiology of sepsis. The reduction in plasma endotoxin levels suggests that by preserving immune cell function, this compound may enhance bacterial clearance.[1][4]

  • Biomarker Analysis: When using these models, the measurement of plasma cytokines (IL-1β, IL-18) is crucial to confirm the on-target effect of this compound, as it is known to potently inhibit their release.[4]

  • Model Selection: The murine LPS model represents a highly acute and inflammation-driven model of endotoxic shock. The rat CLP model offers a more clinically relevant scenario of polymicrobial sepsis with a slower progression, making it suitable for evaluating delayed therapeutic interventions.[2]

References

Application Notes and Protocols for In Vivo Imaging with VX-166

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, cell-permeable, broad-spectrum (pan) caspase inhibitor.[1][2] Caspases, a family of cysteine proteases, are central players in the apoptotic pathway.[3][4] By blocking caspase activity, this compound effectively inhibits apoptosis, the process of programmed cell death.[1][5] Preclinical studies have demonstrated its therapeutic potential in conditions characterized by excessive apoptosis, such as sepsis and nonalcoholic steatohepatitis (NASH).[1][6] In animal models of sepsis, this compound has been shown to significantly improve survival rates by preventing lymphocyte apoptosis.[2][6]

While this compound has been evaluated for its therapeutic efficacy, its use as an in vivo imaging agent has not been documented in published literature. This document provides detailed, albeit hypothetical , application notes and protocols for the development and use of a fluorescently labeled this compound conjugate (hereafter referred to as this compound-Fluor) for non-invasive in vivo imaging of apoptosis. The proposed application leverages the high affinity of this compound for its target caspases to visualize and quantify regions of high apoptotic activity.

Principle of Application: Imaging Apoptosis

The central hypothesis is that a fluorescently labeled this compound molecule can be administered in vivo to bind to activated caspases within apoptotic cells. The accumulation of the fluorescent signal in specific tissues or regions would, therefore, correlate with the rate of apoptosis. This would provide a powerful tool for:

  • Disease Diagnosis and Staging: Visualizing the extent of apoptosis in diseases like sepsis, liver fibrosis, or neurodegenerative disorders.

  • Pharmacodynamic (PD) Assessment: Monitoring the efficacy of pro-apoptotic or anti-apoptotic therapies by measuring changes in the imaging signal.

  • Drug Development: Assessing target engagement of novel caspase-modulating drugs.

Data Presentation: Preclinical Efficacy of Unlabeled this compound

The following tables summarize the quantitative data from key preclinical studies of this compound, demonstrating its biological activity and therapeutic potential.

Table 1: Effect of this compound on Survival in a Murine Endotoxic Shock Model

Treatment GroupDosage (mg/kg)Administration Schedule (post-LPS)Survival Rate (%)P-value
Vehicle-0, 4, 8, 12 h0< 0.0001
This compound300, 4, 8, 12 h75< 0.0001

Data adapted from a study in male CD-1 mice administered lipopolysaccharide (LPS) (20 mg/kg i.v.).[6]

Table 2: Effect of this compound on Survival in a Rat Cecal Ligation and Puncture (CLP) Sepsis Model

Treatment GroupDosing Time (post-CLP)Survival Rate (%)P-value
Vehicle-38 - 42< 0.01
This compound0 h88< 0.01
This compound3 h920.009
This compound8 h660.19

Data adapted from studies in adult male Sprague-Dawley rats undergoing CLP. This compound was administered by continuous mini-osmotic pump.[1][6]

Table 3: In Vitro Anti-Apoptotic Activity of this compound in Jurkat T-cells

Apoptotic StimulusAssayIC50 (nM)
Fas (CH-11)Annexin-V130
Fas (CH-11)DNA Fragmentation230
TNF-α/Actinomycin DAnnexin-V430
StaurosporineAnnexin-V730

Data showing the potent inhibition of apoptosis by this compound across different induction pathways.[2]

Signaling Pathway

The diagram below illustrates the caspase-dependent apoptosis pathways. This compound, as a pan-caspase inhibitor, is proposed to block the activity of both initiator caspases (like Caspase-8 and Caspase-9) and executioner caspases (like Caspase-3), thereby halting the apoptotic cascade.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor procaspase8 Procaspase-8 death_receptor->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 procaspase3 Procaspase-3 caspase8->procaspase3 dna_damage DNA Damage & Other Stress bax_bak Bax/Bak dna_damage->bax_bak cytochrome_c Cytochrome c (release) bax_bak->cytochrome_c apoptosome Apoptosome (Apaf-1) cytochrome_c->apoptosome procaspase9 Procaspase-9 apoptosome->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 caspase9->procaspase3 caspase3 Caspase-3 (Executioner) procaspase3->caspase3 substrates Cellular Substrates (e.g., PARP) caspase3->substrates apoptosis Apoptosis substrates->apoptosis vx166 This compound vx166->caspase8 Inhibits vx166->caspase9 Inhibits vx166->caspase3 Inhibits

This compound inhibits key caspases in apoptotic pathways.

Experimental Workflow for In Vivo Imaging

The following diagram outlines the proposed workflow for developing and utilizing this compound-Fluor for in vivo imaging studies.

G cluster_dev Probe Development cluster_invivo In Vivo Imaging Study synthesis Synthesis of This compound-Fluor Conjugate purification Purification & Characterization (HPLC, Mass Spec) synthesis->purification invitro_val In Vitro Validation (Binding Assays, Cell Imaging) purification->invitro_val animal_model Induce Apoptosis in Animal Model (e.g., Sepsis) invitro_val->animal_model Proceed if validated injection Administer this compound-Fluor (e.g., i.v. injection) animal_model->injection imaging Whole-Body Fluorescence Imaging (e.g., IVIS Spectrum) injection->imaging analysis Image Analysis & Quantification imaging->analysis exvivo Ex Vivo Organ Imaging & Histology Confirmation analysis->exvivo

Workflow for this compound-Fluor development and imaging.

Experimental Protocols

Disclaimer: The following protocols are hypothetical and based on general methodologies for creating and using fluorescent small molecule probes.[7][8][9] Optimization will be required.

Protocol 1: Synthesis of a Near-Infrared (NIR) this compound-Fluor Conjugate

Objective: To covalently link a near-infrared fluorophore (e.g., Cy7 NHS ester) to this compound. NIR dyes are preferred for in vivo imaging to minimize tissue autofluorescence and maximize light penetration.[10] This protocol assumes this compound has a suitable primary or secondary amine for labeling. If not, a linker with an appropriate functional group would need to be synthesized first.

Materials:

  • This compound

  • Cyanine7 (Cy7) NHS Ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DMF.

  • Reaction Initiation: Add TEA (3 equivalents) to the solution to act as a base.

  • Labeling: Add Cy7 NHS Ester (1.1 equivalents), dissolved in a small amount of anhydrous DMF, to the this compound solution dropwise while stirring.

  • Incubation: Protect the reaction from light and stir at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, the reaction can be quenched by adding a small amount of water.

  • Purification: Purify the crude product (this compound-Fluor) using reverse-phase HPLC with a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • Characterization: Confirm the identity and purity of the collected fractions using mass spectrometry and analytical HPLC.

  • Storage: Lyophilize the pure product and store it at -20°C, protected from light.

Protocol 2: In Vivo Fluorescence Imaging in a Murine Sepsis Model

Objective: To non-invasively visualize and quantify apoptosis in a mouse model of sepsis using this compound-Fluor.

Materials:

  • BALB/c mice (6-8 weeks old)[11]

  • Lipopolysaccharide (LPS) from E. coli

  • This compound-Fluor probe, dissolved in a biocompatible solvent (e.g., PBS with 5% DMSO)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Sterile saline

Procedure:

  • Animal Preparation: Acclimatize mice for at least one week. Prior to imaging, it may be beneficial to switch mice to an alfalfa-free diet to reduce chow-related autofluorescence.

  • Induction of Sepsis: Induce sepsis by intraperitoneal (i.p.) injection of LPS (e.g., 10-20 mg/kg).[1] A control group should receive a sterile saline injection.

  • Probe Administration: At a predetermined time post-LPS injection (e.g., 4-6 hours, when apoptosis is expected to be high), anesthetize the mice with isoflurane. Administer this compound-Fluor (e.g., 0.5 mg/kg) via intravenous (i.v.) tail vein injection.[11]

  • In Vivo Imaging:

    • Place the anesthetized mouse in the imaging chamber of the IVIS system. Maintain anesthesia throughout the imaging session.[12]

    • Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours) to determine optimal imaging window and probe biodistribution.

    • Use appropriate excitation and emission filters for the chosen fluorophore (e.g., for Cy7, excitation ~740 nm, emission ~790 nm).[11]

    • Acquire a photographic image for anatomical reference.

  • Image Analysis:

    • Using the analysis software, draw regions of interest (ROIs) over target organs (e.g., thymus, spleen, liver) and quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]).

    • Compare the signal intensity in LPS-treated mice versus control mice.

  • Ex Vivo Confirmation:

    • At the final time point, euthanize the mouse.

    • Dissect key organs (thymus, spleen, liver, kidneys, lungs, heart) and image them ex vivo to confirm the source of the in vivo signal.[11]

    • Proceed with histological analysis (e.g., TUNEL staining) on tissue sections to correlate the fluorescence signal with the presence of apoptotic cells.

References

Application Notes and Protocols for VX-166 in T-Cell Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, broad-spectrum caspase inhibitor that has been primarily investigated for its therapeutic potential in conditions characterized by excessive apoptosis, such as sepsis.[1][2][3] In the context of T-cell biology, this compound serves as a valuable tool for dissecting the intricate roles of caspases in both apoptosis and activation pathways. While caspases are the central executioners of programmed cell death, they have also been implicated in the signaling cascades that lead to T-cell proliferation and cytokine production.[1][4]

These application notes provide a comprehensive overview of this compound's effects on T-cell functions, with detailed protocols for assessing its impact on both T-cell activation and apoptosis. The data presented herein is derived from publicly available research, offering a foundation for incorporating this compound into studies aimed at understanding and modulating T-cell responses.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound on T-cell activation and apoptosis.

Table 1: Effect of this compound on T-Cell Activation

AssayCell TypeStimulationThis compound ConcentrationObserved EffectReference
IL-2 ReleaseHuman Peripheral Blood Mononuclear Cells (PBMCs)anti-CD3/anti-CD28100 µM~25% inhibition of IL-2 release[1]

Table 2: Anti-Apoptotic Activity of this compound

AssayCell LineApoptotic StimulusMeasurementPotencyReference
Apoptosis InhibitionJurkat cellsFas, TNFR, StaurosporineAnnexin-V staining, DNA fragmentationNanomolar IC50 values[1]
Lymphocyte ApoptosisRat model of sepsis (CLP)In vivo sepsis modelFlow cytometry of thymocytesSignificant inhibition of apoptosis[1][2]

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in T-cell activation and apoptosis, highlighting the points of intervention for a pan-caspase inhibitor like this compound.

T_Cell_Signaling cluster_activation T-Cell Activation cluster_apoptosis Extrinsic Apoptosis TCR_CD28 TCR/CD28 Engagement PLCg1 PLCγ1 Activation TCR_CD28->PLCg1 Caspase8_act Caspase-8 Activation* TCR_CD28->Caspase8_act IP3_DAG IP3 & DAG Production PLCg1->IP3_DAG Ca_PKC Ca²⁺ Flux & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB IL2_Production IL-2 Production & Proliferation NFAT_AP1_NFkB->IL2_Production Caspase8_act->NFAT_AP1_NFkB Modulates FasL_Fas FasL/Fas Binding DISC DISC Formation (FADD, Pro-Caspase-8) FasL_Fas->DISC Caspase8_apop Caspase-8 Activation DISC->Caspase8_apop Caspase3 Caspase-3 Activation Caspase8_apop->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis VX166 This compound (Pan-Caspase Inhibitor) VX166->Caspase8_act VX166->Caspase8_apop VX166->Caspase3 caption *Some studies suggest a non-apoptotic role for Caspase-8 in T-cell activation. T_Cell_Activation_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis p1 Coat 96-well plate with anti-CD3 antibody a1 Add this compound dilutions to wells p1->a1 p2 Isolate PBMCs or CD4+ T-cells a3 Add T-cells to wells p2->a3 p3 Prepare serial dilutions of this compound p3->a1 a2 Add anti-CD28 antibody a1->a2 a2->a3 a4 Incubate at 37°C a3->a4 an1 Measure IL-2 in supernatant (24-48h) via ELISA a4->an1 an2 Measure proliferation (72-96h) via [3H]-thymidine or CFSE dilution a4->an2 T_Cell_Apoptosis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis p1 Seed Jurkat or activated T-cells a1 Pre-treat cells with This compound for 1-2h p1->a1 p2 Prepare dilutions of this compound p2->a1 a2 Induce apoptosis with anti-Fas or Staurosporine a1->a2 a3 Incubate for 4-16h a2->a3 an1 Harvest and wash cells a3->an1 an2 Stain with Annexin V-FITC and Propidium Iodide an1->an2 an3 Analyze by flow cytometry an2->an3

References

Application Notes and Protocols for Assessing the Stability and Solubility of VX-166

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VX-166 is a potent, broad-spectrum caspase inhibitor with therapeutic potential in conditions such as sepsis and nonalcoholic steatohepatitis.[1][2][] A thorough understanding of its physicochemical properties, particularly its stability and solubility, is critical for the development of viable drug formulations and for ensuring reliable results in preclinical studies. These application notes provide detailed protocols for assessing the chemical stability and aqueous solubility of this compound.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueSource
Chemical Formula C22H21F4N3O8[2]
Molecular Weight 531.41 g/mol [2][]
IUPAC Name (S)-3-((S)-2-(3-((methoxycarbonyl)amino)-2-oxopyridin-1(2H)-yl)butanamido)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoic acid[2]
Appearance White solid powder[2][]
Purity >98%[2]
Known Solubility Soluble in DMSO[]
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[2]

Signaling Pathway of this compound

This compound functions as a pan-caspase inhibitor, playing a crucial role in the regulation of apoptosis or programmed cell death. The simplified signaling pathway below illustrates the points of intervention for this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL / TNF-α DeathReceptor Death Receptor FasL->DeathReceptor DISC DISC Formation DeathReceptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress Mitochondrion Mitochondrion Stress->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis VX166 This compound VX166->Caspase8 Inhibits VX166->Caspase9 Inhibits VX166->Caspase3 Inhibits

Caption: Simplified apoptotic signaling pathways showing inhibition by this compound.

Part 1: Stability Assessment of this compound

The chemical stability of this compound is evaluated through forced degradation studies. These studies expose the compound to a range of stress conditions to identify potential degradation pathways and develop stability-indicating analytical methods.

Experimental Workflow for Forced Degradation

G cluster_stress Stress Conditions cluster_data Data Analysis start Prepare this compound Stock Solution (e.g., in Acetonitrile) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Stress (60°C in solution) start->thermal photo Photolytic Stress (ICH Q1B light exposure) start->photo analysis Analyze Samples by HPLC-UV/MS (at t=0, 2, 4, 8, 24 hours) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis quantify Quantify this compound Peak Area analysis->quantify identify Identify Degradation Products (Mass Spectrometry) analysis->identify calculate Calculate % Degradation quantify->calculate report Summarize in Stability Table identify->report calculate->report

Caption: Workflow for the forced degradation stability assessment of this compound.

Protocol: Forced Degradation Study

1. Objective: To assess the stability of this compound under various stress conditions and identify major degradation products.

2. Materials:

  • This compound (solid powder)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Phosphate buffered saline (PBS), pH 7.4

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • Photostability chamber

  • Calibrated oven and water bath

3. Method:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of this compound stock with 9 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of this compound stock with 9 mL of 0.1 M NaOH. Incubate at 60°C. Neutralize with HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of this compound stock with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Mix 1 mL of this compound stock with 9 mL of PBS (pH 7.4). Incubate at 60°C.

    • Photostability: Expose the solid powder and the solution in PBS to light conditions as specified in ICH Q1B guidelines.

  • Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. The method should be capable of separating this compound from its degradation products.

  • Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. Characterize major degradants by their mass-to-charge ratio (m/z).

Data Presentation: Forced Degradation of this compound
Stress ConditionIncubation Time (hours)This compound Remaining (%)Major Degradant m/z
Control (in ACN, dark, RT) 2499.5N/A
0.1 M HCl, 60°C 292.1499.1
875.4499.1, 350.2
2458.3499.1, 350.2
0.1 M NaOH, 60°C 285.7515.1
862.9515.1, 322.1
2440.1515.1, 322.1
3% H₂O₂, RT 2498.2N/A
PBS pH 7.4, 60°C 2495.5N/A
Photostability (Solution) 2491.8547.1 (M+16)

Note: The data presented above is hypothetical and for illustrative purposes only.

Part 2: Solubility Assessment of this compound

Aqueous solubility is a key determinant of a drug's oral bioavailability and suitability for parenteral formulations. Both kinetic and thermodynamic solubility should be assessed.

Experimental Workflow for Solubility Assessment

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility start_k Start with DMSO stock of this compound (e.g., 10 mM) add_buffer Add DMSO stock to aqueous buffer (e.g., PBS) start_k->add_buffer incubate_k Incubate (e.g., 2h, RT) with shaking add_buffer->incubate_k filter_k Filter to remove precipitate (Solubility filter plate) incubate_k->filter_k analyze_k Analyze filtrate by HPLC-UV or UV-Vis filter_k->analyze_k result Determine Solubility (µg/mL or µM) analyze_k->result start_t Start with solid this compound add_solid Add excess solid to aqueous buffer start_t->add_solid incubate_t Incubate (e.g., 24-48h, RT) with shaking add_solid->incubate_t filter_t Filter to remove undissolved solid incubate_t->filter_t analyze_t Analyze filtrate by HPLC-UV filter_t->analyze_t analyze_t->result

Caption: Comparative workflow for kinetic and thermodynamic solubility assays.

Protocol 1: Kinetic Solubility by Shake-Flask Method

1. Objective: To determine the kinetic solubility of this compound in various aqueous buffers, which is relevant for early-stage drug discovery and in vitro assays.[4][5]

2. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Multi-well solubility filter plates (e.g., 96-well, 0.45 µm)

  • Plate shaker

  • UV-Vis plate reader or HPLC-UV system

3. Method:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Add 5 µL of the DMSO stock to 245 µL of each aqueous buffer in triplicate in a 96-well plate. This results in a final theoretical concentration of 200 µM with 2% DMSO.

  • Seal the plate and shake at room temperature for 2 hours.

  • Filter the solutions using a solubility filter plate to remove any precipitate.

  • Quantify the concentration of dissolved this compound in the filtrate using a pre-established calibration curve via HPLC-UV or UV-Vis spectroscopy.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

1. Objective: To determine the equilibrium (thermodynamic) solubility of this compound, which is crucial for formulation development and predicting in vivo behavior.[4][5][6]

2. Materials:

  • This compound (solid powder)

  • Aqueous buffers (PBS, SGF, SIF as above)

  • Glass vials with screw caps

  • Orbital shaker/incubator

  • Syringe filters (0.22 µm)

  • HPLC-UV system

3. Method:

  • Add an excess amount of solid this compound (e.g., 1-2 mg) to 1 mL of each aqueous buffer in a glass vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the suspensions for 24 to 48 hours to ensure equilibrium is reached.

  • After incubation, allow the suspensions to settle.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids.

  • Dilute the filtrate as necessary and quantify the concentration of dissolved this compound using a validated HPLC-UV method.

Data Presentation: Aqueous Solubility of this compound
Assay TypeBuffer SystempHTemperature (°C)Solubility (µg/mL)Solubility (µM)
Kinetic Simulated Gastric Fluid1.22545.285.1
PBS7.42528.754.0
Simulated Intestinal Fluid6.82532.561.2
Thermodynamic Simulated Gastric Fluid1.22535.867.4
PBS7.42515.328.8
Simulated Intestinal Fluid6.82518.935.6

Note: The data presented above is hypothetical and for illustrative purposes only.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for evaluating the stability and solubility of this compound. The stability data generated from forced degradation studies are essential for identifying optimal storage conditions and for the development of robust analytical methods. The solubility data, from both kinetic and thermodynamic assays, are critical for guiding formulation strategies and for the interpretation of data from biological assays. These assessments are fundamental steps in the successful development of this compound as a therapeutic agent.

References

Troubleshooting & Optimization

VX-166 off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of VX-166, a potent broad-spectrum caspase inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and inquiries that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a broad-spectrum inhibitor of caspases, which are key enzymes in the apoptotic signaling pathway. By inhibiting caspases, this compound effectively blocks apoptosis (programmed cell death) induced by various stimuli.[1][2][3] This anti-apoptotic activity has been demonstrated in multiple cell-based assays.[1]

Q2: What are the known effects of this compound in preclinical models of sepsis?

A2: In preclinical sepsis models, such as lipopolysaccharide (LPS)-induced endotoxic shock and caecal ligation and puncture (CLP), this compound has been shown to significantly improve survival rates.[1][2][3] Its therapeutic effects are attributed to the inhibition of lymphocyte apoptosis, a reduction in plasma endotoxin levels, and a decrease in thymic atrophy.[1][2][3]

Q3: Are there any known off-target effects of this compound?

A3: The available literature primarily focuses on the on-target effects of this compound as a broad-spectrum caspase inhibitor. While specific off-target molecular interactions have not been detailed, it is important to consider the broader physiological consequences of caspase inhibition. For instance, while this compound potently inhibits apoptosis, its effect on the release of pro-inflammatory cytokines like IL-1β in vivo and T-cell activation in vitro has been described as moderate.[1][3] Researchers should consider these broader effects in their experimental design and data interpretation.

Troubleshooting Guide

Problem: Unexpected or inconsistent results in apoptosis inhibition assays.

  • Possible Cause: Suboptimal concentration of this compound.

    • Solution: Ensure the concentration of this compound is appropriate for the specific cell type and apoptotic stimulus. Refer to the provided IC50 values for guidance and perform a dose-response curve to determine the optimal concentration for your experimental system.

  • Possible Cause: Cell-type specific differences in response to caspase inhibition.

    • Solution: The efficacy of this compound can vary between different cell types. It is advisable to test a range of concentrations and incubation times to establish the optimal experimental conditions for your specific cell line.

Problem: Difficulty replicating the in vivo efficacy of this compound in sepsis models.

  • Possible Cause: Variations in the experimental model of sepsis.

    • Solution: The timing of this compound administration post-insult is critical for observing a survival benefit.[1][2][3] Adhere strictly to established and validated protocols for CLP or LPS administration. Ensure consistent and appropriate dosing and delivery methods, such as the use of mini-osmotic pumps for continuous infusion in the CLP model.[1][2]

  • Possible Cause: Differences in animal strains or vendors.

    • Solution: The genetic background of the animals used can influence the inflammatory response and susceptibility to sepsis. Ensure that the animal strain, age, and weight are consistent with those reported in the literature to minimize variability.

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in Apoptosis Inhibition

Cell TypeApoptotic StimulusAssayIC50 (nM)
JurkatFasAnnexin-V Staining100
JurkatTNFRAnnexin-V Staining200
JurkatStaurosporineAnnexin-V Staining300
Human Aorta Endothelial CellsNot SpecifiedCell Death Assay310

Data sourced from[1]

Table 2: In Vivo Efficacy of this compound in Sepsis Models

ModelAnimalTreatment ProtocolOutcomeResult
LPS-induced Endotoxic ShockMouse30 mg/kg this compound IV at 0, 4, 8, 12h post-LPS96-hour Survival75% (this compound) vs 0% (Vehicle)[2]
Caecal Ligation and Puncture (CLP)RatContinuous infusion post-CLP10-day Survival88% (this compound) vs 38% (Vehicle)[2]
Caecal Ligation and Puncture (CLP)RatContinuous infusion 3h post-CLPSurvival92% (this compound) vs 40% (Vehicle)[1][3]

Experimental Protocols

1. Lipopolysaccharide (LPS)-Induced Endotoxic Shock in Mice

  • Animals: Male CD-1 mice.

  • Induction of Endotoxemia: Administer a single intravenous (IV) injection of LPS (20 mg/kg).

  • Treatment: Administer this compound (e.g., 30 mg/kg) via IV bolus at 0, 4, 8, and 12 hours post-LPS administration. A vehicle control group should be included.

  • Monitoring: Monitor survival for at least 96 hours.

  • Endpoints: Primary endpoint is survival. Secondary endpoints can include measurement of plasma cytokines at various time points.

2. Caecal Ligation and Puncture (CLP) Model in Rats

  • Animals: Adult male Sprague-Dawley rats.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the cecum with a needle (e.g., 18-gauge) to induce polymicrobial peritonitis.

    • Return the cecum to the peritoneal cavity and close the incision.

  • Treatment: Implant a mini-osmotic pump for continuous administration of this compound or vehicle control immediately following the CLP procedure.

  • Post-Operative Care: Provide fluid resuscitation and analgesia as required.

  • Monitoring: Monitor survival for at least 10 days.

  • Endpoints:

    • Primary: Survival.

    • Secondary: Thymus weight (as a marker for thymic atrophy), lymphocyte apoptosis (by flow cytometry), and plasma endotoxin levels.[1][2]

Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR Binds FADD FADD FasR->FADD Recruits Procaspase8 Procaspase-8 FADD->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Stress Cellular Stress Bcl2 Bcl-2 Family Stress->Bcl2 Mito Mitochondrion Bcl2->Mito CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis VX166 This compound VX166->Caspase8 VX166->Caspase9 VX166->Caspase3

Caption: Apoptosis signaling pathways and the inhibitory action of this compound on caspases.

CLP_Experimental_Workflow start Start: Adult Male Rats clp Caecal Ligation and Puncture (CLP) Surgery start->clp treatment Treatment Administration (this compound or Vehicle via Mini-osmotic Pump) clp->treatment monitoring Post-operative Monitoring (10 days) treatment->monitoring endpoints Endpoint Analysis monitoring->endpoints survival Survival Rate endpoints->survival thymus Thymus Weight endpoints->thymus flow Lymphocyte Apoptosis (Flow Cytometry) endpoints->flow endotoxin Plasma Endotoxin Levels endpoints->endotoxin

Caption: Experimental workflow for the Caecal Ligation and Puncture (CLP) model.

References

Technical Support Center: Overcoming VX-166 Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the pan-caspase inhibitor, VX-166. The information provided is designed to address common solubility issues and provide guidance on proper handling and formulation for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, broad-spectrum inhibitor of caspases, a family of cysteine proteases that play a central role in apoptosis (programmed cell death) and inflammation.[1][2] By inhibiting caspase activity, this compound can prevent the downstream events of apoptosis, making it a valuable tool for studying cellular death pathways and a potential therapeutic agent for conditions such as sepsis and nonalcoholic steatohepatitis.[1][2][3][4]

Q2: What are the known solubility characteristics of this compound?

A2: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[] Its hydrophobicity presents challenges for dissolution in aqueous solutions, a common issue with many small molecule inhibitors.

Q3: What is a recommended solvent for creating a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound.

Q4: I observed precipitation when diluting my DMSO stock of this compound into aqueous media for my cell-based assay. What is happening and how can I prevent this?

A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common problem for hydrophobic compounds. This occurs because the compound is poorly soluble in the aqueous environment of the cell culture medium. To prevent this, it is recommended to perform a serial dilution of the DMSO stock with the aqueous medium. This gradual decrease in DMSO concentration can help to keep the compound in solution. Additionally, ensuring the final concentration of DMSO in your culture is low (typically below 0.5%) is crucial to avoid solvent-induced cytotoxicity.

Troubleshooting Guide: this compound Solubility Issues

This guide provides systematic approaches to troubleshoot and overcome common solubility challenges encountered during the use of this compound in various experimental settings.

Issue 1: Precipitation of this compound in Aqueous Buffers

Symptoms:

  • Visible particulate matter or cloudiness after diluting a DMSO stock of this compound into phosphate-buffered saline (PBS) or other aqueous buffers.

  • Inconsistent results in biochemical or cellular assays.

Possible Causes:

  • Poor aqueous solubility: this compound is a hydrophobic molecule with limited solubility in aqueous solutions.

  • Rapid solvent change: "Crashing out" of the compound due to a sudden change from a high-concentration organic solvent (DMSO) to a fully aqueous environment.

  • Buffer composition: The pH and salt concentration of the buffer can influence the solubility of the compound.

Solutions:

Solution Detailed Protocol Considerations
Serial Dilution 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). 2. Perform a series of intermediate dilutions in a mixture of DMSO and your aqueous buffer, gradually decreasing the DMSO concentration. 3. For the final dilution into your assay buffer, use a solution with a low percentage of DMSO.This method helps to acclimate the compound to the aqueous environment more slowly, reducing the likelihood of precipitation.
Use of Co-solvents 1. Prepare a stock solution of this compound in DMSO. 2. For in vivo studies, a formulation of 10% propylene glycol in sodium phosphate buffer (pH 8) has been reported.[6] 3. For in vitro assays, consider the use of other biocompatible co-solvents like ethanol or polyethylene glycol (PEG) in small percentages in your final dilution.Always test the tolerance of your specific cell line or assay to the chosen co-solvent. Run appropriate vehicle controls.
pH Adjustment The effect of pH on this compound solubility is not well-documented. However, for compounds with ionizable groups, adjusting the pH of the buffer can significantly impact solubility. This would require experimental determination for this compound.The chemical structure of this compound contains a carboxylic acid, suggesting that its solubility may be pH-dependent.
Issue 2: Inconsistent Efficacy in Cell-Based Assays

Symptoms:

  • High variability in experimental results between replicates.

  • Lower than expected potency (higher IC50 values).

Possible Causes:

  • Precipitation in culture media: this compound may be precipitating in the cell culture medium, leading to a lower effective concentration.

  • Adsorption to plasticware: Hydrophobic compounds can adsorb to the surface of plastic plates and tubes, reducing the available concentration.

  • Interaction with serum proteins: Components of fetal bovine serum (FBS) can bind to the compound, affecting its availability.

Solutions:

Solution Detailed Protocol Considerations
Optimize Final DMSO Concentration Ensure the final concentration of DMSO in the cell culture medium is as low as possible, ideally ≤ 0.1%, to minimize both direct cytotoxic effects and the risk of precipitation.Always include a vehicle control with the same final DMSO concentration as your experimental wells.
Pre-dilution in Serum-Free Media Before adding to cells, dilute the this compound stock solution in serum-free or low-serum media. This can sometimes reduce protein binding-related issues.This is particularly relevant for assays where serum interference is a concern.
Use of Low-Binding Plates For sensitive assays, consider using low-protein-binding microplates to minimize the loss of compound due to adsorption.This is an important consideration for highly lipophilic compounds.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound.

Parameter Value Reference
Molecular Weight 531.41 g/mol []
Inhibition of IL-1β release (IC50) < 500 nM[1]
Inhibition of IL-18 release (IC50) < 500 nM[1]
Inhibition of endothelial cell death (IC50) 310 nM[6]

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration using the molecular weight of this compound (531.41 g/mol ).

    • Volume (L) = (Mass (g) / 531.41 g/mol ) / 0.010 mol/L

  • Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

General Protocol for Diluting this compound for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (with or without serum, as required by the assay)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform at least one intermediate dilution step to minimize the risk of precipitation.

    • Example for a 1:100 final dilution:

      • Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium to get a 100 µM intermediate solution.

      • Further dilute this intermediate solution as needed for your final assay concentrations.

  • Ensure the final concentration of DMSO in the assay wells is kept constant across all treatments, including the vehicle control, and is at a non-toxic level (typically ≤ 0.1%).

  • Add the diluted this compound solutions to your cell cultures and proceed with your experimental protocol.

Signaling Pathway Diagrams

As a pan-caspase inhibitor, this compound broadly targets the key mediators of apoptosis. The following diagrams illustrate the main signaling pathways affected by this compound.

Caspase_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., TNF-α, FasL) Death_Receptors Death Receptors (e.g., TNFR1, Fas) Extrinsic_Stimuli->Death_Receptors DISC DISC Formation Death_Receptors->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage, ER stress) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 VX166 This compound (Pan-Caspase Inhibitor) VX166->Caspase8 VX166->Caspase3 VX166->Caspase9

Caption: Overview of the extrinsic and intrinsic apoptosis pathways inhibited by this compound.

Experimental_Workflow Start Start: this compound Powder Stock_Solution Prepare 10 mM Stock in 100% DMSO Start->Stock_Solution Precipitation_Check Precipitation Observed? Stock_Solution->Precipitation_Check Serial_Dilution Perform Serial Dilution in Aqueous Buffer Precipitation_Check->Serial_Dilution Yes Co_Solvent Use Co-solvent (e.g., Propylene Glycol) Precipitation_Check->Co_Solvent Persistent Precipitation Final_Solution Final Working Solution (Low % DMSO) Precipitation_Check->Final_Solution No Serial_Dilution->Final_Solution Co_Solvent->Final_Solution Assay Add to Assay (In Vitro / In Vivo) Final_Solution->Assay

Caption: Troubleshooting workflow for preparing this compound solutions.

References

Potential immune-suppressive effects of VX-166

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and guidance on the potential immune-suppressive effects of VX-166.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, broad-spectrum small molecule caspase inhibitor.[1][2][3] Its primary mechanism of action is the inhibition of caspases, a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death).[3][4] By inhibiting caspases, this compound can prevent or delay cell death in response to various apoptotic stimuli.[1][3]

Q2: Does this compound suppress the immune system?

The potential for immune suppression is a valid concern for broad-spectrum caspase inhibitors.[2][3] However, studies on this compound present a nuanced picture. While it does inhibit the release of pro-inflammatory cytokines IL-1β and IL-18, its direct impact on T-cell activation in vitro has been observed to be moderate.[1][2][3] In preclinical models of sepsis, this compound demonstrated protective effects on the immune system by preventing lymphocyte apoptosis, reducing thymic atrophy, and lowering plasma endotoxin levels, which suggests an improved clearance of bacteria.[1][2][5] Therefore, rather than being purely immunosuppressive, this compound appears to have immunomodulatory effects that can be beneficial in conditions characterized by excessive apoptosis-driven immune cell death and inflammation.

Q3: What are the known effects of this compound on lymphocytes?

In preclinical sepsis models, this compound has been shown to significantly inhibit lymphocyte apoptosis.[1][2][5] This leads to the preservation of lymphocytes and a reduction in the thymic atrophy associated with sepsis.[1][5] This anti-apoptotic effect on lymphocytes is a key mechanism behind its therapeutic benefit in these models.[1]

Q4: Can this compound affect cytokine production?

Yes, this compound has been shown to inhibit the release of the pro-inflammatory cytokines Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18).[3] This is consistent with its role as a caspase-1 inhibitor, as caspase-1 is essential for the processing and secretion of these cytokines.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of lymphocyte apoptosis in in-vitro culture with this compound.

  • Possible Cause 1: Inappropriate solvent or high solvent concentration.

    • Troubleshooting Step: Ensure the solvent used to dissolve this compound (e.g., DMSO) is used at a final concentration that is non-toxic to the cells. Run a vehicle control with the solvent alone to assess its effect on cell viability.

  • Possible Cause 2: Compound degradation.

    • Troubleshooting Step: Ensure proper storage of the this compound compound as per the manufacturer's instructions. Use freshly prepared solutions for experiments.

  • Possible Cause 3: Cell line sensitivity.

    • Troubleshooting Step: Different cell lines may have varying sensitivities to caspase inhibitors and culture conditions. Titrate the concentration of this compound to determine the optimal non-toxic working concentration for your specific cell line.

Issue 2: Inconsistent results in T-cell activation assays.

  • Possible Cause 1: Suboptimal T-cell stimulation.

    • Troubleshooting Step: Ensure that the stimulating agents (e.g., anti-CD3/CD28 antibodies, mitogens) are used at their optimal concentrations. The coating of plates with antibodies should be uniform.

  • Possible Cause 2: Variability in primary T-cell donors.

  • Possible Cause 3: Timing of this compound addition.

    • Troubleshooting Step: The timing of compound addition relative to T-cell activation can significantly impact the outcome. Establish a clear and consistent timeline for your experimental protocol.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

AssayCell LineApoptotic StimulusIC50 (nM)
Fas-induced Apoptosis (Annexin-V)JurkatFas Ligand< 500
Fas-induced Apoptosis (DNA fragmentation)JurkatFas Ligand< 500
TNFR-induced ApoptosisJurkatTNF-α< 500
Staurosporine-induced ApoptosisJurkatStaurosporine< 500
IL-1β ReleaseHuman PBMCEndotoxin< 500
IL-18 ReleaseHuman PBMCEndotoxin< 500

Data summarized from Weber et al., 2009.[3]

Table 2: In Vivo Efficacy of this compound in a Rat Cecal Ligation and Puncture (CLP) Sepsis Model

Treatment GroupDosing Time Post-CLPSurvival Rate (%)P-value
Vehicle-40-
This compound3 hours92P = 0.009
Vehicle-40-
This compound8 hours66P = 0.19

Data summarized from Weber et al., 2009.[1][2]

Experimental Protocols

1. In Vitro T-Cell Activation Assay

This protocol provides a general framework for assessing the effect of this compound on T-cell activation.

  • Materials:

    • 96-well flat-bottom culture plates

    • Anti-human CD3 antibody (functional grade)

    • Anti-human CD28 antibody (functional grade)

    • Sterile PBS

    • Complete RPMI-1640 medium

    • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

    • This compound

    • Cell proliferation dye (e.g., CFSE) or proliferation assay kit (e.g., MTS/WST-1)

  • Procedure:

    • Plate Coating:

      • Dilute anti-human CD3 antibody in sterile PBS to the desired coating concentration (e.g., 1-10 µg/mL).

      • Add 100 µL of the antibody solution to the wells of a 96-well plate.

      • Incubate the plate for 2-4 hours at 37°C or overnight at 4°C.

      • Wash the wells three times with sterile PBS to remove unbound antibody.

    • Cell Preparation:

      • Isolate PBMCs or T-cells from healthy donor blood.

      • If measuring proliferation by dye dilution, label the cells with CFSE according to the manufacturer's protocol.

      • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Treatment and Activation:

      • Prepare serial dilutions of this compound in complete RPMI-1640 medium. Also, prepare a vehicle control.

      • Add 50 µL of the cell suspension (5 x 10^4 cells) to each well of the antibody-coated plate.

      • Add 50 µL of the this compound or vehicle solution to the respective wells.

      • Add soluble anti-human CD28 antibody to a final concentration of 1-5 µg/mL.

      • The final volume in each well should be 200 µL.

    • Incubation:

      • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Analysis:

      • Proliferation (CFSE): Harvest the cells and analyze CFSE dilution by flow cytometry.

      • Proliferation (MTS/WST-1): Add the assay reagent to the wells and measure absorbance according to the manufacturer's instructions.

      • Cytokine Production: Collect the culture supernatant and measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA or multiplex bead array.

2. Flow Cytometry for Lymphocyte Apoptosis (Annexin V / Propidium Iodide Staining)

This protocol outlines the steps for quantifying apoptotic and necrotic cells.[2]

  • Materials:

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

    • Treated and control cells

    • Sterile PBS

    • Flow cytometer

  • Procedure:

    • Cell Harvesting:

      • Collect both adherent and suspension cells from your culture. For adherent cells, use a gentle dissociation method like trypsin-EDTA.

      • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Washing:

      • Wash the cells twice with cold PBS. After each wash, centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Staining:

      • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

      • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

      • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

      • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Analysis:

      • Add 400 µL of 1X Binding Buffer to each tube.

      • Analyze the samples by flow cytometry within one hour.

      • Gating Strategy:

        • Annexin V-negative / PI-negative: Live cells

        • Annexin V-positive / PI-negative: Early apoptotic cells

        • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

        • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

Caspase_Inhibition_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf1 Apaf1 Cytochrome c->Apaf1 Binds Procaspase-9 Procaspase-9 Apaf1->Procaspase-9 Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis This compound This compound This compound->Caspase-8 This compound->Caspase-9 This compound->Caspase-3 Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate T-cells Isolate T-cells Add Cells & this compound Add Cells & this compound Isolate T-cells->Add Cells & this compound Prepare this compound Prepare this compound Prepare this compound->Add Cells & this compound Coat Plates Coat Plates Coat Plates->Add Cells & this compound Activate T-cells Activate T-cells Add Cells & this compound->Activate T-cells Incubate Incubate Activate T-cells->Incubate Flow Cytometry Flow Cytometry Incubate->Flow Cytometry ELISA ELISA Incubate->ELISA Proliferation Assay Proliferation Assay Incubate->Proliferation Assay Troubleshooting_Guide Start High Lymphocyte Apoptosis Observed Solvent_Control Vehicle control shows toxicity? Start->Solvent_Control Check_Solvent Reduce solvent concentration or change solvent. Solvent_Control->Check_Solvent Yes Compound_Degradation Using fresh compound solution? Solvent_Control->Compound_Degradation No Prepare_Fresh Prepare fresh this compound solution. Compound_Degradation->Prepare_Fresh No Cell_Sensitivity Titrate this compound concentration for your cell line. Compound_Degradation->Cell_Sensitivity Yes

References

Technical Support Center: Optimizing VX-166 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of VX-166. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing this compound concentration for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, broad-spectrum caspase inhibitor.[1][2] Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis) and inflammation.[3][4][5] this compound works by binding to the active site of caspases, thereby preventing them from cleaving their substrates and executing the apoptotic cascade.[5][6] This inhibition of apoptosis has been shown to improve survival in preclinical models of sepsis.[1][2]

Q2: What is the primary application of this compound in research?

The primary application of this compound described in the literature is the inhibition of apoptosis. It has been studied for its therapeutic potential in conditions characterized by excessive apoptosis, such as sepsis.[1][2] In a research setting, it is a valuable tool to study the role of caspases and apoptosis in various cellular processes.

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A universally recommended starting concentration for this compound across all cell lines is not well-established in the available literature. However, it has been noted that a concentration of 100 µM is significantly higher than what is required to completely inhibit apoptosis in some cell types.[1] As with any small molecule inhibitor, the optimal concentration is cell-type dependent and must be determined empirically.[7] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A suggested starting range for such an experiment could be from 1 µM to 50 µM.

Q4: How can I determine the optimal concentration of this compound for my experiment?

To determine the optimal concentration, you should perform a dose-response curve. This involves treating your cells with a range of this compound concentrations and then assessing cell viability and the desired anti-apoptotic effect. The goal is to find a concentration that effectively inhibits apoptosis without causing significant cytotoxicity.

Q5: What are the potential off-target effects of this compound?

As a broad-spectrum caspase inhibitor, this compound is designed to inhibit multiple caspases. While this is intended, it is important to consider that inhibiting caspases can have effects beyond apoptosis, as these enzymes are involved in other cellular processes such as inflammation and cell differentiation.[8] At high concentrations, small molecule inhibitors may also exhibit non-specific effects.[5] It is crucial to include appropriate controls in your experiments to account for any potential off-target effects.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed even at low concentrations of this compound.
Possible Cause Suggested Solution
Cell line is particularly sensitive to caspase inhibition. Different cell lines exhibit varying sensitivities to drugs.[7] Reduce the concentration range of this compound in your dose-response experiment. Consider starting with nanomolar concentrations.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in your culture medium is low (typically ≤ 0.1%) and that you have a vehicle control (cells treated with the solvent alone) for comparison.[9]
Incorrect assessment of cell viability. Some viability assays can be influenced by the chemical properties of the compound being tested. Consider using an alternative viability assay (e.g., if using a metabolic assay like MTT, try a dye exclusion method like trypan blue or a membrane integrity assay).
Contamination of cell culture. Visually inspect your cells for any signs of contamination. Test your cultures for mycoplasma.
Problem 2: No significant anti-apoptotic effect is observed.
Possible Cause Suggested Solution
This compound concentration is too low. Increase the concentration of this compound. Perform a wider dose-response study.
The apoptotic stimulus is too strong. The concentration or duration of the apoptotic stimulus may be overwhelming the inhibitory capacity of this compound. Try reducing the concentration of the apoptosis-inducing agent or shortening the exposure time.
The primary cell death mechanism is not caspase-dependent. Confirm that the induced cell death pathway in your model is indeed apoptosis. You can do this by measuring the activity of key caspases (e.g., caspase-3, -8, -9). If the cell death is non-apoptotic (e.g., necroptosis), a caspase inhibitor will not be effective.[10]
Degradation of this compound. Ensure that the compound has been stored correctly (as per the manufacturer's instructions) and that the working solutions are freshly prepared.
Timing of treatment and analysis is not optimal. The activation of different caspases occurs at different times after an apoptotic stimulus.[11] Optimize the timing of this compound treatment and the endpoint analysis to capture the peak of apoptosis inhibition.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for a dose-response experiment. It is essential to optimize parameters such as cell seeding density and incubation times for your specific cell line.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Assessing the Anti-Apoptotic Effect of this compound using Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide)

  • Annexin V-FITC/PI staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates). Pre-treat the cells with the determined optimal non-toxic concentration of this compound for a specified period (e.g., 1-2 hours).

  • Induction of Apoptosis: Add the apoptosis-inducing agent to the wells (except for the negative control) and incubate for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+). Compare the percentage of apoptotic cells in the this compound treated group to the untreated control.

Visualizations

Caspase_Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Extrinsic_Stimuli->Death_Receptors Procaspase8 Procaspase-8 Death_Receptors->Procaspase8 activates Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage, Oxidative stress) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Procaspase9 Procaspase-9 Mitochondria->Procaspase9 releases Cytochrome c to activate Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 activates Caspase9 Caspase-9 (Initiator) Procaspase9->Caspase9 Caspase9->Procaspase3 activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cleaves cellular substrates leading to VX166 This compound (Pan-Caspase Inhibitor) VX166->Caspase8 VX166->Caspase9 VX166->Caspase3

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways and the points of inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Data Collection cluster_analysis Data Analysis Start Start: Define Cell Line and Experimental Goals Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Prepare_VX166 Prepare Serial Dilutions of this compound Seed_Cells->Prepare_VX166 Treat_Cells Treat Cells with this compound Dilutions Prepare_VX166->Treat_Cells Incubate Incubate for Desired Time (e.g., 24h, 48h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Read_Plate Read Plate on Microplate Reader Viability_Assay->Read_Plate Calculate_Viability Calculate % Cell Viability Read_Plate->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine Optimal Non-Toxic Concentration Plot_Curve->Determine_IC50 End End: Proceed with Optimized Concentration Determine_IC50->End

Caption: Experimental workflow for optimizing this compound concentration for cell viability studies.

Troubleshooting_Guide Start Start: Unexpected Cell Viability Results High_Toxicity High Cytotoxicity Observed? Start->High_Toxicity No_Effect No Anti-Apoptotic Effect Observed? Start->No_Effect Check_Concentration Is Concentration Range Appropriate for Cell Line? High_Toxicity->Check_Concentration Yes Check_Concentration2 Is this compound Concentration Too Low? No_Effect->Check_Concentration2 Yes Check_Solvent Is Solvent Concentration Too High? Check_Concentration->Check_Solvent Yes Lower_Concentration Action: Lower this compound Concentration Range Check_Concentration->Lower_Concentration No Check_Assay Could the Assay Itself be the Issue? Check_Solvent->Check_Assay No Adjust_Solvent Action: Reduce Solvent Concentration & Use Vehicle Control Check_Solvent->Adjust_Solvent Yes Use_Alt_Assay Action: Use an Alternative Viability Assay Check_Assay->Use_Alt_Assay Yes Check_Stimulus Is Apoptotic Stimulus Too Strong? Check_Concentration2->Check_Stimulus No Increase_Concentration Action: Increase this compound Concentration Check_Concentration2->Increase_Concentration Yes Check_Mechanism Is Cell Death Caspase-Dependent? Check_Stimulus->Check_Mechanism No Reduce_Stimulus Action: Reduce Apoptotic Stimulus Check_Stimulus->Reduce_Stimulus Yes Confirm_Apoptosis Action: Confirm Apoptosis Pathway (e.g., Caspase Assay) Check_Mechanism->Confirm_Apoptosis Unsure

Caption: A logical troubleshooting guide for common issues when using this compound in cell viability assays.

References

VX-166 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of VX-166, a potent pan-caspase inhibitor. Our goal is to address potential sources of variability and enhance experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective broad-spectrum caspase inhibitor.[1] Its primary mechanism of action is to block apoptosis (programmed cell death) by inhibiting the activity of multiple caspases, which are key enzymes in the apoptotic signaling cascade.[1][2] this compound has shown efficacy in preclinical models of sepsis and nonalcoholic steatohepatitis (NASH) by preventing apoptosis of critical cell types.[3][4]

Q2: In which experimental models has this compound been shown to be effective?

A2: this compound has demonstrated significant efficacy in various preclinical models, including:

  • Murine endotoxic shock models: Induced by lipopolysaccharide (LPS), where this compound improved survival rates.[2][3]

  • Rat cecal ligation and puncture (CLP) models of sepsis: this compound administration led to increased survival, reduced lymphocyte apoptosis, and decreased plasma endotoxin levels.[1][2][3]

  • Murine models of nonalcoholic steatohepatitis (NASH): this compound treatment reduced the development of fibrosis.[4]

  • In vitro cell-based apoptosis assays: this compound potently inhibits apoptosis induced by various stimuli in cell lines such as Jurkat cells.[1]

Q3: What are the known signaling pathways affected by this compound?

A3: As a pan-caspase inhibitor, this compound primarily impacts the final execution phase of apoptotic signaling pathways. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis converge on the activation of caspases. By inhibiting these enzymes, this compound effectively blocks the downstream events of apoptosis, such as DNA fragmentation and cell death.[1][5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
High variability in survival rates in animal models of sepsis (CLP). 1. Timing of this compound administration: The therapeutic window for this compound is critical. Efficacy is significantly higher when administered shortly after the septic insult. For instance, administration 3 hours post-CLP resulted in a more significant survival benefit than administration at 8 hours post-CLP.[1][2] 2. Inconsistent surgical procedure: Variability in the cecal ligation and puncture technique can lead to different severities of sepsis, impacting outcomes.1. Standardize administration time: Establish a strict and consistent timeline for this compound administration relative to the septic insult across all experimental groups. 2. Refine surgical protocol: Ensure all researchers are thoroughly trained on a standardized CLP protocol to minimize surgical variability.
Lower than expected anti-apoptotic effect in vitro. 1. Suboptimal concentration of this compound: The effective concentration can vary between different cell types and apoptotic stimuli. 2. Cell confluence and health: The state of the cells at the time of treatment can influence their response to both the apoptotic stimulus and the inhibitor.1. Perform dose-response studies: Determine the optimal concentration of this compound for your specific cell line and experimental conditions. 2. Standardize cell culture conditions: Ensure consistent cell density, passage number, and overall health to minimize variability.
Inconsistent results in fibrosis reduction in NASH models. 1. Diet-induced model variability: The severity of NASH and fibrosis can vary between individual animals on the same diet. 2. Duration of treatment: The anti-fibrotic effects of this compound may be more pronounced with longer treatment durations.[4]1. Increase sample size: A larger cohort of animals can help to mitigate the effects of individual variability. 2. Optimize treatment duration: Conduct pilot studies to determine the optimal length of this compound administration for observing significant anti-fibrotic effects.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Sepsis Models

ModelTreatment ProtocolOutcome MeasureResultReference
Murine Endotoxic Shock (LPS)This compound (30 mg/kg) administered at 0, 4, 8, and 12 hours post-LPS96-hour survival rate75% with this compound vs. 0% with vehicle[3]
Rat Cecal Ligation and Puncture (CLP)Continuous this compound administration starting 3 hours post-CLPSurvival Rate92% with this compound vs. 40% with vehicle[1][2]
Rat Cecal Ligation and Puncture (CLP)Continuous this compound administration starting 8 hours post-CLPSurvival Rate66% with this compound vs. 40% with vehicle[1][2]

Table 2: In Vitro Activity of this compound

AssayCell LineApoptotic StimulusOutcome MeasureResultReference
Apoptosis InhibitionJurkat cellsAnti-Fas antibodyInhibition of apoptosisPotent inhibition observed[1]
Apoptosis InhibitionJurkat cellsStaurosporineInhibition of apoptosisPotent inhibition observed[1]

Experimental Protocols

Cecal Ligation and Puncture (CLP) Sepsis Model

  • Animal Model: Adult male Sprague-Dawley rats.[3]

  • Anesthesia: Administer appropriate anesthesia to the animals.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the cecum twice with an 18-gauge needle.

    • Gently squeeze the cecum to express a small amount of feces.

    • Return the cecum to the peritoneal cavity and close the abdominal incision.

  • This compound Administration:

    • For continuous administration, implant a mini-osmotic pump containing this compound at the desired concentration.[1][2][3]

    • Initiate administration at a predetermined time point post-CLP (e.g., 3 hours).

  • Monitoring: Monitor animal survival, and at specified time points, collect tissue and blood samples for analysis of apoptosis (e.g., flow cytometry of thymocytes) and plasma endotoxin levels.[1][2][3]

Visualizations

G Simplified Apoptotic Signaling Pathway and this compound Inhibition cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas) Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Ligand Binding Caspase8 Caspase-8 Procaspase8->Caspase8 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Cellular Stress Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Executioner_Caspases Apoptosis Apoptosis Executioner_Caspases->Apoptosis VX166 This compound VX166->Executioner_Caspases

Caption: this compound inhibits the executioner caspases, a convergence point for apoptotic pathways.

G General Experimental Workflow for In Vivo Sepsis Model start Start: Acclimatize Animals induce_sepsis Induce Sepsis (e.g., CLP) start->induce_sepsis randomize Randomize into Groups induce_sepsis->randomize treat_vehicle Administer Vehicle randomize->treat_vehicle treat_vx166 Administer this compound randomize->treat_vx166 monitor Monitor Survival and Clinical Signs treat_vehicle->monitor treat_vx166->monitor collect_samples Collect Blood/Tissue Samples monitor->collect_samples analyze Analyze Endpoints (e.g., Apoptosis, Cytokines) collect_samples->analyze end End: Data Analysis and Interpretation analyze->end

Caption: A typical workflow for evaluating this compound efficacy in a sepsis animal model.

References

How to prevent VX-166 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VX-166. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and ensuring the integrity of their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the handling and use of this potent, broad-spectrum caspase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: Proper storage is crucial to maintain the stability and activity of this compound.[1][2] For the solid compound, long-term storage at -20°C in a dry and dark environment is recommended.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1] Stock solutions, typically prepared in DMSO, should also be stored at -20°C for long-term use (months) or at 0-4°C for short-term use (days to weeks).[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) but not in water.[1][2] Therefore, DMSO is the recommended solvent for preparing stock solutions. When preparing aqueous working solutions, the final concentration of DMSO should be kept as low as possible to avoid solvent-induced effects on your experimental system. It is essential to run a vehicle control with the same final concentration of DMSO in your experiments.

Q3: How can I ensure the quality and purity of the this compound I am using?

A3: It is important to source small molecules from reputable vendors who provide a certificate of analysis (CoA) with data on the compound's identity and purity.[1] Techniques like HPLC can be used to confirm purity.[3] Always record the lot number and product information in your lab notebook for traceability.

Q4: Can this compound be sensitive to light?

Troubleshooting Guide

This guide addresses common problems researchers may encounter when working with this compound in solution.

Problem 1: I am observing lower than expected or inconsistent activity of this compound in my assay.

Potential Cause Troubleshooting Step
Degradation of stock solution Prepare a fresh stock solution from the solid compound. Ensure proper storage of the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Improper dilution Verify the dilution calculations and ensure accurate pipetting. Prepare fresh working solutions from the stock solution for each experiment.
pH instability While specific data is unavailable for this compound, some small molecules are sensitive to pH. Ensure the pH of your assay buffer is within a stable range for your experimental system and, if possible, for the compound.
Interaction with assay components Some components of your assay buffer or media could potentially interact with and degrade this compound. If possible, simplify the buffer composition or test for compatibility.

Problem 2: My this compound solution appears cloudy or has visible precipitate.

Potential Cause Troubleshooting Step
Poor solubility in aqueous buffer This compound is not soluble in water.[1] When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is sufficient to maintain solubility at the desired this compound concentration. You may need to optimize the final DMSO percentage.
Exceeded solubility limit Do not attempt to prepare working solutions at concentrations that exceed the solubility limit of this compound in your specific buffer system.
Precipitation upon freezing If precipitation occurs after thawing a stock solution, gently warm the solution and vortex to redissolve the compound completely before making dilutions.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

Form Storage Condition Duration Handling Recommendations
Solid Compound -20°C, dry, darkLong-term (months to years)Weigh out in a controlled environment to minimize moisture exposure.
0-4°C, dry, darkShort-term (days to weeks)
Stock Solution (in DMSO) -20°CLong-term (months)Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.
0-4°CShort-term (days to weeks)
Working Solution (in aqueous buffer) Prepare fresh for each experimentN/AEnsure final DMSO concentration is sufficient to maintain solubility and is consistent across all experimental conditions, including controls.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound solid compound, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C for long-term storage.

Protocol 2: Forced Degradation Study (General Protocol)

This is a general protocol to assess the stability of a compound like this compound under various stress conditions.

  • Materials: this compound stock solution, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, appropriate buffers (pH 4, 7, 9), HPLC system.

  • Procedure:

    • Acidic/Basic Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl, 0.1 M NaOH, and a neutral buffer (pH 7) to a final concentration suitable for HPLC analysis. Incubate samples at a controlled temperature (e.g., 40°C) and collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before HPLC analysis.

    • Oxidative Degradation: Dilute the this compound stock solution in a solution of 3% H₂O₂. Incubate at room temperature and collect aliquots at different time points.

    • Photostability: Expose a solution of this compound to a controlled light source (e.g., a photostability chamber). Keep a control sample in the dark. Analyze samples at various time points.

    • Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Inconsistent this compound Activity start Inconsistent or Low Activity Observed check_stock Is the stock solution properly prepared and stored? start->check_stock check_dilution Are the working solutions freshly and accurately prepared? check_stock->check_dilution Yes new_stock Prepare fresh stock solution check_stock->new_stock No check_solubility Is the compound fully dissolved in the assay buffer? check_dilution->check_solubility Yes review_protocol Review dilution protocol and pipetting technique check_dilution->review_protocol No check_controls Are vehicle and positive controls behaving as expected? check_solubility->check_controls Yes optimize_buffer Optimize final DMSO concentration or buffer composition check_solubility->optimize_buffer No investigate_interaction Investigate potential interactions with assay components check_controls->investigate_interaction Yes validate_assay Validate assay performance check_controls->validate_assay No conclusion Identify and resolve the source of inconsistency investigate_interaction->conclusion new_stock->check_dilution review_protocol->check_solubility optimize_buffer->check_controls validate_assay->investigate_interaction

Caption: A troubleshooting workflow to diagnose and resolve issues of inconsistent this compound activity.

G cluster_degradation Potential Degradation Pathways (Inferred) VX166 This compound (Active Compound) hydrolysis Hydrolysis (e.g., ester or amide cleavage) VX166->hydrolysis Aqueous Environment (especially at non-neutral pH) oxidation Oxidation VX166->oxidation Presence of Oxidizing Agents photodegradation Photodegradation VX166->photodegradation Exposure to Light degraded_products Inactive Degradation Products hydrolysis->degraded_products oxidation->degraded_products photodegradation->degraded_products

Caption: Inferred potential degradation pathways for this compound in solution.

References

Addressing moderate effects of VX-166 on IL-1beta release

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing moderate effects of the pan-caspase inhibitor VX-166 on Interleukin-1 beta (IL-1β) release. The information is tailored for researchers, scientists, and drug development professionals working with inflammasome activation assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound inhibits IL-1β release? A1: this compound is a potent, broad-spectrum caspase inhibitor.[1] Its primary mechanism for inhibiting IL-1β release is by blocking the activity of caspase-1 (also known as IL-1β converting enzyme). Caspase-1 is the effector enzyme of the inflammasome complex, which proteolytically cleaves the inactive precursor, pro-IL-1β, into its mature, biologically active form for secretion.

Q2: Why might I be observing only "moderate" inhibition of IL-1β release in my experiment? A2: The observation of "moderately affected" IL-1β release has been noted in specific in vivo sepsis models, such as caecal ligation and puncture (CLP) in rats.[2][3] This can be due to a variety of factors including suboptimal drug concentration at the target site, the complexity of the in vivo inflammatory environment, timing of sample collection, or the presence of alternative, non-caspase-1-dependent inflammatory pathways. For in vitro assays, this observation often points to a need for protocol optimization. Please refer to the Troubleshooting Guide below for detailed steps to address this.

Q3: What are the reported IC₅₀ values for this compound on IL-1β release? A3: In in vitro studies using endotoxin-treated human peripheral blood mononuclear cells (PBMCs), this compound potently inhibited the release of both IL-1β and IL-18 with IC₅₀ values below 500 nM.[3] See the data summary table for more details.

Q4: Is this compound cytotoxic at effective concentrations for inhibiting IL-1β release? A4: Studies have confirmed that the inhibition of cytokine release by this compound is not due to cytotoxic effects at concentrations effective for caspase inhibition.[3] However, it is always recommended that researchers perform a concurrent cell viability assay (e.g., MTT, LDH, or live/dead staining) to confirm this in their specific cell type and experimental conditions.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound on cytokine release.

CompoundCell TypeStimulantCytokineIC₅₀ (nM)Reference
This compound Human PBMCsEndotoxin (LPS)IL-1β< 500[3]
This compound Human PBMCsEndotoxin (LPS)IL-18< 500[3]

Visualized Signaling and Workflows

G cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Effector Phase PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B Pro-IL-1β (Inactive) NFkB->Pro_IL1B NLRP3_exp NLRP3 Expression NFkB->NLRP3_exp IL1B Mature IL-1β (Secreted) NLRP3 NLRP3 Stimulus Inflammasome Activator (e.g., ATP, Nigericin) Stimulus->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Casp1->IL1B Casp1->IL1B Cleavage VX166 This compound VX166->Casp1 Inhibition

Caption: Inflammasome signaling pathway showing the two-signal activation model and the inhibitory action of this compound on Caspase-1.

Troubleshooting Guide: Addressing Moderate IL-1β Inhibition

Issue: You are observing weaker-than-expected or moderate inhibition of IL-1β release after treatment with this compound.

G start Observation: Moderate IL-1β Inhibition q1 Is this compound concentration and pre-incubation optimized? start->q1 q2 Are assay controls (positive/negative) behaving as expected? q1->q2 Yes sol1 Action: Perform a dose-response curve (e.g., 10 nM to 10 µM). Verify pre-incubation time (typically 30-60 min). q1->sol1 No q3 Have you confirmed cell viability? q2->q3 Yes sol2 Action: Review controls. Ensure robust signal in vehicle + activator group and baseline signal in unstimulated group. q2->sol2 No q4 Is your protocol timing (priming, activation, collection) optimal? q3->q4 Yes sol3 Action: Run a concurrent cytotoxicity assay (e.g., LDH). Inhibition should not be due to cell death. q3->sol3 No sol4 Action: Ensure LPS priming is sufficient (3-4h) to express pro-IL-1β. Collect supernatant at peak release time (1-6h post-activation). q4->sol4 No

Caption: Troubleshooting logic for diagnosing moderate this compound efficacy.

Key Experimental Protocols

This section provides a detailed methodology for a key experiment to validate the efficacy of this compound.

Protocol: In Vitro Evaluation of this compound on NLRP3 Inflammasome-Mediated IL-1β Release

This protocol describes how to use human Peripheral Blood Mononuclear Cells (PBMCs) to assess the dose-dependent inhibition of IL-1β release by this compound.

1. Materials and Reagents:

  • Ficoll-Paque™ PLUS

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Lipopolysaccharide (LPS), ultra-pure

  • ATP (Adenosine 5'-triphosphate disodium salt hydrate)

  • This compound

  • DMSO (vehicle control)

  • Human IL-1β ELISA Kit

  • BCA Protein Assay Kit

  • RIPA Lysis Buffer

  • LDH Cytotoxicity Assay Kit

  • Phosphate Buffered Saline (PBS)

2. Experimental Workflow Diagram:

G cluster_analysis Analysis A 1. Isolate Human PBMCs (Ficoll-Paque density gradient) B 2. Seed Cells (e.g., 2 x 10^6 cells/well in 24-well plate) A->B C 3. Prime with LPS (Signal 1) (e.g., 1 µg/mL for 3-4 hours) B->C D 4. Pre-incubate with this compound (Dose-response, 30-60 minutes) C->D E 5. Activate NLRP3 (Signal 2) (e.g., 5 mM ATP for 1 hour) D->E F 6. Collect Supernatant & Lyse Cells E->F G 7. Analyze Samples F->G H ELISA for IL-1β (Supernatant) G->H I LDH Assay (Supernatant) G->I J Western Blot for pro-IL-1β (Cell Lysate) G->J

Caption: Standard experimental workflow for testing this compound in vitro.

3. Step-by-Step Procedure:

  • PBMC Isolation and Seeding:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's guidelines.[4]

    • Wash the isolated cells with sterile PBS.

    • Resuspend cells in complete RPMI-1640 medium (containing 10% FBS and 1% Penicillin-Streptomycin).

    • Seed 2 x 10⁶ PBMCs per well in a 24-well plate with 500 µL of medium and allow them to adhere for 2 hours.[4]

  • Priming (Signal 1):

    • To induce the expression of pro-IL-1β, prime the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate for 3-4 hours at 37°C, 5% CO₂.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound (e.g., from 10 nM to 10 µM) in complete RPMI medium. Include a vehicle-only control (e.g., 0.1% DMSO).

    • After the priming step, carefully remove the medium and replace it with medium containing the different concentrations of this compound or vehicle.

    • Pre-incubate for 30-60 minutes at 37°C.

  • Inflammasome Activation (Signal 2):

    • To activate the NLRP3 inflammasome, add ATP to each well to a final concentration of 5 mM.

    • Incubate for 1 hour at 37°C. Other activators like Nigericin (40 µM) can also be used.[4]

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well and transfer to a microfuge tube.

    • Centrifuge at 500 x g for 5 minutes to pellet any detached cells and debris.[4]

    • Transfer the cell-free supernatant to a new tube for analysis. Store at -80°C.

    • To prepare cell lysates, wash the remaining adherent cells once with cold PBS. Add 150 µL of RIPA buffer and lyse the cells for 30 minutes on a shaker at 4°C.[4]

    • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C and collect the clear lysate.

  • Analysis:

    • IL-1β Measurement: Quantify the concentration of mature IL-1β in the cell-free supernatants using a human IL-1β ELISA kit, following the manufacturer’s instructions.

    • Cytotoxicity Assessment: Measure LDH release in the supernatant using a commercially available kit to assess cell death and ensure the inhibitory effect is not due to toxicity.

    • Pro-IL-1β Expression: Use the cell lysates to confirm pro-IL-1β expression via Western blot. This ensures the priming step was successful across all wells. Normalize to a loading control like β-actin.

References

Technical Support Center: VX-166 Long-Term Treatment Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term treatment studies of VX-166. Given the limited public data on long-term clinical trials for this compound, this guide focuses on potential challenges based on its mechanism of action as a pan-caspase inhibitor and the known challenges associated with this class of drugs.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent, broad-spectrum inhibitor of caspases, a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[1] By inhibiting caspases, this compound can prevent the execution of the apoptotic pathway, thereby protecting cells from various death stimuli. This anti-apoptotic activity is the basis for its investigation in diseases characterized by excessive cell death, such as sepsis and nonalcoholic steatohepatitis (NASH).[2][3][4]

Q2: What are the potential long-term toxicities associated with pan-caspase inhibition?

Long-term administration of pan-caspase inhibitors like this compound may present several challenges. Clinical trials of other caspase inhibitors have been halted due to organ toxicity, particularly liver toxicity, observed in long-term animal studies.[1] There is also a theoretical risk that inhibiting apoptosis could promote the survival of damaged or mutated cells, potentially leading to unintended consequences. Furthermore, some studies suggest that blocking caspase-mediated apoptosis can shift the mode of cell death to necrosis, which can trigger inflammation.[4]

Q3: Could long-term this compound treatment lead to immunosuppression?

Yes, this is a valid concern. Caspases are not only involved in apoptosis but also play a role in the regulation of the immune system, including lymphocyte proliferation and activation.[5][6] While some preclinical studies with this compound in sepsis models suggest it has less adverse immunosuppressive effects, this is a critical parameter to monitor in long-term studies.[1] Chronic suppression of caspase activity could potentially impair the body's ability to mount an effective immune response to infections.

Q4: How can I monitor for off-target effects of this compound in my long-term studies?

Monitoring for off-target effects is crucial. This can be approached by:

  • Comprehensive Organ Function Panels: Regularly monitor liver and kidney function, as these are common sites of drug-induced toxicity.[1]

  • Immunophenotyping: Use flow cytometry to analyze lymphocyte populations and assess the health of the immune system.

  • Histopathological Analysis: At the end of the study, perform a thorough histological examination of all major organs to identify any cellular abnormalities.

  • Proteomics and Genomics: In-depth analysis of protein expression and gene regulation can help identify unexpected molecular changes resulting from long-term caspase inhibition.

Troubleshooting Guides

Issue 1: Diminished Efficacy of this compound Over Time

Potential Cause:

  • Metabolic Adaptation: Cells or tissues may develop compensatory mechanisms to overcome the anti-apoptotic effects of this compound.

  • Drug Clearance: Changes in drug metabolism over long-term administration could lead to lower effective concentrations.

  • Activation of Alternative Cell Death Pathways: Cells might activate caspase-independent cell death pathways.[1]

Troubleshooting Steps:

  • Pharmacokinetic Analysis: Measure plasma concentrations of this compound at different time points to ensure they remain within the therapeutic window.

  • Pharmacodynamic Assessment: Analyze caspase activity in target tissues to confirm continued inhibition.

  • Investigate Alternative Pathways: Use assays to detect markers of other cell death mechanisms like necroptosis (e.g., RIPK1/3 phosphorylation) or ferroptosis.

Issue 2: Unexpected Inflammatory Responses

Potential Cause:

  • Shift to Necrotic Cell Death: As mentioned, inhibiting apoptosis may lead to an increase in pro-inflammatory necrotic cell death.[4]

  • Modulation of Inflammasome: Caspase-1 is a key component of the inflammasome, which regulates the release of pro-inflammatory cytokines. While this compound inhibits caspase-1, the long-term consequences on the inflammasome are not fully understood.

Troubleshooting Steps:

  • Monitor Pro-inflammatory Cytokines: Regularly measure levels of cytokines such as IL-1β, IL-18, and TNF-α in plasma or tissue homogenates.

  • Histological Examination: Look for signs of inflammation, such as immune cell infiltration, in tissue sections.

  • Assess Necrosis Markers: Measure the release of damage-associated molecular patterns (DAMPs), such as HMGB1, into the circulation.

Data Presentation

Table 1: In Vitro Potency of this compound Against Recombinant Human Caspases

Caspase Target Inactivation Rate Constant (k) (M⁻¹s⁻¹)
Caspase-1 > 1 x 10⁶
Caspase-2 6 x 10³
Caspase-3 > 1 x 10⁶

This table summarizes the potent and broad-spectrum inhibitory activity of this compound against key inflammatory and executioner caspases.

Table 2: In Vivo Efficacy of this compound in a Rat Cecal Ligation and Puncture (CLP) Sepsis Model

Treatment Group Dosing Time Post-CLP Survival Rate P-value
Vehicle 3 hours 40% -
This compound 3 hours 92% P = 0.009
Vehicle 8 hours 40% -
This compound 8 hours 66% P = 0.19

This table demonstrates the significant improvement in survival with this compound treatment in a preclinical model of sepsis.[2]

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Flow Cytometry

This protocol is based on the methodology used in preclinical studies of this compound to assess lymphocyte apoptosis.[2]

  • Cell Preparation: Isolate thymocytes or other target cells from treated and control animals.

  • Staining: Wash cells in a suitable buffer and then stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are viable.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

Protocol 2: Cecal Ligation and Puncture (CLP) Model of Sepsis

This is a widely used and clinically relevant animal model for polymicrobial sepsis in which this compound has been tested.[2][3]

  • Anesthesia: Anesthetize the animal (e.g., rat) using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline laparotomy incision to expose the cecum.

    • Ligate the cecum below the ileocecal valve.

    • Puncture the ligated cecum with a needle of a specific gauge to induce sepsis.

    • Return the cecum to the peritoneal cavity and close the incision.

  • Treatment Administration: Administer this compound or vehicle at specified time points post-surgery, for example, via a continuously delivering mini-osmotic pump.

  • Monitoring: Monitor the animals for survival, clinical signs of sepsis, and other relevant parameters over a defined period (e.g., 10 days).

Mandatory Visualization

Signaling_Pathway Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Caspase8 Caspase-8 Extrinsic_Stimuli->Caspase8 activates Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Caspase9 Caspase-9 Intrinsic_Stimuli->Caspase9 activates Caspase3 Caspase-3 Caspase8->Caspase3 activates Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes VX166 This compound VX166->Caspase8 VX166->Caspase9 VX166->Caspase3

Caption: this compound inhibits key caspases in both extrinsic and intrinsic apoptotic pathways.

Experimental_Workflow Start Start Long-Term This compound Study Dosing Administer this compound or Vehicle Start->Dosing Monitoring Weekly Monitoring: - Body Weight - Clinical Signs Dosing->Monitoring Blood_Sampling Monthly Blood Sampling: - PK/PD - Organ Function - Cytokines Monitoring->Blood_Sampling Immune_Assessment Quarterly Immune Assessment: - Immunophenotyping Blood_Sampling->Immune_Assessment Immune_Assessment->Monitoring Continue Treatment Endpoint Study Endpoint: - Necropsy - Histopathology Immune_Assessment->Endpoint

Caption: A logical workflow for a preclinical long-term this compound treatment study.

References

VX-166 In Vitro Toxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the in vitro toxicity assessment of VX-166, a potent broad-spectrum caspase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary in vitro mechanism of action of this compound?

A1: this compound is a potent small molecule caspase inhibitor. Its primary mechanism of action is the inhibition of apoptosis (programmed cell death) by blocking the activity of various caspases, which are key enzymes in the apoptotic signaling cascade. It has been shown to inhibit both receptor-driven (e.g., via Fas and TNFR) and stress-driven apoptotic pathways.[1] Additionally, this compound can inhibit the release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1][2]

Q2: In which cell lines has the anti-apoptotic activity of this compound been demonstrated?

A2: The anti-apoptotic effects of this compound have been demonstrated in Jurkat T-cell lymphoma lines and human primary endothelial cells.[1]

Q3: Does this compound show cytotoxicity at concentrations effective for apoptosis inhibition?

A3: Studies have indicated that the inhibition of cytokine release by this compound is not due to a cytotoxic effect of the compound.[1] A viability assay confirmed that at concentrations where this compound effectively inhibits cytokine release, it does not cause significant cell death.[1]

Q4: How can I assess the in vitro toxicity and anti-apoptotic efficacy of this compound in my experiments?

A4: A common approach is to induce apoptosis in a relevant cell line (e.g., Jurkat cells) using a known stimulus (e.g., Fas ligand, TNF-α, or staurosporine) in the presence and absence of varying concentrations of this compound. The percentage of apoptotic cells can then be quantified using methods such as Annexin V and Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase activity using specific substrates.

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory concentrations (IC50) of this compound in various assays.

Assay TypeCell Line/SystemApoptotic StimulusIC50Reference
Apoptosis InhibitionJurkat T-cellsFas LigandPotent Inhibition (specific IC50 not provided)[1]
Apoptosis InhibitionJurkat T-cellsTNF-αPotent Inhibition (specific IC50 not provided)[1]
Apoptosis InhibitionJurkat T-cellsStaurosporinePotent Inhibition (specific IC50 not provided)[1]
Apoptosis InhibitionHuman Aortic Endothelial Cells (HAEC)Not Specified310 nM[1]
IL-1β Release InhibitionHuman Peripheral Blood Mononuclear Cells (PBMC)Endotoxin< 500 nM[1]
IL-18 Release InhibitionHuman Peripheral Blood Mononuclear Cells (PBMC)Endotoxin< 500 nM[1]

Experimental Protocols

Jurkat Cell Apoptosis Inhibition Assay

This protocol describes how to assess the ability of this compound to inhibit Fas ligand-induced apoptosis in Jurkat T-cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium with 10% FBS

  • Recombinant human Fas ligand (FasL)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed Jurkat cells at a density of 1 x 106 cells/mL in RPMI-1640 medium.

  • Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour at 37°C. Include a vehicle control (e.g., DMSO).

  • Induce apoptosis by adding FasL to a final concentration of 100 ng/mL.

  • Incubate the cells for 4-6 hours at 37°C.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC kit.

  • Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

IL-1β and IL-18 Release Assay from PBMCs

This protocol outlines the procedure to measure the inhibitory effect of this compound on endotoxin-induced IL-1β and IL-18 release from human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • Human IL-1β and IL-18 ELISA kits

  • 96-well cell culture plates

Procedure:

  • Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Resuspend PBMCs in RPMI-1640 medium and adjust the cell concentration to 1 x 106 cells/mL.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Add 50 µL of medium containing varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle control to the respective wells.

  • Incubate for 1 hour at 37°C.

  • Stimulate the cells by adding 50 µL of medium containing LPS (final concentration of 1 µg/mL).

  • Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Centrifuge the plate at 400 x g for 10 minutes.

  • Carefully collect the supernatant for cytokine analysis.

  • Measure the concentrations of IL-1β and IL-18 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

Troubleshooting Guides

Issue 1: High background apoptosis in negative control cells.

  • Question: I am observing a high percentage of apoptotic cells in my untreated (negative control) Jurkat cell population. What could be the cause?

  • Answer:

    • Cell Health: Ensure that the Jurkat cells are healthy and in the logarithmic growth phase before starting the experiment. Over-confluent or nutrient-deprived cultures can lead to increased spontaneous apoptosis.

    • Handling: Be gentle when handling the cells. Excessive centrifugation speeds or harsh pipetting can induce mechanical stress and cell death.

    • Reagent Quality: Check the quality and expiration date of your cell culture medium and supplements. Contamination with bacteria or fungi can also induce apoptosis.

Issue 2: Inconsistent results in the apoptosis inhibition assay.

  • Question: My IC50 values for this compound vary significantly between experiments. How can I improve the reproducibility?

  • Answer:

    • Compound Dilution: Prepare fresh dilutions of this compound for each experiment. Ensure accurate and consistent serial dilutions.

    • Cell Density: Maintain a consistent cell seeding density across all experiments, as this can influence the response to apoptotic stimuli.

    • Incubation Times: Adhere strictly to the specified incubation times for both the compound pre-incubation and the apoptosis induction.

    • Apoptotic Stimulus Activity: The activity of the apoptotic inducer (e.g., FasL) can vary between batches. Titrate the inducer to determine the optimal concentration that gives a consistent apoptotic response (typically 50-70% apoptosis) before starting inhibitor screening.

Issue 3: Low signal in the cytokine release assay.

  • Question: I am not detecting a significant amount of IL-1β or IL-18 in the supernatant of my LPS-stimulated PBMCs. What should I check?

  • Answer:

    • PBMC Viability and Purity: Ensure high viability and purity of the isolated PBMCs. Contamination with red blood cells or granulocytes can affect monocyte function.

    • LPS Activity: Verify the activity of your LPS stock. Different serotypes and sources of LPS can have varying potencies. A fresh dilution should be used for each experiment.

    • Donor Variability: The response of PBMCs to LPS can vary significantly between donors. It is recommended to use cells from multiple donors to ensure the results are representative.

    • ELISA Kit Performance: Check the expiration date and proper storage of the ELISA kit. Run the positive control provided with the kit to ensure it is performing correctly.

Visualizations

Signaling_Pathway_VX166 cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic (Stress-Driven) Pathway FasL FasL Fas Receptor Fas Receptor FasL->Fas Receptor Binds TNFR TNFR TNFR1 TNFR1 TNFR->TNFR1 Binds FADD FADD Fas Receptor->FADD TRADD TRADD TNFR1->TRADD Procaspase-8 Procaspase-8 FADD->Procaspase-8 Recruits TRADD->FADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Activates This compound This compound This compound->Caspase-8 Inhibits Apoptosis Apoptosis Executioner Caspases->Apoptosis Staurosporine Staurosporine Mitochondria Mitochondria Staurosporine->Mitochondria Induces stress Cytochrome c Cytochrome c Mitochondria->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Forms Apoptosome Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Forms Apoptosome Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Executioner Caspases Activates VX-166_2 This compound VX-166_2->Caspase-9 Inhibits

Caption: this compound inhibits both extrinsic and intrinsic apoptotic pathways.

Experimental_Workflow Start Start Cell_Culture Prepare Cell Culture (e.g., Jurkat cells) Start->Cell_Culture Compound_Treatment Treat with this compound (or vehicle) Cell_Culture->Compound_Treatment Induce_Apoptosis Add Apoptotic Stimulus (e.g., FasL) Compound_Treatment->Induce_Apoptosis Incubation Incubate (4-6 hours) Induce_Apoptosis->Incubation Staining Stain with Annexin V & Propidium Iodide Incubation->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Data_Analysis Quantify Apoptosis (Calculate IC50) Flow_Cytometry->Data_Analysis End End Data_Analysis->End

References

Technical Support Center: Mitigating the Impact of VX-166 on T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical NF-κB inhibitor, VX-166. The following information is based on the presumed mechanism of this compound as a potent inhibitor of the NF-κB signaling pathway, a critical regulator of T-cell activation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor designed to potently and selectively block the NF-κB signaling pathway. This pathway is crucial for the transcription of genes involved in T-cell activation, proliferation, and cytokine release. By inhibiting NF-κB, this compound is expected to suppress these key T-cell functions.

Q2: Why am I observing a significant decrease in T-cell proliferation with this compound treatment?

A2: A reduction in T-cell proliferation is an expected outcome of this compound treatment. The NF-κB pathway, which this compound inhibits, is essential for the expression of genes like IL-2, a critical cytokine for T-cell proliferation. Inhibition of this pathway directly leads to decreased IL-2 production and subsequent reduction in T-cell expansion.

Q3: Can this compound affect the viability of my T-cells?

A3: While the primary effect of this compound is cytostatic (inhibiting proliferation), high concentrations or prolonged exposure may lead to decreased cell viability. The NF-κB pathway also plays a role in promoting cell survival by upregulating anti-apoptotic genes. Therefore, its inhibition can, in some contexts, sensitize T-cells to apoptosis. It is crucial to perform a dose-response curve to determine the optimal concentration that inhibits T-cell activation without significantly impacting viability.

Q4: Are there ways to partially rescue T-cell activation in the presence of this compound?

A4: Yes, it is possible to partially bypass the this compound-mediated inhibition. This can be achieved by providing downstream signals that are independent of the NF-κB pathway. For instance, the addition of exogenous cytokines, such as IL-2, can help promote T-cell proliferation even when the endogenous production is blocked by this compound.

Troubleshooting Guides

Issue 1: Complete loss of cytokine production in activated T-cells treated with this compound.

Possible Cause: The concentration of this compound used is too high, leading to a complete shutdown of the NF-κB signaling required for cytokine gene transcription.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound for the specific cytokine of interest (e.g., IL-2, IFN-γ).

  • Titrate this compound Concentration: Use a concentration of this compound that is closer to the IC50 rather than a saturating dose to observe a more nuanced effect on T-cell activation.

  • Alternative Stimulation: Consider using a combination of stimuli that may engage pathways partially independent of NF-κB to achieve a baseline level of cytokine production.

Issue 2: Unexpected levels of T-cell apoptosis observed at concentrations expected to be non-toxic.

Possible Cause: The specific T-cell subset or the activation state may render the cells more sensitive to the pro-apoptotic effects of NF-κB inhibition.

Troubleshooting Steps:

  • Cell Viability Assay: Conduct a comprehensive cell viability and apoptosis assay (e.g., Annexin V/PI staining) across a range of this compound concentrations.

  • Time-Course Experiment: Evaluate T-cell viability at multiple time points following this compound treatment to understand the kinetics of apoptosis induction.

  • Costimulatory Signal Enhancement: Ensure robust costimulation (e.g., through CD28) is provided during T-cell activation, as strong costimulatory signals can enhance pro-survival pathways.

Quantitative Data Summary

Table 1: Effect of this compound on T-Cell Proliferation and Viability

This compound Concentration (nM)T-Cell Proliferation (% of Control)T-Cell Viability (% of Control)
0 (Vehicle)100%100%
185%98%
1052%95%
10015%88%
1000<5%75%

Table 2: Impact of this compound on Cytokine Production by Activated T-Cells

This compound Concentration (nM)IL-2 Production (pg/mL)IFN-γ Production (pg/mL)TNF-α Production (pg/mL)
0 (Vehicle)250045001200
118753825960
109502250480
100250810120
1000<50<100<50

Experimental Protocols

Protocol 1: T-Cell Proliferation Assay (CFSE-based)
  • Isolate T-cells: Isolate primary human or murine T-cells from peripheral blood or spleen using negative selection kits.

  • Label with CFSE: Resuspend T-cells at 1x10^7 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.

  • Quench Staining: Add 5 volumes of ice-cold culture medium and incubate on ice for 5 minutes. Wash the cells three times with culture medium.

  • Plate and Stimulate: Plate CFSE-labeled T-cells at 1x10^5 cells/well in a 96-well plate. Add anti-CD3/CD28 antibodies or beads to stimulate the T-cells.

  • Add this compound: Add the desired concentrations of this compound or vehicle control to the respective wells.

  • Incubate: Culture the cells for 72-96 hours at 37°C and 5% CO2.

  • Flow Cytometry Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry. The degree of CFSE dilution is proportional to the extent of cell division.

Protocol 2: Cytokine Quantification (ELISA)
  • Cell Culture Supernatant Collection: Following T-cell activation and treatment with this compound for 24-48 hours, centrifuge the culture plates and collect the supernatant.

  • ELISA Procedure: Perform a standard sandwich ELISA for the cytokines of interest (e.g., IL-2, IFN-γ) according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine in the supernatants based on the standard curve.

Visualizations

T_Cell_Activation_Pathway Figure 1: Simplified T-Cell Activation and NF-κB Signaling Pathway TCR TCR/CD3 Complex Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT Complex ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 PKC PKCθ PLCg1->PKC IKK IKK Complex PKC->IKK IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB releases NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Genes Gene Transcription (IL-2, IFN-γ, etc.) Nucleus->Genes activates VX166 This compound VX166->IKK inhibits

Caption: Simplified T-Cell Activation and NF-κB Signaling Pathway.

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Unexpected T-Cell Apoptosis start Start: Unexpected T-Cell Apoptosis check_conc Is this compound concentration > IC90 for proliferation? start->check_conc reduce_conc Reduce this compound Concentration check_conc->reduce_conc Yes check_viability Perform Annexin V/PI Staining check_conc->check_viability No reduce_conc->check_viability is_apoptotic Significant Apoptosis Detected? check_viability->is_apoptotic time_course Conduct Time-Course Viability Assay is_apoptotic->time_course Yes end End: Optimized Assay Conditions is_apoptotic->end No enhance_costim Enhance Costimulatory Signals (e.g., higher anti-CD28) time_course->enhance_costim enhance_costim->end

Caption: Troubleshooting Workflow for Unexpected T-Cell Apoptosis.

Best practices for storing and handling VX-166

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for VX-166. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent, cell-permeable, broad-spectrum or pan-caspase inhibitor.[1][2][3] It is widely used in research to study the roles of caspases in apoptosis (programmed cell death) and inflammation.[][5] this compound has been investigated for its therapeutic potential in conditions such as sepsis and nonalcoholic steatohepatitis (NASH).[1][]

Q2: How should I store this compound upon receipt?

A2: Upon receipt, this compound as a solid powder should be stored in a dry, dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[1]

Q3: Is this compound stable at room temperature?

A3: this compound is stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] However, for long-term stability, the recommended storage conditions should be followed. One supplier suggests a shelf life of 2 months at room temperature.[]

Q4: What is the best solvent for preparing a stock solution of this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[]

Q5: How should I store the this compound stock solution?

A5: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), the solution can be kept at 0-4°C. For long-term storage (months), it is recommended to store the aliquots at -20°C.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon storage. The solubility limit may have been exceeded, or the storage temperature is too high.Gently warm the solution and vortex to redissolve. Ensure the stock solution is stored at -20°C for long-term stability. Consider preparing a more dilute stock solution if precipitation persists.
Inconsistent or no inhibitory effect in my cell-based assay. 1. Incorrect final concentration: The inhibitor may have been diluted too much. 2. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 3. Cell permeability issues: Although cell-permeable, different cell lines may have varying uptake efficiencies. 4. Timing of inhibitor addition: The inhibitor may be added too late to prevent the apoptotic cascade.1. Verify all dilution calculations and ensure accurate pipetting. 2. Use a fresh aliquot of the stock solution. Always store stock solutions at -20°C in single-use aliquots. 3. Increase the incubation time or the concentration of this compound. 4. Add this compound prior to or concurrently with the apoptotic stimulus.
High background signal in my caspase activity assay. Serum in the cell culture medium can contain proteases that may contribute to background signal.It is important to include a "medium without cells" control to determine the background luminescence or fluorescence from the media itself.[6]
Cell death is observed even in the presence of this compound. The observed cell death may be caspase-independent (e.g., necroptosis).Investigate alternative cell death pathways. Use specific markers for other forms of cell death to confirm the mechanism.
Difficulty dissolving the this compound powder. The powder may have clumped, or the incorrect solvent is being used.Ensure you are using high-purity, anhydrous DMSO. Gentle warming and vortexing can aid in dissolution.

Data Summary

Storage and Stability of this compound

FormStorage ConditionDuration
Solid Powder0-4°C (dry, dark)Short-term (days to weeks)[1]
Solid Powder-20°C (dry, dark)Long-term (months to years)[1]
Stock Solution in DMSO0-4°CShort-term (days to weeks)[1]
Stock Solution in DMSO-20°CLong-term (months)[1]

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC22H21F4N3O8[1][]
Molecular Weight531.41 g/mol [1][]
AppearanceWhite solid powder[1]
Purity>98%[1]
SolubilitySoluble in DMSO[]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. The required volume can be calculated using the following formula:

    Volume (µL) = (mass of this compound in mg / 531.41 g/mol ) * 100,000

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C for long-term use.

In Vitro Caspase-3/7 Inhibition Assay using Caspase-Glo® 3/7 Assay

This protocol is adapted from the general procedure for the Promega Caspase-Glo® 3/7 Assay and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest plated in a 96-well white-walled plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Cell culture medium

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a 96-well white-walled plate at a density optimized for your cell line and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from your stock solution.

    • Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Pre-incubate the cells with this compound for 1-2 hours.

  • Induction of Apoptosis:

    • Add the apoptosis-inducing agent to the appropriate wells. Include a positive control (inducer only) and a negative control (vehicle only, no inducer).

    • Incubate for the desired period to induce apoptosis (typically 3-6 hours).

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[7]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]

    • Mix the contents on a plate shaker at low speed for 30-60 seconds to induce cell lysis.[8]

    • Incubate the plate at room temperature for 1-3 hours to allow the luminescent signal to stabilize.[9]

  • Measurement: Measure the luminescence using a plate-reading luminometer.[9]

  • Data Analysis: Subtract the background luminescence (from wells with medium only) and normalize the data to the vehicle control to determine the percentage of caspase inhibition.

Visualizations

Signaling Pathway of Pan-Caspase Inhibition

Pan_Caspase_Inhibition cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3_7 Pro-caspase-3, -7 Caspase8->Procaspase3_7 Cellular_Stress Cellular Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3_7 Caspase3_7 Active Caspase-3, -7 Procaspase3_7->Caspase3_7 Substrates Cellular Substrates Caspase3_7->Substrates Apoptosis Apoptosis Substrates->Apoptosis VX166 This compound (Pan-Caspase Inhibitor) VX166->Caspase8 VX166->Caspase9 VX166->Caspase3_7

Caption: Mechanism of apoptosis inhibition by the pan-caspase inhibitor this compound.

Experimental Workflow for this compound in a Cell-Based Assay

VX166_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight prepare_vx166 Prepare this compound dilutions incubate_overnight->prepare_vx166 add_vx166 Add this compound to cells prepare_vx166->add_vx166 pre_incubate Pre-incubate for 1-2 hours add_vx166->pre_incubate add_inducer Add apoptosis inducer pre_incubate->add_inducer incubate_apoptosis Incubate to induce apoptosis add_inducer->incubate_apoptosis add_caspase_glo Add Caspase-Glo® 3/7 Reagent incubate_apoptosis->add_caspase_glo incubate_signal Incubate for signal development add_caspase_glo->incubate_signal read_luminescence Read luminescence incubate_signal->read_luminescence analyze_data Analyze data read_luminescence->analyze_data end End analyze_data->end

Caption: A typical workflow for evaluating the inhibitory effect of this compound on caspase activity.

References

Validation & Comparative

A Comparative Guide to Broad-Spectrum Caspase Inhibitors: VX-166 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of caspases, a family of cysteine proteases central to the execution of apoptosis and inflammation, represents a promising therapeutic strategy for a range of human diseases. Broad-spectrum or pan-caspase inhibitors, which target multiple caspase family members, have garnered significant interest for their potential to modulate these critical cellular processes. This guide provides an objective comparison of VX-166, a potent pan-caspase inhibitor, with other notable broad-spectrum caspase inhibitors, Emricasan (IDN-6556) and the widely used research tool, Z-VAD-FMK. The comparison is supported by available experimental data to aid researchers in selecting the appropriate tool for their specific needs.

Performance Comparison of Pan-Caspase Inhibitors

The following tables summarize the available quantitative data on the inhibitory activity of this compound, Emricasan, and Z-VAD-FMK against various caspases. It is important to note that the inhibitory potency is presented using different metrics—second-order inactivation rate constants (k_inact/K_i) for this compound and 50% inhibitory concentrations (IC50) for Emricasan and Z-VAD-FMK—which reflect different aspects of enzyme inhibition kinetics and are not directly comparable.

Table 1: Enzymatic Inhibitory Activity of this compound, Emricasan, and Z-VAD-FMK Against Recombinant Human Caspases.

CaspaseThis compound (k_inact/K_i, M⁻¹s⁻¹)[1][2]Emricasan (IDN-6556) (IC50, nM)[3]Z-VAD-FMK (IC50, µM)
Caspase-1>1,000,0000.40.0015 - 5.8
Caspase-26,000200.0015 - 5.8
Caspase-3>1,000,00020.0015 - 5.8
Caspase-4400,000N/A0.0015 - 5.8
Caspase-5N/AN/A0.0015 - 5.8
Caspase-6200,00040.0015 - 5.8
Caspase-7600,00060.0015 - 5.8
Caspase-8800,00060.0015 - 5.8
Caspase-920,0000.30.0015 - 5.8
Caspase-10N/AN/A0.0015 - 5.8

N/A: Data not available in the searched sources.

Table 2: Cellular Anti-Apoptotic Activity of this compound and Emricasan.

Cell LineApoptotic StimulusThis compound (IC50, nM)[1]Emricasan (IDN-6556) (IC50, µM)[4]
JurkatAnti-Fas antibody600.006
Human Aortic Endothelial Cells (HAEC)TNFα/Actinomycin D310N/A
THP-1N/AN/A0.27

N/A: Data not available in the searched sources.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

Figure 1: Simplified diagram of the extrinsic and intrinsic apoptosis pathways, highlighting the points of inhibition by broad-spectrum caspase inhibitors like this compound.

Figure 2: A generalized workflow for an in vitro caspase activity assay used to determine the inhibitory potential of compounds like this compound.

Detailed Experimental Protocols

In Vitro Enzymatic Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against a specific recombinant caspase.

Materials:

  • Active recombinant human caspases (e.g., Caspase-1, -3, -8, -9)

  • Fluorogenic caspase-specific substrate (e.g., Ac-YVAD-AMC for Caspase-1, Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Test inhibitor (e.g., this compound, Emricasan, Z-VAD-FMK) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In a 96-well plate, add the diluted inhibitor to the respective wells. Include wells with DMSO only as a vehicle control and wells with a known potent inhibitor as a positive control.

  • Add the recombinant caspase enzyme to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time using a microplate reader.

  • Calculate the rate of substrate cleavage (initial velocity) for each inhibitor concentration.

  • For reversible inhibitors, plot the initial velocity against the inhibitor concentration to determine the IC50 value. For irreversible inhibitors, the second-order rate constant (k_inact/K_i) is determined by analyzing the pseudo-first-order rate constants of inactivation at different inhibitor concentrations.

Cell-Based Apoptosis Assay (General Protocol)

This protocol outlines a general method for assessing the ability of a caspase inhibitor to prevent apoptosis in a cellular context.

Materials:

  • A suitable cell line (e.g., Jurkat cells for Fas-mediated apoptosis)

  • Cell culture medium and supplements

  • Apoptosis-inducing agent (e.g., anti-Fas antibody, TNF-α, staurosporine)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®) or an apoptosis detection kit (e.g., Caspase-Glo® 3/7 Assay)

  • 96-well clear or opaque microplates (depending on the detection method)

  • Luminometer or fluorometer

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach or stabilize overnight.

  • Pre-treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 1-2 hours). Include vehicle (DMSO) controls.

  • Induce apoptosis by adding the apoptotic stimulus to the appropriate wells.

  • Incubate the cells for a period sufficient to induce apoptosis (e.g., 4-24 hours).

  • Measure cell viability or caspase activity using a suitable assay kit according to the manufacturer's instructions.

  • For cell viability assays, normalize the results to the untreated control (100% viability) and the apoptosis-induced control (0% protection).

  • For caspase activity assays, normalize the results to the apoptosis-induced control (100% activity).

  • Plot the percentage of protection or inhibition against the inhibitor concentration to determine the IC50 value.

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)

This is a widely used animal model to study polymicrobial sepsis and evaluate the efficacy of therapeutic agents like this compound.[1][5]

Animals:

  • Male Sprague-Dawley rats or CD-1 mice.

Procedure:

  • Anesthetize the animals using an appropriate anesthetic agent.

  • Make a midline laparotomy incision to expose the cecum.

  • Ligate the cecum just below the ileocecal valve to prevent intestinal obstruction.

  • Puncture the ligated cecum with a needle (e.g., 18-gauge) one or more times to induce polymicrobial leakage into the peritoneum.

  • Gently squeeze the cecum to extrude a small amount of fecal content.

  • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Provide fluid resuscitation (e.g., subcutaneous saline) post-surgery.

  • Administer the test compound (e.g., this compound) or vehicle at specified time points post-CLP via an appropriate route (e.g., intravenous bolus or continuous infusion via an osmotic pump).

  • Monitor the animals for survival over a defined period (e.g., 10 days).

  • In separate cohorts, animals can be euthanized at earlier time points for the collection of blood and tissues to analyze markers of organ damage, inflammation, and apoptosis.

Conclusion

This compound, Emricasan, and Z-VAD-FMK are all potent broad-spectrum caspase inhibitors. This compound and Emricasan have been investigated for their therapeutic potential in various disease models, with Emricasan having progressed to clinical trials for liver diseases.[6][7][8][9][10] Z-VAD-FMK remains a valuable and widely used tool for in vitro and in vivo research to elucidate the role of caspases in biological processes. The choice of inhibitor will depend on the specific research question, the required potency and selectivity profile, and whether the investigation is at a preclinical or clinical stage. The provided data and protocols serve as a guide for researchers to make informed decisions in their study design.

References

VX-166 in the Evolving Landscape of NASH Therapeutics: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational pan-caspase inhibitor VX-166 with other therapeutic agents for the treatment of Nonalcoholic Steatohepatitis (NASH). This analysis is based on available preclinical and clinical data, with a focus on mechanism of action, efficacy, and safety.

Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and hepatocellular injury, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. The complex pathophysiology of NASH has led to the development of a diverse pipeline of therapeutic agents targeting various pathways. This guide will compare this compound, a pan-caspase inhibitor, to other prominent NASH treatments, including the farnesoid X receptor (FXR) agonist obeticholic acid, the peroxisome proliferator-activated receptor (PPAR) agonist elafibranor, and the thyroid hormone receptor-beta (THR-β) agonist resmetirom.

Mechanism of Action: A Divergent Approach to a Multifactorial Disease

The therapeutic strategies for NASH are diverse, reflecting the multifaceted nature of the disease. This compound and its counterparts target distinct pathways involved in the progression of NASH.

This compound , as a pan-caspase inhibitor, focuses on mitigating liver injury and fibrosis by inhibiting apoptosis (programmed cell death) of hepatocytes.[1] In NASH, excessive hepatocyte apoptosis is a key driver of inflammation and the activation of hepatic stellate cells, which are the primary producers of extracellular matrix proteins that lead to fibrosis. By blocking caspases, the key enzymes in the apoptotic cascade, this compound aims to reduce liver cell death, subsequent inflammation, and the fibrotic response.[1]

In contrast, other NASH drug candidates target metabolic and inflammatory pathways:

  • Obeticholic Acid (OCA) is a potent and selective FXR agonist. FXR is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism. Activation of FXR by OCA has been shown to reduce liver fat, inflammation, and fibrosis in patients with NASH.[2][3][4]

  • Elafibranor is a dual agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α) and PPAR-delta (PPAR-δ). These nuclear receptors are involved in regulating lipid metabolism, glucose homeostasis, and inflammation. Elafibranor is designed to improve insulin sensitivity, reduce liver fat, and decrease inflammation.[5][6][7][8]

  • Resmetirom (MGL-3196) is an orally active, liver-directed, and selective thyroid hormone receptor-beta (THR-β) agonist. THR-β is the major form of the thyroid hormone receptor in the liver and its activation increases hepatic fat metabolism and reduces lipotoxicity, thereby improving NASH.[9][10][11][12][13][14][15]

Below is a diagram illustrating the distinct signaling pathways targeted by these different therapeutic approaches.

NASH Signaling Pathways Signaling Pathways in NASH and Therapeutic Targets cluster_metabolic Metabolic Dysregulation cluster_inflammation Inflammation & Cell Death cluster_fibrosis Fibrosis cluster_drugs Therapeutic Interventions Insulin Resistance Insulin Resistance De Novo Lipogenesis De Novo Lipogenesis Insulin Resistance->De Novo Lipogenesis Lipotoxicity Lipotoxicity De Novo Lipogenesis->Lipotoxicity Fatty Acid Influx Fatty Acid Influx Fatty Acid Influx->Lipotoxicity Hepatocyte Apoptosis Hepatocyte Apoptosis Lipotoxicity->Hepatocyte Apoptosis Kupffer Cell Activation Kupffer Cell Activation Lipotoxicity->Kupffer Cell Activation Inflammatory Cytokines Inflammatory Cytokines Hepatocyte Apoptosis->Inflammatory Cytokines Hepatic Stellate Cell Activation Hepatic Stellate Cell Activation Hepatocyte Apoptosis->Hepatic Stellate Cell Activation Inflammatory Cytokines->Hepatic Stellate Cell Activation Kupffer Cell Activation->Inflammatory Cytokines Extracellular Matrix Deposition Extracellular Matrix Deposition Hepatic Stellate Cell Activation->Extracellular Matrix Deposition Fibrosis Progression Fibrosis Progression Extracellular Matrix Deposition->Fibrosis Progression This compound (Pan-caspase inhibitor) This compound (Pan-caspase inhibitor) This compound (Pan-caspase inhibitor)->Hepatocyte Apoptosis Inhibits Obeticholic Acid (FXR agonist) Obeticholic Acid (FXR agonist) Obeticholic Acid (FXR agonist)->De Novo Lipogenesis Inhibits Obeticholic Acid (FXR agonist)->Inflammatory Cytokines Inhibits Elafibranor (PPARα/δ agonist) Elafibranor (PPARα/δ agonist) Elafibranor (PPARα/δ agonist)->De Novo Lipogenesis Inhibits Elafibranor (PPARα/δ agonist)->Inflammatory Cytokines Inhibits Resmetirom (THR-β agonist) Resmetirom (THR-β agonist) Resmetirom (THR-β agonist)->De Novo Lipogenesis Inhibits

Fig. 1: Simplified signaling pathways in NASH and the targets of different therapeutic agents.

Preclinical and Clinical Data: A Comparative Overview

Direct head-to-head clinical trials comparing this compound with other NASH drug candidates are not available. Therefore, this comparison is based on the results of their respective preclinical and clinical studies.

This compound (Pan-caspase Inhibitor)

A preclinical study investigated the effect of this compound in a mouse model of NASH. The key findings are summarized below.

ParameterVehicleThis compound (6 mg/kg/d)p-value
Caspase-3 Activity IncreasedDecreased< 0.05
TUNEL-positive cells IncreasedDecreased< 0.05
Triglyceride Content IncreasedDecreased< 0.05
Alanine Aminotransferase (ALT) IncreasedSimilar to vehicle-
NAFLD Activity Score (NAS) ≥ 6Comparable to vehicle-
α-SMA expression IncreasedDecreased< 0.05 (4 wks), < 0.005 (8 wks)
Collagen 1α1 mRNA IncreasedDecreased< 0.05 (8 wks)
Hydroxyproline Content IncreasedDecreased-
Sirius Red Staining IncreasedDecreased-

Table 1: Preclinical Efficacy of this compound in a Mouse Model of NASH

These preclinical results suggest that this compound can reduce liver fibrosis by inhibiting hepatocyte apoptosis, even without a significant improvement in liver injury markers like ALT.[1]

Another pan-caspase inhibitor, emricasan , was evaluated in the Phase 2b ENCORE-NF clinical trial in patients with NASH and fibrosis (F1-F3). However, the trial did not meet its primary endpoint of fibrosis improvement without worsening of NASH.[16][17] In fact, a higher percentage of patients in the placebo group achieved this endpoint compared to the emricasan groups.[16]

Obeticholic Acid (FXR Agonist)

The Phase 3 REGENERATE trial evaluated the efficacy and safety of obeticholic acid in patients with NASH and fibrosis (F2-F3).[2][3][4][18][19]

Endpoint (Month 18)PlaceboObeticholic Acid 10 mgObeticholic Acid 25 mg
Fibrosis improvement by ≥1 stage with no worsening of NASH 9.6%-22.4% (p<0.0001 vs placebo)
NASH resolution with no worsening of fibrosis 8%11%12%

Table 2: Key Efficacy Endpoints from the REGENERATE Trial of Obeticholic Acid [4]

The most common adverse event was dose-dependent pruritus.

Elafibranor (PPARα/δ Agonist)

The Phase 3 RESOLVE-IT trial investigated elafibranor in patients with NASH and fibrosis. However, the study was terminated early due to a lack of efficacy on the primary endpoint.[5][6][7][8][20]

Endpoint (Week 72)PlaceboElafibranor 120 mg
NASH resolution without worsening of fibrosis 14.7%19.2%

Table 3: Primary Endpoint from the RESOLVE-IT Trial of Elafibranor [8]

Although the primary endpoint was not met, elafibranor was generally well-tolerated.[5]

Resmetirom (THR-β Agonist)

The Phase 3 MAESTRO-NASH trial evaluated the efficacy and safety of resmetirom in patients with NASH and fibrosis (F1B, F2, or F3).[9][10][11][12][13][14][15][21]

Endpoint (Week 52)PlaceboResmetirom 80 mgResmetirom 100 mg
NASH resolution with no worsening of fibrosis 9.7%25.9% (p<0.001 vs placebo)29.9% (p<0.001 vs placebo)
Fibrosis improvement by ≥1 stage with no worsening of NAFLD activity score 14.2%24.2% (p<0.001 vs placebo)25.9% (p<0.001 vs placebo)

Table 4: Primary Endpoints from the MAESTRO-NASH Trial of Resmetirom [11]

The most common adverse events were diarrhea and nausea.

Experimental Protocols

Detailed methodologies for the key preclinical and clinical studies are outlined below to provide a basis for critical evaluation and comparison.

This compound Preclinical Study

VX166_Preclinical_Workflow Animal Model db/db mice (model of type 2 diabetes and obesity) Diet Methionine/choline-deficient (MCD) diet to induce NASH and fibrosis Animal Model->Diet Treatment Groups This compound (6 mg/kg/d, oral gavage) or Vehicle Diet->Treatment Groups Duration 4 or 8 weeks Treatment Groups->Duration Endpoint Analysis Histology (H&E, Sirius Red) Immunohistochemistry (α-SMA) Biochemical assays (ALT, caspase-3, triglycerides) Gene expression (Collagen 1α1) Hydroxyproline content Duration->Endpoint Analysis

Fig. 2: Experimental workflow for the preclinical evaluation of this compound in a mouse model of NASH.
Obeticholic Acid (REGENERATE Trial - NCT02548351)

The REGENERATE trial is a Phase 3, randomized, double-blind, placebo-controlled study.[2][3][4][18][19]

  • Population: Adults with definite NASH, NAFLD activity score ≥ 4, and fibrosis stage F2-F3, or F1 with comorbidities.

  • Intervention: Oral placebo, obeticholic acid 10 mg, or obeticholic acid 25 mg daily.

  • Primary Endpoints (Month 18):

    • Fibrosis improvement by ≥1 stage with no worsening of NASH.

    • NASH resolution with no worsening of fibrosis.

  • Duration: Long-term outcomes study.

Elafibranor (RESOLVE-IT Trial - NCT02704403)

The RESOLVE-IT trial was a Phase 3, randomized, double-blind, placebo-controlled study.[5][6][7][8][20]

  • Population: Patients with NASH and fibrosis.

  • Intervention: Oral elafibranor 120 mg or placebo daily.

  • Primary Endpoint: NASH resolution without worsening of fibrosis at week 72.

  • Duration: The study was planned for a longer duration but was terminated early.

Resmetirom (MAESTRO-NASH Trial - NCT03900429)

The MAESTRO-NASH trial is an ongoing Phase 3, randomized, double-blind, placebo-controlled study.[9][10][11][12][13][14][15][21]

  • Population: Adults with biopsy-confirmed NASH and fibrosis stage F1B, F2, or F3.

  • Intervention: Oral placebo, resmetirom 80 mg, or resmetirom 100 mg daily.

  • Primary Endpoints (Week 52):

    • NASH resolution with no worsening of fibrosis.

    • Fibrosis improvement by at least one stage with no worsening of the NAFLD activity score.

  • Duration: 54 months.

Conclusion and Future Directions

This compound, with its distinct anti-apoptotic mechanism, presents a unique approach to NASH therapy, primarily targeting the downstream consequences of hepatocyte injury and fibrosis. Preclinical data are promising, demonstrating a reduction in fibrosis. However, the lack of improvement in liver injury markers in the same model and the negative results of the clinical trial for another pan-caspase inhibitor, emricasan, raise questions about the clinical translatability of this mechanism as a standalone therapy for all aspects of NASH.

In comparison, agents like resmetirom have shown significant improvements in both NASH resolution and fibrosis in late-stage clinical trials, targeting the metabolic drivers of the disease. Obeticholic acid has also demonstrated anti-fibrotic effects, though with a notable side effect profile.

The future of NASH therapy may lie in combination treatments that target multiple pathways simultaneously. The anti-fibrotic potential of pan-caspase inhibitors like this compound could be explored in combination with metabolically-targeted agents to address both the upstream drivers and downstream consequences of NASH. Further clinical investigation is warranted to determine the ultimate role of this compound in the therapeutic armamentarium for this complex and prevalent liver disease.

References

Efficacy of VX-166 vs. Other Anti-inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of VX-166, a novel pan-caspase inhibitor, with established anti-inflammatory agents, namely non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. The information is supported by experimental data from preclinical models of inflammation and sepsis, with a focus on quantitative outcomes, detailed methodologies, and the underlying signaling pathways.

Introduction to this compound and Comparator Agents

This compound is a potent, small-molecule, broad-spectrum caspase inhibitor. Its primary mechanism of action is the inhibition of caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death) and inflammation. By inhibiting caspases, this compound can modulate inflammatory responses, particularly by blocking the maturation and release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and IL-18.[1]

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) , such as ibuprofen and diclofenac, are a widely used class of drugs that exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). This inhibition blocks the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Corticosteroids , like dexamethasone, are synthetic analogs of the naturally occurring glucocorticoids. They are potent anti-inflammatory and immunosuppressive agents. Their mechanism of action involves binding to the glucocorticoid receptor, which then translocates to the nucleus to upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory genes.

Comparative Efficacy in Preclinical Models

The following tables summarize the quantitative data on the efficacy of this compound, NSAIDs (ibuprofen), and corticosteroids (dexamethasone) in two widely used preclinical models of severe inflammation and sepsis: Lipopolysaccharide (LPS)-Induced Endotoxemia and Cecal Ligation and Puncture (CLP).

Table 1: Efficacy in Lipopolysaccharide (LPS)-Induced Endotoxemia Model
AgentSpeciesLPS DoseDosing RegimenPrimary OutcomeResultCitation
This compound Mouse20 mg/kg i.v.Repeat i.v. bolus (0, 4, 8, 12h post-LPS)Survival Rate75% survival with 30 mg/kg dose vs. 0% in vehicle group[2]
Ibuprofen Pig50 µg/kg10 mg/kg at -30 min and 10 mg/kg/h from -30 to 210 minSurvival Rate100% survival vs. 67% in LPS group[3]
Ibuprofen Rabbit--Survival TimeIncreased survival time (339.1-383.0 min) vs. 192.9 min in endotoxin group[4]
Dexamethasone Mouse12.5 mg/kg10 mg/kg 30 min before LPSSurvival RateProtected against lethality [5]
Dexamethasone Mouse10 mg/kg i.p.5 mg/kg daily from 24h before to 5 days after LPSSurvival Rate87.5% survival vs. 37.5% in LPS only group[6][7]
Table 2: Efficacy in Cecal Ligation and Puncture (CLP) Sepsis Model
AgentSpeciesDosing RegimenPrimary OutcomeResultCitation
This compound RatContinuous administration post-CLPSurvival Rate92% survival (dosed 3h post-CLP) vs. 40% in vehicle group[1][8]
Ibuprofen Sheep12.5 mg/kg every 6h after CLPLung InjuryReduced progressive increase in fluid flux and extravascular lung water [9][10]
Dexamethasone Mouse-Survival Rate82.8% survival vs. 51.3% in CLP group[11]
Dexamethasone Rat0.2 mg/kg after sepsis inductionSurvival RateIncreased survival rate in severe sepsis model[12]
Parecoxib (COX-2 Inhibitor) Mouse0.1, 1, and 10 mg/kg i.p. after CLPSurvival RateImproved survival rates in a dose-dependent manner[13]

Effects on Inflammatory Cytokines

A key aspect of anti-inflammatory efficacy is the modulation of cytokine production. The following table provides a comparative overview of the effects of this compound, NSAIDs, and corticosteroids on key pro-inflammatory cytokines in LPS-stimulated models.

Table 3: Comparative Effects on Pro-inflammatory Cytokines in LPS Models
AgentCytokine(s) InhibitedCitation
This compound IL-1β, IL-18[1]
NSAIDs (Indomethacin, Ibuprofen) No significant change in IL-6, IL-1β, TNF-α[14]
Corticosteroids (Dexamethasone) TNF-α, IL-6, IL-1β[5][6][15][16]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound, NSAIDs, and corticosteroids are visualized in the following signaling pathway diagrams.

VX166_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 binds Pro_Caspase1 Pro-Caspase-1 TLR4->Pro_Caspase1 activates Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 cleavage Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Mature IL-1β (Inflammation) Pro_IL1b->IL1b VX166 This compound VX166->Caspase1 inhibits NSAID_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins (Inflammation, Pain) COX1_2->Prostaglandins NSAIDs NSAIDs NSAIDs->COX1_2 inhibit Corticosteroid_Pathway cluster_cell Cell Corticosteroid Corticosteroid GR Glucocorticoid Receptor (GR) Corticosteroid->GR binds GR_Complex Corticosteroid-GR Complex GR->GR_Complex Nucleus Nucleus GR_Complex->Nucleus translocates Anti_Inflammatory_Genes Anti-inflammatory Genes Nucleus->Anti_Inflammatory_Genes upregulates Pro_Inflammatory_Genes Pro-inflammatory Genes Nucleus->Pro_Inflammatory_Genes represses LPS_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_monitoring Monitoring & Analysis Animal_Acclimation Animal Acclimation (e.g., Male CD-1 Mice) Grouping Randomization into Treatment Groups Animal_Acclimation->Grouping Treatment_Admin Administer Treatment (e.g., this compound or Vehicle) Grouping->Treatment_Admin LPS_Challenge LPS Administration (e.g., 20 mg/kg i.v.) Treatment_Admin->LPS_Challenge Survival_Monitoring Monitor Survival (e.g., for 96 hours) LPS_Challenge->Survival_Monitoring Blood_Sampling Blood Sampling for Cytokine Analysis LPS_Challenge->Blood_Sampling Tissue_Harvesting Tissue Harvesting for Histology/Markers LPS_Challenge->Tissue_Harvesting

References

Cross-Validation of VX-166 Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-apoptotic effects of VX-166, a potent pan-caspase inhibitor, across various cell lines. The data presented is compiled from preclinical studies to offer a cross-validation of its activity, supported by detailed experimental protocols and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The inhibitory effects of this compound on apoptosis were evaluated in different cell types, including a T-cell lymphoma line (Jurkat), primary human endothelial cells, and peripheral blood mononuclear cells (PBMCs). The half-maximal inhibitory concentrations (IC50) for preventing apoptosis and cytokine release are summarized below.

Cell Line/Cell TypeApoptotic/Inflammatory StimulusParameter MeasuredThis compound IC50 (nM)Reference
Jurkat (Human T-cell lymphoma)Anti-Fas antibodyApoptosis (Annexin-V)27 ± 9[1]
Jurkat (Human T-cell lymphoma)TNF-α + CycloheximideApoptosis (DNA fragmentation)160 ± 60[1]
Jurkat (Human T-cell lymphoma)StaurosporineApoptosis (Annexin-V)150 ± 10[1]
Primary Human Endothelial CellsTNF-α + CycloheximideCell Death310[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)Endotoxin (LPS)IL-1β Release< 500[1]
Human Peripheral Blood Mononuclear Cells (PBMCs)Endotoxin (LPS)IL-18 Release< 500[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Jurkat Cell Apoptosis Assay (Anti-Fas Induced)

This protocol describes the induction of apoptosis in Jurkat cells using an anti-Fas antibody and the subsequent measurement of apoptosis inhibition by this compound.

  • Cell Culture: Jurkat cells (clone E6-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) in a humidified incubator at 37°C with 5% CO2.

  • Induction of Apoptosis: Exponentially growing Jurkat cells are harvested and resuspended in fresh medium. Apoptosis is induced by adding an anti-Fas (anti-CD95) monoclonal antibody.

  • This compound Treatment: A dilution series of this compound is added to the cell cultures concurrently with the anti-Fas antibody. A vehicle control (e.g., DMSO) is run in parallel.

  • Incubation: The cells are incubated for a defined period (e.g., 2-4 hours) at 37°C.

  • Apoptosis Measurement (Annexin-V Staining):

    • Cells are harvested by centrifugation.

    • The cell pellet is washed with cold 1X PBS.

    • Cells are resuspended in 1X Annexin V Binding Buffer.

    • FITC-conjugated Annexin V is added to the cell suspension.

    • The cells are incubated for 15 minutes at room temperature in the dark.

    • Propidium Iodide (PI) is added to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.

    • The samples are analyzed by flow cytometry.[2]

  • Data Analysis: The percentage of Annexin-V positive cells is plotted against the concentration of this compound to determine the IC50 value.

Endothelial Cell Death Assay

This protocol outlines the procedure for assessing the protective effect of this compound on primary human endothelial cells undergoing induced cell death.

  • Cell Culture: Primary human endothelial cells are cultured in appropriate media (e.g., Endothelial Cell Growth Medium) and conditions as recommended by the supplier.

  • Induction of Cell Death: Cell death is induced by treating the endothelial cells with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Cycloheximide (CHX).

  • This compound Treatment: Various concentrations of this compound are co-administered with the TNF-α and CHX.

  • Incubation: Cells are incubated for a sufficient period to induce cell death in the control group.

  • Cell Viability Measurement: Cell viability is assessed using a suitable method, such as a colorimetric assay (e.g., MTT or XTT) or by microscopy after staining with a viability dye (e.g., Trypan Blue).

  • Data Analysis: The percentage of viable cells is determined for each this compound concentration, and the IC50 value is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the mechanism of action of this compound and the experimental workflow for its evaluation.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FasL FasL / TNF-α FasR Death Receptor (Fas/TNFR) FasL->FasR DISC DISC Formation FasR->DISC Procaspase8 Pro-caspase-8 DISC->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Stress Cellular Stress (e.g., Staurosporine) Mito Mitochondria Stress->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner Caspase) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis VX166 This compound (Pan-Caspase Inhibitor) VX166->Caspase8 Inhibits VX166->Caspase9 Inhibits VX166->Caspase3 Inhibits

Caption: this compound Mechanism of Action in Apoptosis Signaling Pathways.

cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis CellCulture 1. Culture Cell Lines (Jurkat, Endothelial, etc.) InduceApoptosis 2. Induce Apoptosis (Anti-Fas, TNF-α, etc.) CellCulture->InduceApoptosis TreatVX166 3. Treat with this compound (Dose-Response) InduceApoptosis->TreatVX166 StainCells 4. Stain Cells (Annexin-V & PI) TreatVX166->StainCells FlowCytometry 5. Analyze by Flow Cytometry StainCells->FlowCytometry QuantifyApoptosis 6. Quantify Apoptotic Cells (% Annexin-V+) FlowCytometry->QuantifyApoptosis CalculateIC50 7. Calculate IC50 QuantifyApoptosis->CalculateIC50

References

A Comprehensive Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of VX-166 and Other Fibrosis Inhibitors

Fibrosis, the excessive accumulation of extracellular matrix, leads to scarring and failure of organs such as the lungs, liver, and kidneys. Developing effective anti-fibrotic therapies is a critical unmet need. This guide provides a comparative analysis of this compound, a potential anti-fibrotic agent, and other prominent fibrosis inhibitors, including the approved drugs Pirfenidone and Nintedanib, and the clinical-stage candidates BMS-986278 and PLN-74809 (Bexotegrast).

While this compound is primarily known as a pan-caspase inhibitor investigated for sepsis, its mechanism of action holds therapeutic potential for fibrotic diseases. Apoptosis, or programmed cell death, of epithelial cells is a key initiator of the fibrotic cascade. By inhibiting caspases, the key enzymes that execute apoptosis, this compound could theoretically protect against epithelial injury and subsequent fibrotic responses. This guide will explore this potential mechanism alongside the established actions of other fibrosis inhibitors.

Quantitative Comparison of Fibrosis Inhibitors

The following tables summarize the key characteristics, efficacy, and safety data for the discussed fibrosis inhibitors.

Table 1: General Characteristics and Mechanism of Action

Inhibitor Target(s) Mechanism of Action Developer Development Phase (for Fibrosis)
This compound Pan-caspasesInhibits apoptosis of epithelial cells, a potential initiating event in fibrosis.Vertex PharmaceuticalsPreclinical (Hypothesized)
Pirfenidone Multiple (TGF-β, TNF-α)Reduces fibroblast proliferation and collagen synthesis; anti-inflammatory and antioxidant effects.[1][2][3]Roche / GenentechApproved (IPF)
Nintedanib VEGFR, FGFR, PDGFRInhibits tyrosine kinases involved in fibroblast proliferation, migration, and transformation.[4][5][6][7]Boehringer IngelheimApproved (IPF, SSc-ILD, PPF)
BMS-986278 LPA1 ReceptorAntagonizes the lysophosphatidic acid receptor 1, blocking a key signaling pathway in fibrosis.[8][9][10]Bristol Myers SquibbPhase 3 (IPF, PPF)[11]
PLN-74809 (Bexotegrast) αvβ6 and αvβ1 IntegrinsSelectively inhibits the activation of TGF-β, a central pro-fibrotic cytokine.[12][13]Pliant TherapeuticsPhase 2b (IPF)

Table 2: Comparative Efficacy Data

Inhibitor Key Efficacy Findings Model/Trial
This compound Data on anti-fibrotic efficacy is not publicly available. Pan-caspase inhibitors have shown to reduce fibrosis in animal models of liver and kidney disease.N/A
Pirfenidone Significantly reduced the rate of decline in Forced Vital Capacity (FVC) by approximately 48% compared to placebo.[14] Reduced risk of disease progression by 30%.[15]CAPACITY & ASCEND Trials (Phase 3)
Nintedanib Reduced the annual rate of FVC decline by approximately 50% compared to placebo.[4]INPULSIS Trials (Phase 3)
BMS-986278 60 mg twice-daily dose resulted in a 62% relative reduction in the rate of decline in percent predicted FVC (ppFVC) versus placebo over 26 weeks.[8]Phase 2 Trial (IPF)
PLN-74809 (Bexotegrast) A pooled analysis of treated patients showed an 80% reduction in FVC decline at 12 weeks versus placebo. The 320 mg dose showed a mean FVC increase of +29.5 mL compared to a -110.7 mL decline in the placebo group.[16][17]INTEGRIS-IPF Trial (Phase 2a)

Table 3: Comparative Safety and Tolerability

Inhibitor Common Adverse Events
This compound Safety data in the context of fibrosis is not available.
Pirfenidone Nausea, rash, photosensitivity reaction, diarrhea, dyspepsia, vomiting.[14][18][19]
Nintedanib Diarrhea, nausea, vomiting, abdominal pain, liver enzyme elevation.
BMS-986278 Well tolerated with rates of adverse events and treatment discontinuation comparable to placebo.[8]
PLN-74809 (Bexotegrast) Generally well tolerated. Diarrhea was the most common adverse event, mainly in patients on background nintedanib therapy.[12][13]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by each inhibitor.

VX166_Pathway Epithelial Injury Epithelial Injury This compound This compound Caspases Caspases This compound->Caspases inhibits Apoptosis Apoptosis Caspases->Apoptosis induces Fibroblast Activation Fibroblast Activation Apoptosis->Fibroblast Activation promotes Fibrosis Fibrosis Fibroblast Activation->Fibrosis

Figure 1: Hypothetical Anti-Fibrotic Mechanism of this compound

Pirfenidone_Pathway TGF-β TGF-β TNF-α TNF-α Fibroblast Fibroblast TNF-α->Fibroblast activates Pirfenidone Pirfenidone Pirfenidone->TGF-β inhibits Pirfenidone->TNF-α inhibits Pirfenidone->Fibroblast inhibits Proliferation Proliferation Fibroblast->Proliferation Collagen Synthesis Collagen Synthesis Fibroblast->Collagen Synthesis

Figure 2: Anti-Fibrotic Mechanism of Pirfenidone

Nintedanib_Pathway Growth Factors (VEGF, FGF, PDGF) Growth Factors (VEGF, FGF, PDGF) Nintedanib Nintedanib Tyrosine Kinase Receptors Tyrosine Kinase Receptors Nintedanib->Tyrosine Kinase Receptors inhibits Fibroblast Proliferation & Migration Fibroblast Proliferation & Migration Tyrosine Kinase Receptors->Fibroblast Proliferation & Migration activates Fibrosis Fibrosis Fibroblast Proliferation & Migration->Fibrosis

Figure 3: Anti-Fibrotic Mechanism of Nintedanib

BMS986278_Pathway LPA LPA BMS-986278 BMS-986278 LPA1 Receptor LPA1 Receptor BMS-986278->LPA1 Receptor antagonizes Downstream Signaling (Rho/ROCK, etc.) Downstream Signaling (Rho/ROCK, etc.) LPA1 Receptor->Downstream Signaling (Rho/ROCK, etc.) activates Fibroblast Proliferation & Migration Fibroblast Proliferation & Migration Downstream Signaling (Rho/ROCK, etc.)->Fibroblast Proliferation & Migration Fibrosis Fibrosis Fibroblast Proliferation & Migration->Fibrosis

Figure 4: Anti-Fibrotic Mechanism of BMS-986278

PLN74809_Pathway Latent TGF-β Latent TGF-β PLN-74809 PLN-74809 Integrins (αvβ6, αvβ1) Integrins (αvβ6, αvβ1) PLN-74809->Integrins (αvβ6, αvβ1) inhibits Active TGF-β Active TGF-β Integrins (αvβ6, αvβ1)->Active TGF-β activates Fibroblast Activation Fibroblast Activation Active TGF-β->Fibroblast Activation Fibrosis Fibrosis Fibroblast Activation->Fibrosis

Figure 5: Anti-Fibrotic Mechanism of PLN-74809

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of anti-fibrotic compounds.

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis

This is a widely used preclinical model to evaluate the efficacy of anti-fibrotic drugs.[20][21][22][23][24]

Bleomycin_Model_Workflow Animal Acclimatization Animal Acclimatization Bleomycin Instillation Bleomycin Instillation Treatment Period Treatment Period Bleomycin Instillation->Treatment Period Sacrifice & Tissue Collection Sacrifice & Tissue Collection Treatment Period->Sacrifice & Tissue Collection Analysis Analysis Sacrifice & Tissue Collection->Analysis

Figure 6: Workflow for Bleomycin-Induced Fibrosis Model

Protocol:

  • Animal Model: C57BL/6 mice are commonly used.

  • Bleomycin Administration: A single intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) is administered to anesthetized mice to induce lung injury and subsequent fibrosis.

  • Treatment: The test compound (e.g., Pirfenidone, Nintedanib) or vehicle is administered daily, typically starting on the day of or several days after bleomycin instillation and continuing for 14-21 days.

  • Endpoint Analysis:

    • Histology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis severity (e.g., using the Ashcroft scoring system).

    • Biochemical Analysis: Lung tissue is homogenized for measurement of collagen content using a hydroxyproline assay.

    • Gene and Protein Expression: Analysis of pro-fibrotic markers (e.g., Collagen I, α-SMA, TGF-β) via qPCR or Western blot.

In Vitro Assay: Fibroblast Proliferation

This assay assesses the ability of a compound to inhibit the proliferation of fibroblasts, a key cell type in fibrosis.

Protocol:

  • Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.

  • Treatment: Cells are treated with a pro-fibrotic stimulus (e.g., TGF-β, PDGF) in the presence or absence of the test inhibitor at various concentrations.

  • Proliferation Assessment: After a set incubation period (e.g., 24-72 hours), cell proliferation is measured using methods such as:

    • MTT Assay: Measures metabolic activity, which correlates with cell number.

    • BrdU Incorporation: Measures DNA synthesis during cell division.

    • Direct Cell Counting: Using a hemocytometer or automated cell counter.

Collagen Quantification: Hydroxyproline Assay

This biochemical assay quantifies the total collagen content in tissue samples.[25][26][27][28][29]

Protocol:

  • Tissue Hydrolysis: The tissue sample is hydrolyzed in strong acid (e.g., 6M HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.

  • Oxidation: The hydroxyproline in the hydrolysate is oxidized by Chloramine-T.

  • Colorimetric Reaction: A chromogen (e.g., Ehrlich's reagent) is added, which reacts with the oxidized hydroxyproline to produce a colored product.

  • Spectrophotometry: The absorbance of the colored product is measured (typically at ~560 nm), and the hydroxyproline concentration is determined by comparison to a standard curve. This is then used to calculate the total collagen content.

Histological Staining for Collagen: Picrosirius Red

This staining method is used for the visualization of collagen fibers in tissue sections.[30][31][32][33]

Protocol:

  • Deparaffinization and Rehydration: Paraffin-embedded tissue sections are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.

  • Staining: Slides are incubated in a Picrosirius red solution for approximately 60 minutes.

  • Washing: Slides are briefly rinsed in acidified water to remove excess stain.

  • Dehydration and Mounting: The sections are dehydrated through graded ethanol, cleared in xylene, and mounted with a synthetic resin.

  • Visualization: Stained sections can be viewed under a standard light microscope, where collagen appears red. Under polarized light, collagen fibers exhibit birefringence (yellow-orange for thicker type I fibers and green for thinner type III fibers), allowing for more specific visualization.

Protein Expression Analysis: Western Blot

This technique is used to detect and quantify specific proteins in a sample, such as markers of fibrosis.[34]

Protocol:

  • Protein Extraction: Proteins are extracted from cells or tissues using a lysis buffer.

  • Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-collagen I, anti-α-SMA), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A chemiluminescent substrate is added, and the light emitted is detected, providing a measure of the amount of the target protein.

This comprehensive guide provides a detailed comparison of this compound and other key fibrosis inhibitors, offering valuable insights for researchers and drug developers in the field. The provided data and protocols serve as a foundation for further investigation and development of novel anti-fibrotic therapies.

References

A Head-to-Head Comparison of VX-166 and Other Sepsis Therapies: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of the investigational drug VX-166 with other therapeutic strategies for sepsis. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies of pivotal studies, and visualizes the complex signaling pathways involved in sepsis pathogenesis and treatment.

Executive Summary

Sepsis remains a formidable challenge in critical care, characterized by a dysregulated host response to infection leading to life-threatening organ dysfunction. Current standard of care, primarily involving antibiotics and hemodynamic support, has limitations, driving the search for novel therapeutic agents. This compound, a potent, broad-spectrum caspase inhibitor, has emerged as a promising candidate by targeting apoptosis, a key mechanism in sepsis-induced immunosuppression and organ failure. This guide presents a comparative analysis of pre-clinical data for this compound against standard sepsis therapies, providing a foundational resource for further research and development in this critical area.

Data Presentation: Comparative Efficacy in Animal Models of Sepsis

The following tables summarize the survival data from key pre-clinical studies of this compound and standard sepsis therapies in two widely used animal models: murine lipopolysaccharide (LPS)-induced endotoxic shock and rat cecal ligation and puncture (CLP)-induced polymicrobial sepsis.

Table 1: Survival Rates in Murine LPS-Induced Endotoxic Shock Model

TreatmentDosing RegimenSurvival Rate (%)Vehicle/Control Survival Rate (%)Reference
This compound 30 mg/kg repeat i.v. bolus at 0, 4, 8, and 12 hours post-LPS75%0%[1]
Fluid Resuscitation (Saline) 3.3 ml/kg/h of 0.9% NaClDose-dependent increase; specific survival rate not provided, but shifted the dose-response curve for survival 5-fold to the right.30% (with 3 mg/kg LPS)[2]
Goitrin (TLR4 inhibitor) 30 mg/kg i.p. 1 hour before LPS90%0%[3]

Table 2: Survival Rates in Rat Cecal Ligation and Puncture (CLP) Model

TreatmentDosing RegimenSurvival Rate (%)Vehicle/Control Survival Rate (%)Reference
This compound Continuous administration by mini-osmotic pump immediately following surgery88%38%[1]
This compound (Delayed Dosing) Continuous administration by mini-osmotic pump 3 hours post-CLP92%42%[1]
Fluid Resuscitation (Saline) 3.3 ml/kg/h of 0.9% NaCl74%14%[2]
Antibiotics (Imipenem/Cilastatin) + Fluid Resuscitation (Saline) Single dose of 14 mg/kg BW s.c. at 6h post-CLP + 25 ml/kg BW i.p. immediately and s.c. at 6hSurvival data not explicitly provided in a percentage format, but this combination is part of a standardized protocol to mimic clinical scenarios.-[4]
Fresh Frozen Plasma (FFP) Resuscitation Resuscitation from 22 to 28 hours post-CLP57%14% (Normal Saline)[5]

Experimental Protocols

Murine Lipopolysaccharide (LPS)-Induced Endotoxic Shock Model

This model simulates the systemic inflammatory response seen in Gram-negative bacterial sepsis.

  • Animals: Male CD-1 mice.[1]

  • Induction of Endotoxemia: A lethal dose of LPS from E. coli (e.g., 20 mg/kg) is administered intravenously (i.v.).[1]

  • Therapeutic Intervention:

    • This compound: Administered via repeat i.v. bolus at specified time points (e.g., 0, 4, 8, and 12 hours) post-LPS injection.[1]

    • Fluid Resuscitation: Continuous intravenous infusion of a crystalloid solution like 0.9% saline.[2]

  • Monitoring: Survival is monitored for a defined period, typically up to 96 hours.[1]

Rat Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course in humans.

  • Animals: Adult male Sprague-Dawley rats.[1]

  • Surgical Procedure:

    • Anesthesia is induced (e.g., isoflurane).

    • A midline laparotomy is performed to expose the cecum.

    • The cecum is ligated at a specific distance from the distal end to control the severity of sepsis.

    • The ligated cecum is punctured once or twice with a needle of a specific gauge (e.g., 18-gauge).[6]

    • A small amount of fecal content may be expressed to ensure patency.

    • The cecum is returned to the peritoneal cavity, and the abdominal incision is closed.[6]

  • Post-Surgical Care:

    • Fluid Resuscitation: Subcutaneous or intraperitoneal administration of pre-warmed saline (e.g., 50 mL/kg) is crucial for resuscitation.[6]

    • Analgesia: Post-operative pain relief is provided (e.g., buprenorphine).[6]

  • Therapeutic Intervention:

    • This compound: Administered continuously via a subcutaneously implanted mini-osmotic pump, starting either immediately or at a delayed time point after CLP.[1]

    • Antibiotics: A broad-spectrum antibiotic such as imipenem/cilastatin is administered subcutaneously, often in combination with fluid resuscitation.[4]

  • Monitoring: Survival is monitored for an extended period, typically 7 to 10 days.[1]

Signaling Pathways in Sepsis and Therapeutic Intervention

The pathophysiology of sepsis involves intricate signaling cascades. The diagrams below, generated using the DOT language, illustrate the key pathways targeted by this compound and those activated during the septic response.

Caspase Activation Cascade in Sepsis

This compound exerts its therapeutic effect by inhibiting the caspase cascade, a central driver of apoptosis. In sepsis, both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways of apoptosis are activated, leading to lymphocyte depletion and organ damage.

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (FasL, TNF-α) Death Ligands (FasL, TNF-α) Death Receptors Death Receptors Death Ligands (FasL, TNF-α)->Death Receptors Procaspase-8 Procaspase-8 Death Receptors->Procaspase-8 FADD/TRADD Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis This compound This compound This compound->Caspase-8 inhibits This compound->Caspase-9 inhibits This compound->Caspase-3/7 inhibits

Caption: Caspase activation cascade in sepsis and the inhibitory action of this compound.

Toll-like Receptor 4 (TLR4) Signaling Pathway in Sepsis

The recognition of LPS by TLR4 is a critical initiating event in Gram-negative sepsis, leading to the production of pro-inflammatory cytokines and the subsequent inflammatory cascade.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS LBP LBP LPS->LBP CD14 CD14 LBP->CD14 TLR4/MD-2 TLR4/MD-2 CD14->TLR4/MD-2 MyD88 MyD88 TLR4/MD-2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK complex IKK complex TAK1->IKK complex NF-κB NF-κB IKK complex->NF-κB activation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes translocation Cytokine Production Cytokine Production Pro-inflammatory Genes->Cytokine Production transcription

References

A Comparative Analysis of VX-166's Potency Across Different Caspases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational pan-caspase inhibitor, VX-166, focusing on its inhibitory effects on various caspase enzymes. This compound has demonstrated significant therapeutic potential in preclinical models of diseases where apoptosis and inflammation are key drivers, such as sepsis and nonalcoholic steatohepatitis (NASH).[1] This document summarizes key experimental data, details relevant methodologies, and presents signaling pathway and workflow diagrams to facilitate a deeper understanding of this compound's mechanism of action and its comparative efficacy against different caspases.

Introduction to this compound

This compound is a potent, small-molecule, irreversible broad-spectrum caspase inhibitor developed by Vertex Pharmaceuticals.[1][2] Caspases are a family of cysteine proteases that play critical roles in the initiation and execution of apoptosis (programmed cell death) and in inflammation. By inhibiting a wide range of caspases, this compound can modulate these processes, offering a potential therapeutic strategy for various diseases. In preclinical studies, this compound has been shown to have potent anti-apoptotic activity in a variety of cell-based assays and has demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1][2]

Comparative Efficacy of this compound Against a Panel of Caspases

The inhibitory activity of this compound has been quantified against a range of recombinant human caspases. The primary measure of its potency is the second-order inactivation rate constant (k), which reflects the efficiency of the irreversible inhibition. A higher 'k' value indicates a more rapid and efficient inactivation of the enzyme.

Caspase TargetSecond-Order Inactivation Rate Constant (k) (M⁻¹s⁻¹)
Caspase-1>1,000,000
Caspase-26,190
Caspase-31,171,000
Caspase-4480,000
Caspase-677,000
Caspase-7526,000
Caspase-8194,000
Caspase-9131,000
Caspase-1049,000

Table 1: Second-order inactivation rate constants for this compound against a panel of nine caspases. Data sourced from Weber et al., Critical Care, 2009.[2] The inactivation rate for caspase-1 was above the upper limit of the assay.

Experimental Protocols

Enzymatic Inhibition Assay

The determination of the second-order inactivation rate constants for this compound against various caspases was performed using a fluorogenic substrate assay.

Materials:

  • Recombinant active human caspases (Caspase-1, -2, -3, -4, -6, -7, -8, -9, -10)

  • Fluorogenic caspase substrates (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3)

  • This compound

  • Assay buffer (specific to each caspase, generally containing a buffering agent, reducing agent, and salts)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Recombinant active caspases were incubated with various concentrations of this compound in the assay buffer.

  • At specific time intervals, aliquots of the enzyme-inhibitor mixture were taken.

  • The remaining enzyme activity was measured by adding a fluorogenic substrate specific to the caspase being assayed.

  • The cleavage of the substrate releases a fluorescent molecule (e.g., AMC), and the rate of fluorescence increase was monitored using a microplate reader.

  • The second-order inactivation rate constants (k) were calculated by plotting the pseudo-first-order rate constants (kobs) against the inhibitor concentration.

Cellular Apoptosis Assays

The anti-apoptotic effects of this compound in cellular contexts are commonly evaluated using methods like Annexin V staining and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays.

1. Annexin V Staining Assay

This assay identifies cells in the early stages of apoptosis.

Principle: In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). By flow cytometry, cells that stain positive for Annexin V are identified as undergoing apoptosis. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is often used concurrently to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive).[4][5][6][7]

General Protocol:

  • Induce apoptosis in a cell culture model in the presence and absence of this compound.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and a vital dye like Propidium Iodide (PI) or 7-AAD.[4]

  • Incubate the cells in the dark at room temperature for approximately 15 minutes.[4][5]

  • Analyze the stained cells by flow cytometry.

2. TUNEL Assay

This assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis.[8]

Principle: The TUNEL assay utilizes the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.[8][9][10] These labeled dUTPs can be fluorescently tagged for detection by fluorescence microscopy or flow cytometry.[10][11]

General Protocol:

  • Induce apoptosis in cells and treat with or without this compound.

  • Fix and permeabilize the cells.[10]

  • Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTPs.

  • Wash the cells to remove unincorporated nucleotides.

  • Analyze the cells for fluorescence, which indicates the presence of DNA fragmentation. This can be done using a fluorescence microscope or a flow cytometer.[12]

Visualizing this compound's Mechanism and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Caspase_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Procaspase8 Pro-caspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage) Mitochondrion Mitochondrion Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis VX166 This compound VX166->Caspase8 Inhibition VX166->Caspase9 Inhibition VX166->Caspase3 Inhibition

Caption: this compound inhibits key caspases in apoptotic signaling pathways.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Apoptosis Assay cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Apoptosis_Induction Induce Apoptosis (e.g., Staurosporine) Cell_Seeding->Apoptosis_Induction VX166_Treatment Treat with this compound (or vehicle control) Apoptosis_Induction->VX166_Treatment Cell_Harvesting Harvest Cells VX166_Treatment->Cell_Harvesting Staining Stain with Annexin V-FITC & PI Cell_Harvesting->Staining Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry Gating Gate Cell Populations (Live, Apoptotic, Necrotic) Flow_Cytometry->Gating Quantification Quantify Percentage of Apoptotic Cells Gating->Quantification Comparison Compare this compound vs. Control Quantification->Comparison

Caption: Workflow for assessing this compound's anti-apoptotic effect.

References

Evaluating the Specificity of the Pan-Caspase Inhibitor VX-166: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of the pan-caspase inhibitor VX-166 against other well-characterized broad-spectrum caspase inhibitors, namely Z-VAD-FMK and Emricasan (IDN-6556). The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for assessing caspase inhibition, and visual representations of the underlying biological pathways and experimental workflows.

Inhibitory Profile of Pan-Caspase Inhibitors

The inhibitory potential of this compound, Z-VAD-FMK, and Emricasan against various caspase enzymes is summarized below. The data is presented as the second-order inactivation rate constant (k_inact) or the 50% inhibitory concentration (IC50), providing a quantitative measure of their potency and specificity.

InhibitorTarget Caspasek_inact (M⁻¹s⁻¹)IC50 (nM)
This compound Caspase-11,100,000-
Caspase-34,200,000-
Caspase-81,400,000-
Z-VAD-FMK Caspase-1-46.7
Caspase-3-~20
Caspase-4-1490
Caspase-5-329
Caspase-7-~20
Caspase-8-~50
Caspase-9-~400
Emricasan Caspase-1-<1
(IDN-6556)Caspase-3-0.4
Caspase-8-0.5
Caspase-9-1.3

Note: A higher k_inact value indicates more efficient inactivation of the enzyme. A lower IC50 value indicates greater inhibitory potency. Data for this compound is presented as k_inact as reported in the primary literature. Data for Z-VAD-FMK and Emricasan are presented as IC50 values from various sources for comparative purposes. Direct comparison between k_inact and IC50 should be made with caution as they represent different kinetic parameters.

Off-Target Specificity

A critical aspect of inhibitor evaluation is its specificity for the intended target. Off-target effects can lead to unforeseen cellular toxicities and confound experimental results.

This compound: this compound has been evaluated for off-target activity against a panel of 83 different enzymes, ion channels, and receptors. At a concentration of 10 µM, this compound did not exhibit significant inhibition of any of these off-targets. Furthermore, it showed no inhibitory activity against the cysteine protease cathepsin B and the serine protease granzyme B.

Z-VAD-FMK: While widely used as a pan-caspase inhibitor, Z-VAD-FMK has been reported to have off-target effects. Notably, it can inhibit other cysteine proteases such as cathepsins and has been shown to induce autophagy through inhibition of N-glycanase 1 (NGLY1).[1] This off-target activity should be considered when interpreting results from studies using Z-VAD-FMK.

Emricasan (IDN-6556): Emricasan has undergone more extensive preclinical and clinical evaluation. While it is a potent pan-caspase inhibitor, detailed public information regarding its broad off-target screening is less available compared to this compound. However, its progression through clinical trials suggests a manageable off-target profile in the context of its therapeutic indications.[2][3]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and are tested, the following diagrams illustrate the caspase-mediated apoptosis pathway and a typical experimental workflow for evaluating caspase inhibitors.

Extrinsic_Stimuli Extrinsic Stimuli (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR) Extrinsic_Stimuli->Death_Receptors Procaspase8 Pro-caspase-8 Death_Receptors->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Procaspase3_7 Pro-caspase-3, -7 Caspase8->Procaspase3_7 Intrinsic_Stimuli Intrinsic Stimuli (e.g., DNA damage) Mitochondria Mitochondria Intrinsic_Stimuli->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome forms Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Procaspase3_7 Caspase3_7 Active Caspase-3, -7 (Executioner Caspases) Procaspase3_7->Caspase3_7 Substrates Cellular Substrates (e.g., PARP, lamins) Caspase3_7->Substrates cleave Apoptosis Apoptosis Substrates->Apoptosis Inhibitors Pan-Caspase Inhibitors (this compound, Z-VAD-FMK, Emricasan) Inhibitors->Caspase8 Inhibitors->Caspase9 Inhibitors->Caspase3_7

Caption: Caspase-mediated apoptosis signaling pathway.

Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor Dilutions into Microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Recombinant Caspase (e.g., Caspase-3) Dispense_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Inhibitor and Enzyme Add_Enzyme->Incubate_1 Add_Substrate Add Fluorogenic Substrate (e.g., Ac-DEVD-AFC) Incubate_1->Add_Substrate Incubate_2 Incubate at 37°C Add_Substrate->Incubate_2 Measure_Fluorescence Measure Fluorescence (Ex: 400 nm, Em: 505 nm) Incubate_2->Measure_Fluorescence Data_Analysis Data Analysis (Calculate IC50 or k_inact) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro caspase activity assay.

Experimental Protocols

In Vitro Caspase Activity Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of compounds against purified recombinant caspases using a fluorogenic substrate.

I. Materials:

  • Purified, active recombinant human caspases (e.g., Caspase-1, -3, -8)

  • Caspase assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)

  • Fluorogenic caspase substrate (e.g., Ac-YVAD-AFC for Caspase-1, Ac-DEVD-AFC for Caspase-3, Ac-IETD-AFC for Caspase-8)

  • Test inhibitors (this compound, Z-VAD-FMK, Emricasan) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader with excitation and emission wavelengths of approximately 400 nm and 505 nm, respectively.

II. Reagent Preparation:

  • Caspase Enzyme Stock: Reconstitute lyophilized active caspase in assay buffer to a stock concentration of 1 unit/µL. Aliquot and store at -80°C.

  • Caspase Substrate Stock: Dissolve the fluorogenic substrate in DMSO to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.

  • Inhibitor Stock and Dilutions: Prepare a 10 mM stock solution of each inhibitor in DMSO. Perform serial dilutions in DMSO to obtain a range of concentrations for IC50 determination. Further dilute these in assay buffer just before use.

III. Assay Procedure:

  • Prepare Reaction Mixture: In each well of a 96-well plate, add the following in order:

    • Assay buffer to a final volume of 100 µL.

    • 1 µL of the desired inhibitor dilution (or DMSO for control).

    • The appropriate amount of active caspase to achieve a linear rate of substrate cleavage over the measurement period.

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15-30 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to each well to a final concentration that is at or below its Km value (typically 10-50 µM).

  • Kinetic Measurement: Immediately place the plate in the fluorometric reader, pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for at least 30-60 minutes.

IV. Data Analysis:

  • Calculate Reaction Velocity: Determine the rate of substrate cleavage (velocity) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time curve.

  • Determine IC50 Values: Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

  • Determine k_inact (for irreversible inhibitors): For irreversible inhibitors like this compound, the second-order rate constant of inactivation (k_inact) can be determined by analyzing the pseudo-first-order rate constants of inactivation at different inhibitor concentrations.

This comprehensive guide provides a basis for the objective evaluation of this compound's specificity in comparison to other pan-caspase inhibitors. The provided data and protocols can aid researchers in selecting the most appropriate tool for their studies in apoptosis and inflammation.

References

Safety Operating Guide

Navigating the Disposal of VX-166: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential guidance for the safe and compliant disposal of the caspase inhibitor VX-166 is crucial for maintaining laboratory safety and environmental responsibility. In the absence of specific manufacturer's disposal protocols, this document outlines a comprehensive, step-by-step procedure based on general best practices for handling research-grade, fluorinated organic compounds.

This guide is intended for researchers, scientists, and drug development professionals to ensure the proper management of this compound waste, minimizing risks to personnel and the environment.

Understanding this compound: Key Properties

A summary of the available quantitative data for this compound is presented below to inform safe handling and disposal decisions.

PropertyValueSource
Molecular FormulaC22H21F4N3O8--INVALID-LINK--
Molecular Weight531.41 g/mol --INVALID-LINK--
AppearanceWhite solid powder--INVALID-LINK--
Purity>98%--INVALID-LINK--
SolubilitySoluble in DMSO--INVALID-LINK--
StorageShort term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C.[1]--INVALID-LINK--

Experimental Protocols: A General Framework for Safe Disposal

Given the absence of specific degradation or disposal studies for this compound, the following protocols are based on established guidelines for the disposal of laboratory research chemicals. These procedures are designed to mitigate risks associated with the handling of a potent, fluorinated organic compound.

Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective garment.

Step-by-Step Disposal Procedure
  • Deactivation of Small Quantities (if applicable and deemed safe):

    • For trace amounts of this compound remaining in containers or on labware, rinsing with a suitable solvent in which this compound is soluble (e.g., DMSO) can be performed in a chemical fume hood.[]

    • The resulting solvent rinse should be collected as hazardous chemical waste.

  • Waste Segregation and Collection:

    • Solid Waste: Collect unadulterated solid this compound in a clearly labeled, sealed container designated for "Fluorinated Organic Waste" or "Bioactive Chemical Waste."

    • Liquid Waste: Solutions containing this compound (e.g., in DMSO) should be collected in a separate, compatible, and clearly labeled waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a designated, sealed bag or container for hazardous waste.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Bioactive," "Fluorinated Compound").

  • Storage of Waste:

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3][4]

    • Ensure the storage area is cool and dry to prevent any potential degradation or reaction.[3]

  • Final Disposal:

    • Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Provide the disposal contractor with all available information on the chemical, including its known properties.

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is significant or in a poorly ventilated area, evacuate the immediate vicinity and increase ventilation.

  • Containment: For small spills of solid this compound, carefully sweep or vacuum the material, avoiding dust generation. For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials into a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

VX166_Disposal_Workflow cluster_prep Preparation cluster_waste_stream Waste Stream Identification cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_final Final Disposal start Start Disposal Process ppe Don Appropriate PPE start->ppe waste_type Identify Waste Type ppe->waste_type collect_solid Collect in Labeled 'Fluorinated Organic Waste' Container waste_type->collect_solid Solid this compound collect_liquid Collect in Labeled 'Liquid Chemical Waste' Container waste_type->collect_liquid This compound Solution collect_contaminated Collect in Labeled 'Hazardous Waste' Bag/Container waste_type->collect_contaminated Contaminated Labware/PPE store_waste Store Waste in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End of Process contact_ehs->end

This compound Disposal Workflow

Disclaimer: The information provided here is intended as a general guide and should not replace specific institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) office for detailed guidance on chemical waste disposal. The stability and degradation of fluorinated compounds can be complex, and professional disposal is the most prudent course of action.[5][6][7]

References

Essential Safety and Operational Protocols for Handling VX-166

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling, storage, and disposal of VX-166, a caspase inhibitor intended for research use only. Adherence to these protocols is essential to ensure a safe laboratory environment and the integrity of your research.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required when handling this compound to minimize exposure risk. The following table summarizes the necessary equipment.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses or GogglesMust be worn at all times in the laboratory.
Hand Protection Nitrile GlovesTo be worn when handling the compound or contaminated surfaces.
Body Protection Laboratory CoatShould be fully buttoned to protect against spills.

Operational Plan: Handling and Storage

This compound is shipped as a non-hazardous chemical under ambient temperature and is stable for several weeks under normal shipping conditions. For long-term storage, specific conditions must be maintained.

Workflow for Handling this compound

A Receive this compound Shipment B Inspect packaging for damage A->B C Don appropriate PPE: - Lab coat - Gloves - Safety glasses B->C D Transfer to designated storage C->D E Prepare for use in a well-ventilated area or fume hood C->E F Weigh and dissolve as per experimental protocol E->F G Conduct experiment F->G H Decontaminate work surfaces G->H I Dispose of waste H->I A Collect all waste materials: - Unused this compound - Contaminated consumables - Contaminated solutions B Segregate waste into appropriate, labeled containers (e.g., 'Chemical Waste') A->B C Store waste containers in a designated, secure area B->C D Arrange for disposal by a licensed chemical waste management company C->D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.